Meso-Dihydroguaiaretic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLUXMYYCTRR-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019954 | |
| Record name | Meso-dihydroguaiaretic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66322-34-7 | |
| Record name | meso-Dihydroguaiaretic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66322-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meso-dihydroguaiaretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meso-dihydroguaiaretic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROGUAIARETIC ACID, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S81Z40PSJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Meso-Dihydroguaiaretic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-dihydroguaiaretic acid (MDGA) is a lignan, a class of polyphenolic compounds found in plants, that has garnered significant scientific interest for its diverse pharmacological properties. As a stereoisomer of dihydroguaiaretic acid, MDGA has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of MDGA, detailed protocols for its isolation and quantification, and a summary of its known mechanisms of action with a focus on its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
Natural Sources of this compound
MDGA has been identified and isolated from a variety of plant species, often those with a history of use in traditional medicine. The primary botanical sources are detailed below.
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Common Name(s) | Plant Part(s) Containing MDGA |
| Larrea tridentata | Zygophyllaceae | Creosote Bush, Chaparral | Leaves, Stems[1][2] |
| Saururus chinensis | Saururaceae | Chinese Lizard's Tail | Aerial Parts[3] |
| Machilus species | Lauraceae | - | Bark, Stems[3][4] |
| Machilus thunbergii | |||
| Machilus robusta | |||
| Machilus philippinensis | |||
| Sargentodoxa cuneata | Sargentodoxaceae | - | -[5] |
| Leucas aspera | Lamiaceae | Thumbai, Guma | -[6][7] |
Quantitative Data
While specific yield percentages for this compound from its natural sources are not widely reported in the available literature, data for the closely related and often co-occurring lignan, Nordihydroguaiaretic acid (NDGA), from Larrea tridentata can provide a useful reference point for expected yields. The purity of commercially available MDGA isolated from Sargentodoxa cuneata is typically high.
Table 2: Quantitative Analysis of Lignans in Larrea tridentata
| Compound | Extraction Method | Yield/Concentration | Reference |
| NDGA | Microwave-Assisted Extraction (MAE) | 3.79% ± 0.65% (dry weight) | [8] |
| NDGA | Solid-State Fermentation | 7.39 ± 0.52 mg/g | [9] |
| NDGA | Not specified | 5% - 10% (dry weight) | [10][11] |
Table 3: Purity of Isolated this compound
| Source Organism | Purity | Analysis Method | Reference |
| Sargentodoxa cuneata | 95% - 99% | HPLC-DAD or HPLC-ELSD | [5] |
Experimental Protocols
Protocol 1: Isolation of this compound from Machilus thunbergii Bark
This protocol outlines a general method for the isolation of MDGA based on established phytochemical procedures.
1. Plant Material Preparation:
-
Obtain dried bark of Machilus thunbergii.
-
Grind the bark into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered bark in 95% ethanol (B145695) at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Fractionation:
-
Suspend the crude extract in distilled water and perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which is expected to be enriched with lignans.
-
Evaporate the ethyl acetate under reduced pressure to yield a dried fraction.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing MDGA (identified by comparison with a standard on TLC).
-
Further purify the pooled fractions on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove smaller impurities.
-
5. Identification and Characterization:
-
Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and by comparison with published data.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of MDGA in plant extracts.
1. Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure MDGA standard.
-
Dissolve the standard in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards of known concentrations.
2. Sample Preparation:
-
Prepare a methanolic extract of the plant material as described in the isolation protocol.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile (B52724) is typically effective. An example gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the MDGA standard against its concentration.
-
Inject the prepared plant extract sample and determine the peak area corresponding to MDGA.
-
Calculate the concentration of MDGA in the sample by interpolation from the calibration curve.
Protocol 3: Western Blot Analysis of MAPK and Akt Phosphorylation in Neutrophils
This protocol is adapted from studies on the anti-inflammatory effects of MDGA.
1. Cell Culture and Treatment:
-
Isolate human neutrophils from the peripheral blood of healthy donors.
-
Pre-incubate the neutrophils with MDGA at various concentrations (e.g., 1-10 µM) or a vehicle control (DMSO) for 15 minutes at 37°C.
-
Stimulate the cells with a pro-inflammatory agent such as fMLF (N-formylmethionyl-leucyl-phenylalanine).
2. Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, p38, and Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of MDGA on kinase phosphorylation.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key cellular signaling pathways.
Inhibition of the Akt/MAPK Pathway in Neutrophils
MDGA has been shown to suppress inflammatory responses in neutrophils by inhibiting the phosphorylation of key kinases in the Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK and JNK. This leads to a downstream reduction in neutrophil activation, including superoxide (B77818) generation and degranulation.
Caption: MDGA inhibits neutrophil activation by blocking Akt, ERK, and JNK phosphorylation.
Activation of the AMPK Pathway
MDGA can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), which in turn suppresses the expression of lipogenic proteins and reduces lipid accumulation in hepatocytes.
Caption: MDGA activates AMPK, leading to the inhibition of lipogenesis.
Inhibition of AP-1 Activity
In hepatic stellate cells, MDGA has been shown to down-regulate the expression of Transforming Growth Factor-beta 1 (TGF-β1), a key fibrogenic cytokine. This effect is mediated through the inhibition of Activator protein-1 (AP-1), a transcription factor that plays a crucial role in TGF-β1 gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 66322-34-7 | this compound [phytopurify.com]
- 3. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Machilus thunbergii down-regulates TGF-beta1 gene expression in activated hepatic stellate cells via inhibition of AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits hepatic lipid accumulation by activating AMP-activated protein kinase in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo [frontiersin.org]
An In-depth Technical Guide on the Biosynthetic Pathway of Meso-Dihydroguaiaretic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-dihydroguaiaretic acid (MDGA), also known as nordihydroguaiaretic acid (NDGA), is a lignan (B3055560) of significant pharmacological interest due to its potent antioxidant, anti-inflammatory, and anticancer properties. Found predominantly in plants like the creosote (B1164894) bush (Larrea tridentata), its biosynthesis is a subject of keen interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of MDGA, detailing the enzymatic steps from the general phenylpropanoid pathway to the formation of its precursors. While the complete biosynthetic route to MDGA is not fully elucidated, this document synthesizes the current understanding of the key enzymes involved, presents available quantitative data, and provides detailed experimental protocols for the characterization of these enzymes.
Introduction to this compound (MDGA)
This compound is a classic lignan, characterized by the linkage of two phenylpropane units at the C8 and C8' positions.[1] It is a prominent secondary metabolite in certain plant species, notably Larrea tridentata.[2][3] The biological activities of MDGA are vast, including the inhibition of lipoxygenases and modulation of various signaling pathways, making it a valuable lead compound in drug discovery.[3][4] Understanding its biosynthesis in plants is crucial for developing sustainable production methods, either through metabolic engineering of plants or microbial hosts.
The Biosynthetic Pathway of MDGA
The biosynthesis of MDGA originates from the phenylpropanoid pathway, a central route in plant secondary metabolism that produces a wide array of phenolic compounds. The pathway to MDGA involves several key enzymatic steps, leading to the formation of lignan precursors.
Phenylpropanoid Pathway: The Starting Point
The journey to MDGA begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
From p-coumaroyl-CoA, a series of reduction and modification steps lead to the formation of monolignols, the building blocks of lignans (B1203133). The primary monolignol involved in MDGA biosynthesis is coniferyl alcohol .
Dimerization of Coniferyl Alcohol: The Role of Dirigent Proteins
The first committed step in lignan biosynthesis is the stereoselective dimerization of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins (DIR) in conjunction with an oxidative enzyme, typically a laccase or peroxidase. Dirigent proteins guide the coupling of monolignol radicals to form specific stereoisomers of lignans. In the context of the pathway leading to MDGA precursors, the dimerization of two coniferyl alcohol units yields pinoresinol (B1678388) .
Reduction Steps to Secoisolariciresinol (B192356)
Pinoresinol undergoes two sequential reduction reactions catalyzed by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme.[5][6]
-
Pinoresinol to Lariciresinol (B1674508): The first reduction converts pinoresinol to lariciresinol.
-
Lariciresinol to Secoisolariciresinol: The second reduction converts lariciresinol to secoisolariciresinol.[5]
PLR enzymes exhibit stereospecificity, and different isoforms can lead to the formation of different stereoisomers of secoisolariciresinol.[6]
The Unresolved Final Step: From Secoisolariciresinol to MDGA
The final enzymatic step converting secoisolariciresinol to this compound in plants has not yet been definitively characterized. While secoisolariciresinol is a known precursor to other lignans like matairesinol (B191791) through the action of secoisolariciresinol dehydrogenase (SDH), the direct enzymatic reduction of the hydroxyl groups of secoisolariciresinol to form the methylene (B1212753) groups of MDGA has not been identified in plant systems.[7][8] It is hypothesized that a specific reductase, potentially a "secoisolariciresinol reductase," may catalyze this conversion. However, further research is required to isolate and characterize this putative enzyme.
The overall proposed biosynthetic pathway is visualized in the following diagram:
Proposed biosynthetic pathway of this compound (MDGA).
Quantitative Data of Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of MDGA precursors. Data has been compiled from studies on enzymes from various plant sources.
Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductase (PLR)
| Plant Source | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Forsythia intermedia | (+)-Pinoresinol | 1.5 | 13.4 | 6.5 | 30 | [6] |
| Forsythia intermedia | (+)-Lariciresinol | 1.0 | 18.2 | 7.0 | 30 | [6] |
Table 2: Kinetic Parameters of Secoisolariciresinol Dehydrogenase (SDH)
| Plant Source | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Podophyllum peltatum | (-)-Secoisolariciresinol | 3.5 | 0.45 | 9.5 | 35 | [7] |
| Forsythia intermedia | (-)-Secoisolariciresinol | 4.2 | 0.52 | 9.5 | 35 | [7] |
Note: Enzyme units are typically defined as µmol of product formed per minute under the specified assay conditions.
Experimental Protocols
This section provides detailed methodologies for the assay and purification of the key enzymes in the MDGA biosynthetic pathway.
Pinoresinol-Lariciresinol Reductase (PLR) Assay
This protocol is adapted from methodologies used for the characterization of PLR from Forsythia intermedia.[6]
Objective: To determine the enzymatic activity of PLR by monitoring the NADPH-dependent reduction of pinoresinol or lariciresinol.
Materials:
-
Enzyme preparation (crude extract or purified protein)
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM NADPH
-
10 mM Pinoresinol or Lariciresinol in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
850 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
50 µL of enzyme preparation
-
50 µL of 10 mM NADPH
-
-
Incubate the mixture at 30°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of 10 mM substrate (pinoresinol or lariciresinol).
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).
Secoisolariciresinol Dehydrogenase (SDH) Assay
This protocol is based on methods for the characterization of SDH from Podophyllum peltatum.[7]
Objective: To measure the activity of SDH by monitoring the NAD+-dependent oxidation of secoisolariciresinol.
Materials:
-
Enzyme preparation
-
100 mM Glycine-NaOH buffer, pH 9.5
-
10 mM NAD+
-
10 mM Secoisolariciresinol in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
850 µL of 100 mM Glycine-NaOH buffer (pH 9.5)
-
50 µL of enzyme preparation
-
50 µL of 10 mM NAD+
-
-
Incubate the mixture at 35°C for 5 minutes.
-
Start the reaction by adding 50 µL of 10 mM secoisolariciresinol.
-
Monitor the increase in absorbance at 340 nm (due to the formation of NADH) for 5-10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1).
General Workflow for Enzyme Purification
The following diagram illustrates a general workflow for the purification of lignan biosynthetic enzymes from plant material or recombinant expression systems.
General workflow for the purification of lignan biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a promising area of research with significant implications for the production of this valuable pharmaceutical compound. While the upstream pathway leading to the precursor secoisolariciresinol is relatively well-understood, the final enzymatic step to MDGA remains a critical knowledge gap. Future research should focus on the identification and characterization of the putative "secoisolariciresinol reductase" from MDGA-accumulating plants like Larrea tridentata. Elucidation of this final step will pave the way for the complete reconstruction of the MDGA biosynthetic pathway in heterologous systems, enabling sustainable and scalable production of this important lignan for therapeutic applications. Further detailed kinetic and structural studies of the known enzymes will also provide valuable insights for protein engineering efforts aimed at improving catalytic efficiency and substrate specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Nordihydroguaiaretic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases [frontiersin.org]
- 4. Nordihydroguaiaretic Acid as a Novel Substrate and Inhibitor of Catechol O-Methyltransferase Modulates 4-Hydroxyestradiol-Induced Cyto- and Genotoxicity in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secoisolariciresinol dehydrogenase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Synthesis and Biological Activity of Meso-Dihydroguaiaretic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-dihydroguaiaretic acid (MDGA) is a lignan (B3055560) belonging to the dibenzylbutane class, first chemically synthesized in 1957.[1] This compound has garnered significant scientific interest due to its wide array of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. As a derivative of guaiacol, its structure features two catechol rings linked by a four-carbon aliphatic chain with two chiral centers, existing in the meso form. This guide provides a comprehensive overview of the chemical synthesis of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its interactions with key signaling pathways.
Chemical Synthesis of this compound
Experimental Protocol: Synthesis via Dimerization of Coniferyl Alcohol
This protocol outlines a potential stereoselective synthesis of this compound.
Step 1: Oxidative Dimerization of Coniferyl Alcohol
-
Reaction Setup: Coniferyl alcohol is dissolved in a suitable solvent system, often an emulsion of an organic solvent (e.g., ethyl acetate) and an aqueous buffer (e.g., acetate (B1210297) buffer, pH 5).
-
Enzymatic Reaction: A laccase enzyme solution is added slowly to the reaction mixture. The slow addition helps to control the radical concentration and minimize polymerization.[1]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude dimeric product, primarily as pinoresinol (B1678388).
Step 2: Reductive Cleavage of the Furan Ring
-
Hydrogenolysis: The crude pinoresinol is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) and subjected to catalytic hydrogenolysis. A palladium on carbon (Pd/C) catalyst is typically used.
-
Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature until the reductive cleavage of the tetrahydrofuran (B95107) ring is complete.
-
Filtration and Concentration: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound.
Step 3: Purification
-
Chromatography: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent system.
Quantitative Data for Synthesis
Due to the lack of specific experimental data from the original and subsequent detailed syntheses in the available literature, a comprehensive table of quantitative yields for each step cannot be provided. However, the efficiency of each step is highly dependent on the specific reaction conditions, including the choice of enzyme, catalyst, solvent, and temperature.
| Step | Reaction | Key Reagents/Catalysts | Typical Solvent(s) | Temperature | Duration | Yield (%) |
| 1 | Oxidative Dimerization | Coniferyl alcohol, Laccase | Ethyl acetate/Aqueous buffer | Room Temp. | 1-4 h | Data not available |
| 2 | Reductive Cleavage | Pinoresinol, H₂, Pd/C | Ethanol/Acetic Acid | Room Temp. | 12-24 h | Data not available |
| 3 | Purification | Crude MDGA | Hexane/Ethyl Acetate | Room Temp. | - | Data not available |
| Table 1: Summary of a plausible synthetic route for this compound. Quantitative data is not available from the searched resources. |
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its therapeutic potential.
Anti-Neutrophilic Inflammation
MDGA exhibits potent anti-inflammatory effects by targeting activated neutrophils, which are key players in the pathogenesis of acute respiratory distress syndrome (ARDS).
Experimental Protocol: Inhibition of Neutrophil Superoxide (B77818) Anion Generation
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard methods of dextran (B179266) sedimentation, Ficoll-Paque gradient centrifugation, and hypotonic lysis of red blood cells.
-
Incubation with MDGA: Isolated neutrophils are incubated with varying concentrations of MDGA or a vehicle control (DMSO).
-
Stimulation: Neutrophils are stimulated with a G-protein coupled receptor agonist such as N-formyl-methionyl-leucyl-phenylalanine (fMLF).
-
Measurement of Superoxide Anion: Superoxide anion production is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.
MDGA has been shown to inhibit superoxide anion generation and elastase release in activated human neutrophils. This inhibitory effect is mediated through the suppression of the phosphorylation of key signaling proteins.
Regulation of Lipid Metabolism
MDGA plays a significant role in regulating lipid metabolism through its interaction with the Liver X Receptor α (LXRα) and activation of AMP-activated protein kinase (AMPK).
LXRα Antagonism
MDGA acts as a competitive antagonist to LXRα, a nuclear receptor that is a key regulator of lipid homeostasis. By binding to the ligand-binding domain of LXRα, MDGA prevents its activation by agonists, thereby inhibiting the expression of downstream lipogenic genes like sterol regulatory element-binding protein-1c (SREBP-1c).
Experimental Protocol: LXRα Reporter Gene Assay
-
Cell Culture and Transfection: HepG2 cells are cultured and co-transfected with an LXRα expression vector and a luciferase reporter plasmid containing LXR response elements (LXREs).
-
Treatment: Cells are treated with an LXRα agonist (e.g., T0901317) in the presence or absence of varying concentrations of MDGA.
-
Luciferase Assay: After incubation, cell lysates are collected, and luciferase activity is measured as an indicator of LXRα transactivation. A decrease in luciferase activity in the presence of MDGA indicates antagonism.
AMPK Activation
MDGA activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates enzymes involved in anabolic processes like fatty acid synthesis, while activating catabolic pathways to generate ATP. This contributes to the reduction of hepatic lipid accumulation.
Experimental Protocol: Western Blot for AMPK Activation
-
Cell Culture and Treatment: Human HepG2 cells are cultured and treated with varying concentrations of MDGA for a specified time.
-
Protein Extraction: Total protein is extracted from the cells.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in the p-AMPK/total AMPK ratio indicates AMPK activation.
Conclusion
This compound is a pharmacologically significant lignan with a well-documented profile of biological activities. While its chemical synthesis has been established for decades, a detailed, modern, and high-yield stereoselective synthesis protocol with comprehensive quantitative data remains an area for further public documentation. The clear elucidation of its mechanisms of action, particularly its roles in inhibiting neutrophilic inflammation and regulating lipid metabolism via LXRα antagonism and AMPK activation, underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and metabolic disorders. Further research into optimizing its synthesis and exploring its full therapeutic window is warranted.
References
- 1. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Spectroscopic Analysis and Characterization of Meso-Dihydroguaiaretic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-Dihydroguaiaretic Acid (MDGA) is a lignan (B3055560) found in various plant species, including those of the Machilus genus.[1] As a significant bioactive compound, it has garnered interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.[1][2] Structurally similar to the more widely studied Nordihydroguaiaretic Acid (NDGA), MDGA presents a compelling case for in-depth analysis to elucidate its structure-activity relationships.[1] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize MDGA, including detailed experimental protocols and an analysis of its known signaling pathways.
Physicochemical Properties
This compound is characterized by the following molecular formula and weight:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₄ | [3][4][5] |
| Molecular Weight | 330.42 g/mol | [3][4][5] |
| Exact Mass | 330.183109 g/mol | [3][4] |
Spectroscopic Data
Quantitative spectroscopic data for this compound is not extensively available in public databases.[6] Therefore, data for the closely related compound, Nordihydroguaiaretic Acid (NDGA), is provided for comparative purposes. The structural similarities between MDGA and NDGA make the latter a useful, albeit imperfect, proxy for spectroscopic comparison.
Mass Spectrometry (MS)
Mass spectrometry of MDGA confirms its molecular weight and can provide structural information through fragmentation patterns.
| Parameter | Value | Source |
| Molecular Ion (M+) | m/z 330 | [6] |
| Major Fragment Ions | m/z 138, 137 | [6] |
| Method | Gas Chromatography-Mass Spectrometry (GC-MS) | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, publicly available ¹H and ¹³C NMR data for MDGA are scarce, the structural identification of MDGA has been confirmed using these techniques.[1] For reference, the expected regions for proton and carbon signals in a molecule with the structure of MDGA would be similar to those of NDGA.
¹H NMR (Proton NMR) : Expected chemical shifts would include signals for aromatic protons, methoxy (B1213986) protons, benzylic protons, and aliphatic protons.
¹³C NMR (Carbon-13 NMR) : The spectrum would show signals for aromatic carbons, methoxy carbons, and aliphatic carbons in the butane (B89635) chain.
Infrared (IR) Spectroscopy
The IR spectrum of MDGA would be expected to show characteristic absorption bands for its key functional groups. A vapor phase IR spectrum is noted to be available in a commercial database.[7] The following table outlines the expected IR absorption bands based on the structure of MDGA.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200-3550 | Strong, Broad |
| C-H Stretch (Aromatic) | 3050-3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2840-3000 | Medium |
| C=C Stretch (Aromatic) | 1650-2000 | Weak |
| O-H Bend (Phenolic) | ~1410 and ~1350 | Medium |
| C-O Stretch (Phenolic) | ~1200 | Strong |
UV-Visible (UV-Vis) Spectroscopy
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of purified MDGA.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.[6] The choice of solvent depends on the solubility of the compound.
-
For quantitative analysis, a known amount of an internal standard may be added.
-
-
Instrumentation and Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[6]
-
For ¹H NMR, use a 90° pulse with a relaxation delay of 1-2 seconds.[6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[6]
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.[6] A longer relaxation delay may be necessary for quaternary carbons.[6]
-
-
Data Analysis :
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Grind a small amount of the solid MDGA sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent disk.[6]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation and Data Acquisition :
-
Data Analysis :
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of MDGA in a volatile organic solvent such as methanol (B129727) or acetonitrile.[6]
-
For GC-MS analysis, derivatization may be necessary to increase the volatility of the compound.[4]
-
-
Instrumentation and Data Acquisition :
-
Data Analysis :
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Accurately weigh a small amount of pure MDGA and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Instrumentation and Data Acquisition :
-
Data Analysis :
-
Use the Beer-Lambert law to correlate absorbance with concentration.
-
The λmax provides information about the electronic transitions within the molecule.
-
Signaling Pathways and Biological Activity
This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects.
-
AMPK Activation : MDGA is an LXR-α antagonist and has been shown to inhibit hepatic lipid accumulation by activating AMP-activated protein kinase (AMPK).[5][10]
-
Cancer Cell Apoptosis and Migration : In breast cancer cells, MDGA induces apoptosis and inhibits cell migration through the activation of p38 and downregulation of the EGFR/Src/integrin β3 signaling pathway.[5][10]
-
Anti-inflammatory Effects : MDGA has demonstrated anti-inflammatory properties by inhibiting inflammatory responses in human neutrophils. This is achieved by suppressing the phosphorylation of ERK, JNK, and Akt, which are downstream of G-protein coupled receptors (GPCRs).[11]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Conclusion
The spectroscopic characterization of this compound is fundamental to understanding its chemical properties and biological activities. While a complete public dataset of its spectroscopic parameters is not yet available, the methodologies outlined in this guide provide a robust framework for its analysis. The use of related compounds like NDGA for comparative analysis is a valuable strategy in the absence of complete data. The elucidation of its interactions with key signaling pathways underscores its potential as a lead compound in drug discovery and development, particularly in the areas of metabolic disorders, oncology, and inflammatory diseases. Further research to fully map and publish the complete spectroscopic profile of MDGA is highly encouraged to facilitate its continued investigation.
References
- 1. ijset.in [ijset.in]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unive.it [iris.unive.it]
- 7. spectrabase.com [spectrabase.com]
- 8. Comparative Determination of Phenolic Compounds in Arabidopsis thaliana Leaf Powder under Distinct Stress Conditions Using Fourier-Transform Infrared (FT-IR) and Near-Infrared (FT-NIR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. medkoo.com [medkoo.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Meso-Dihydroguaiaretic Acid molecular structure and stereochemistry
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Meso-Dihydroguaiaretic Acid
Introduction
This compound (MDGA) is a lignan (B3055560) natural product that has attracted considerable interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3] Structurally, it is a member of the guaiacol (B22219) family and is characterized by a 2,3-dimethylbutane (B166060) core substituted with 4-hydroxy-3-methoxyphenyl groups at the 1 and 4 positions.[4] The discovery of MDGA is a notable example of chemical synthesis preceding natural product isolation; it was first synthesized in a laboratory in 1957, and only later was it identified as a naturally occurring compound in various plant species, including Saururus chinensis and those of the Machilus genus.[1][4] This guide provides a detailed examination of the molecular structure, stereochemistry, synthesis, and isolation of MDGA for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is a lignan built upon a 1,4-diaryl-2,3-dimethylbutane skeleton. Its chemical identity is well-established through various spectroscopic and analytical techniques.[1][5] The key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | [4] |
| Molecular Formula | C₂₀H₂₆O₄ | [4][5][6] |
| Molecular Weight | 330.42 g/mol | [6][7][8] |
| CAS Number | 66322-34-7 | [4][5][7] |
| Melting Point | 88-89 °C | [8] |
| Boiling Point | 488.3 ± 40.0 °C (Predicted) | [8] |
| pKa | 9.89 ± 0.20 (Predicted) | [8] |
| Solubility | Soluble in DMSO; Slightly soluble in n-hexane | [6][8] |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 331.19038 | 180.0 |
| [M+Na]⁺ | 353.17232 | 185.8 |
| [M-H]⁻ | 329.17582 | 184.1 |
| [M+NH₄]⁺ | 348.21692 | 192.8 |
| [M+K]⁺ | 369.14626 | 182.6 |
| Data sourced from PubChemLite.[9] |
Stereochemistry: A Meso Compound
The stereochemistry of MDGA is a defining feature of its molecular structure. The molecule possesses two chiral centers at carbons 2 and 3 of the butane (B89635) chain. However, MDGA is an achiral molecule. This is because it is a meso compound, a class of molecules that contains stereocenters but is superimposable on its mirror image due to an internal plane of symmetry.[10] In MDGA, the stereochemical configuration is (2S, 3R), meaning the two chiral centers have opposite configurations.[4] This arrangement creates a plane of symmetry that bisects the C2-C3 bond, rendering the molecule optically inactive.[10][11]
Synthesis and Isolation
Chemical Synthesis
The first documented synthesis of this compound was reported in 1957, laying the groundwork for its chemical characterization.[1] The synthesis generally proceeds from a readily available starting material like vanillin.
This protocol is a summary based on common synthetic strategies for lignans (B1203133) from that era.[1][12]
-
O-Methylation of Vanillin: Vanillin is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base to protect the phenolic hydroxyl group, yielding veratraldehyde.
-
Stobbe Condensation: The resulting veratraldehyde undergoes a Stobbe condensation with diethyl succinate (B1194679) using a strong base like sodium ethoxide. This reaction forms a substituted succinic acid derivative.
-
Reduction and Cyclization: The product from the Stobbe condensation is subjected to a series of reduction reactions, often involving catalytic hydrogenation, to reduce the double bond and form the central butane core with the desired meso stereochemistry.
-
Demethylation: In the final step, the methyl ether protecting groups are removed to yield the free phenolic hydroxyls of this compound. This is typically achieved by heating with a strong acid like hydrobromic acid.[12]
Isolation from Natural Sources
MDGA has been successfully isolated from several plant species, which highlights the biosynthetic capacity of these organisms.
-
Extraction: Dried and powdered bark of the Machilus plant is extracted with ethanol. The resulting solution is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution is performed, typically using a mixture of n-hexane and ethyl acetate, to separate the components based on polarity.
-
Purification: Fractions identified by Thin-Layer Chromatography (TLC) as containing MDGA are pooled. These fractions are then further purified by repeated column chromatography, potentially using different stationary phases like Sephadex LH-20, to isolate the pure compound.
-
Structural Confirmation: The identity and purity of the isolated compound are confirmed as this compound using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][5]
Biosynthesis
In nature, MDGA is synthesized via the phenylpropanoid pathway, a major metabolic route in plants responsible for producing a wide variety of natural products.[1] The pathway begins with the amino acid phenylalanine.
Through a series of enzymatic reactions, phenylalanine is converted into cinnamyl alcohol monomers, such as coniferyl alcohol. The key step in lignan formation is the stereospecific coupling of two of these monomers. This coupling is mediated by dirigent proteins and laccase enzymes, which guide the formation of the specific lignan skeleton.[1][12] Subsequent enzymatic modifications, including reductions, lead to the final structure of this compound.
Biological Activity
MDGA exhibits a range of biological effects, with its anticancer properties being a significant area of research. In vitro studies have quantified its inhibitory effects on various cancer cell lines.
Table 3: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference |
| A2780 | Human Ovarian Cancer | 27.17 | [2][8] |
| Ishikawa | Human Endometrial Cancer | 45.46 | [2][8] |
Conclusion
This compound is a structurally intriguing natural product defined by its meso stereochemistry, which imparts achirality despite the presence of two stereocenters. Its synthesis, isolation, and biological evaluation have provided valuable insights for chemists and pharmacologists. The detailed understanding of its molecular structure and properties, as outlined in this guide, is essential for its continued exploration as a potential therapeutic agent in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical [mdpi.com]
- 4. This compound | C20H26O4 | CID 476856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 66322-34-7 | this compound [phytopurify.com]
- 6. medkoo.com [medkoo.com]
- 7. GSRS [precision.fda.gov]
- 8. chembk.com [chembk.com]
- 9. PubChemLite - this compound (C20H26O4) [pubchemlite.lcsb.uni.lu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Molecular structure of nordihydroguaiaretic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of Meso-Dihydroguaiaretic Acid: A Pharmacological Deep Dive
For Immediate Release
Meso-dihydroguaiaretic acid (MDGA), a naturally occurring lignan (B3055560) found in plants such as Machilus philippinensis and Saururus chinensis, is emerging as a promising therapeutic agent with a diverse range of pharmacological properties.[1][2][3] A comprehensive review of existing research reveals its potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, positioning it as a compelling candidate for further drug development. This technical guide provides an in-depth analysis of the core pharmacological properties of MDGA, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Multi-Faceted Pharmacological Activities
MDGA exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key signaling pathways and enzymatic activities. Its therapeutic potential spans several key areas:
-
Anti-inflammatory Effects: MDGA has been shown to significantly inhibit inflammatory responses. It suppresses the generation of superoxide (B77818) anions and the release of elastase in human neutrophils, key mediators of inflammation in conditions like acute respiratory distress syndrome (ARDS).[1][4] Furthermore, it inhibits the production of pro-inflammatory cytokines such as interleukin (IL)-4, IL-5, IL-13, and tumor necrosis factor-α (TNF-α).[5] Mechanistically, MDGA exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38.[5] It also directly inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), crucial enzymes in the inflammatory cascade.[6]
-
Antioxidant Properties: A key feature of MDGA is its potent free-radical scavenging activity.[1][4] It effectively reduces reactive oxygen species (ROS) generation in activated human neutrophils, thereby mitigating oxidative stress, a common pathological factor in numerous diseases.[1][4][7] This antioxidant capacity contributes significantly to its neuroprotective and anti-inflammatory effects.
-
Anticancer Activity: MDGA has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (4T-1 and MCF-7) and lung cancer (A549).[8][9][10] It induces apoptosis (programmed cell death) and inhibits cell migration.[8][10] The anticancer mechanism involves the activation of p38 MAPK and JNK, downregulation of cell-cycle dependent proteins like CDK-4 and cyclin D1, and the induction of cleaved caspase-3.[8][10] Furthermore, MDGA has been shown to reduce the expression of EGFR and integrin β3, and dephosphorylate Src in breast cancer cells.[8]
-
Neuroprotective Effects: MDGA exhibits neuroprotective properties by shielding neuronal cells from glutamate-induced toxicity.[11] It attenuates the influx of calcium and the subsequent overproduction of nitric oxide and peroxides, key events in excitotoxicity.[11] By preserving the activity of antioxidative enzymes like superoxide dismutase, glutathione (B108866) peroxidase, and glutathione reductase, MDGA helps maintain cellular redox homeostasis in the brain.[11]
-
Other Pharmacological Activities: Beyond these core areas, MDGA has been identified as a liver X receptor-α (LXR-α) antagonist, suggesting a role in regulating lipid metabolism.[12] It has also been shown to possess antibacterial and antimycobacterial properties.[1][13]
Quantitative Analysis of MDGA's Bioactivity
The following table summarizes the key quantitative data from various in vitro studies, providing a comparative overview of MDGA's potency across different biological targets.
| Target/Assay | Cell Line/System | IC50 Value (µM) | Reference |
| Prostaglandin D2 (PGD2) generation (COX-2 dependent) | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 9.8 | [6] |
| Leukotriene C4 (LTC4) production (5-LOX dependent) | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 1.3 | [6] |
| Degranulation | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 11.4 | [6] |
| Cytotoxicity | A549 (Lung Cancer) | 17.11 ± 2.11 | [9] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 18.20 ± 1.98 | [9] |
Key Signaling Pathways Modulated by MDGA
The pharmacological effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of MDGA's pharmacological properties, this section outlines the methodologies for key experiments cited in the literature.
Determination of Anti-inflammatory Activity in Human Neutrophils
-
Objective: To assess the inhibitory effect of MDGA on superoxide anion generation and elastase release in fMLF-stimulated human neutrophils.
-
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.
-
Superoxide Anion Generation Assay:
-
Neutrophils are pre-incubated with varying concentrations of MDGA or vehicle (DMSO) for 5 minutes at 37°C.
-
The cells are then stimulated with fMLF (N-formyl-methionyl-leucyl-phenylalanine).
-
Superoxide anion production is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.
-
-
Elastase Release Assay:
-
Neutrophils are pre-incubated with MDGA or vehicle.
-
The cells are stimulated with fMLF in the presence of cytochalasin B.
-
Elastase release is quantified by measuring the cleavage of a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) spectrophotometrically at 405 nm.
-
-
Evaluation of Anticancer Activity
-
Objective: To determine the cytotoxic and anti-migratory effects of MDGA on breast cancer cells.
-
Protocol:
-
Cell Culture: 4T-1 and MCF-7 breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of MDGA for a specified period (e.g., 24-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the cells are incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm to determine cell viability.
-
-
Cell Migration Assay (Wound Healing Assay):
-
Cells are grown to confluence in a culture plate.
-
A scratch (wound) is created in the cell monolayer using a sterile pipette tip.
-
The cells are then treated with MDGA or vehicle.
-
The closure of the wound is monitored and photographed at different time points to assess cell migration.
-
-
Assessment of Neuroprotective Effects
-
Objective: To evaluate the protective effect of MDGA against glutamate-induced neurotoxicity in primary rat cortical cells.
-
Protocol:
-
Primary Cortical Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of rat embryos and cultured in a suitable neurobasal medium.
-
Glutamate-Induced Neurotoxicity:
-
Cultured neurons are pre-treated with MDGA for a specific duration.
-
The cells are then exposed to a toxic concentration of glutamate.
-
Cell viability is assessed using methods such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.
-
-
Future Directions and Conclusion
This compound has demonstrated a remarkable and diverse pharmacological profile, making it a highly attractive natural product for therapeutic development. Its ability to modulate multiple key pathways involved in inflammation, cancer, and neurodegeneration highlights its potential for treating complex multifactorial diseases. The data presented in this guide underscore the need for further preclinical and clinical investigations to fully elucidate its therapeutic efficacy and safety profile. The detailed experimental protocols provided herein offer a foundation for researchers to build upon, accelerating the translation of this promising natural compound from the laboratory to the clinic.
References
- 1. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound attenuates airway inflammation and mucus hypersecretion in an ovalbumin-induced murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Activity of Some this compound Derivatives and Mode of Action of the Most Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cn.aminer.org [cn.aminer.org]
- 11. This compound and licarin A of Machilus thunbergii protect against glutamate-induced toxicity in primary cultures of a rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
Meso-Dihydroguaiaretic Acid mechanism of action studies
An In-depth Technical Guide on the Mechanism of Action of Meso-Dihydroguaiaretic Acid
Introduction
This compound (MDGA) is a naturally occurring dibenzylbutane-type lignan (B3055560) found in plants such as Machilus philippinensis, Machilus thunbergii, and the creosote (B1164894) bush (Larrea tridentata).[1][2][3] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][4] MDGA modulates multiple key signaling pathways implicated in the pathophysiology of various diseases, making it a promising candidate for therapeutic development.
This technical guide provides a comprehensive overview of the known mechanisms of action of this compound. It consolidates quantitative data, details the experimental protocols used for its evaluation, and visualizes the complex signaling cascades it modulates, offering a technical resource for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
MDGA exerts its biological effects by targeting multiple signaling cascades involved in inflammation and cancer. Its primary mechanisms revolve around the inhibition of pro-inflammatory pathways in immune cells and the induction of apoptosis and suppression of migration in cancer cells.
Anti-Inflammatory Mechanisms
MDGA has demonstrated potent anti-inflammatory effects, particularly through the modulation of neutrophil activity and the inhibition of key inflammatory transcription factors.
1. Inhibition of Neutrophil-Mediated Inflammation: In human neutrophils, MDGA inhibits inflammatory responses crucial to the pathogenesis of conditions like Acute Respiratory Distress Syndrome (ARDS).[1][5] It effectively suppresses superoxide (B77818) anion generation and elastase release induced by various G-protein coupled receptor (GPCR) agonists.[1][5] This effect is not due to direct enzyme inhibition but rather the regulation of intracellular signaling pathways.[1][5] Specifically, MDGA attenuates the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) in activated neutrophils.[1][5] Furthermore, it reduces the expression of the adhesion molecule CD11b and suppresses the formation of neutrophil extracellular traps (NETs).[1][5] MDGA also possesses strong free-radical scavenging activity.[5]
2. Modulation of MAPK and NF-κB Signaling in Asthma: In a murine model of asthma, MDGA was shown to attenuate airway inflammation and mucus hypersecretion.[6] Its mechanism involves downregulating the production of T helper 2 (Th2) cytokines such as IL-4, IL-5, and IL-13, as well as other inflammatory mediators like TNF-α and eotaxin.[6] This is achieved by markedly attenuating the activation of Nuclear Factor kappa B (NF-κB), ERK1/2, and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[6]
3. Inhibition of AP-1 Activity: MDGA has been found to down-regulate the expression of transforming growth factor-beta1 (TGF-β1) in activated hepatic stellate cells, which is a key process in liver fibrogenesis.[2] This inhibition is conferred through the suppression of Activator Protein-1 (AP-1) response elements within the TGF-β1 promoter, indicating that MDGA's effect results from its inhibition of AP-1 activity.[2]
Anticancer Mechanisms
MDGA exhibits significant anti-tumor activity through the induction of apoptosis, inhibition of cell migration, and suppression of pro-survival signaling pathways in various cancer models.
1. Induction of Apoptosis and Inhibition of Migration in Breast Cancer: In breast cancer cell lines (4T-1 and MCF-7), MDGA exerts cytotoxic effects in a dose-dependent manner.[4] It induces apoptosis by activating p38 MAPK and JNK, leading to the cleavage of caspase-3.[4] Concurrently, MDGA inhibits cell migration by reducing the expression of Epidermal Growth Factor Receptor (EGFR) and integrin β3, and by dephosphorylating the proto-oncogene tyrosine-protein kinase Src.[4] It also down-regulates cell-cycle dependent proteins like CDK-4 and cyclin D1.[4]
2. Inhibition of Receptor Tyrosine Kinases: The parent compound of MDGA, nordihydroguaiaretic acid (NDGA), has been shown to directly inhibit the function of receptor tyrosine kinases critical for cancer cell growth and survival, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) and HER2/neu.[7][8] NDGA inhibits IGF-1R activation and the downstream phosphorylation of Akt and BAD.[7] It also inhibits the autophosphorylation of the isolated HER2/neu receptor.[7] This suggests a potential mechanism for MDGA in cancers driven by these receptors.
3. Inhibition of Sp1-Mediated Transcription: A derivative of NDGA, Tetra-O-methyl nordihydroguaiaretic acid (M4N or Terameprocol), acts as a transcriptional repressor of genes dependent on the Sp1 transcription factor, such as the anti-apoptotic protein Survivin and Cdk1.[9][10][11] This inhibition of Sp1-mediated transcription leads to apoptosis and cell cycle arrest, suggesting that MDGA may share or have derivatives with similar activity against Sp1.[9][11]
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key mechanisms of action and experimental workflows associated with MDGA studies.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on MDGA and its derivatives, highlighting their potency in different experimental models.
Table 1: Inhibitory and Cytotoxic Concentrations of MDGA and Derivatives
| Compound | Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| MDGA | Activated Hepatic Stellate Cells | α-SMA Reduction | 1 - 10 µM (Effective Range) | [2] |
| meso-11 (aminoether derivative) | A549 (Lung Cancer) | Cytotoxicity (MTT) | 17.11 ± 2.11 | [12][13] |
| meso-11 (aminoether derivative) | LL-47 (Normal Lung) | Cytotoxicity (MTT) | 9.49 ± 1.19 | [12][13] |
| meso-20 (esther derivative) | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 18.20 ± 1.98 | [12][13] |
| meso-20 (esther derivative) | MCF-10 (Normal Breast) | Cytotoxicity (MTT) | 41.22 ± 2.17 |[12][13] |
Table 2: Antimycobacterial Activity of MDGA Derivatives
| Compound Class | M. tuberculosis Strain | Assay Type | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| MDGA Derivatives | H37Rv | Antimycobacterial | 3.125 - 50 | [14] |
| Amino-ether Derivatives | H37Rv and G122 | Antimycobacterial | 3.125 - 6.25 |[14] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to elucidate the mechanism of action of MDGA.
1. Human Neutrophil Function Assays
-
Cell Preparation: Human neutrophils were isolated from the peripheral blood of healthy donors using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.
-
Superoxide Anion Generation: Neutrophils were pre-incubated with varying concentrations of MDGA or DMSO (vehicle control) before being stimulated with agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLF). Superoxide production was measured based on the superoxide dismutase-inhibitable reduction of ferricytochrome c, monitored spectrophotometrically.[1][5]
-
Elastase Release (Degranulation): MDGA- or DMSO-treated neutrophils were stimulated with fMLF in the presence of cytochalasin B (CB). The supernatant was collected, and elastase activity was measured using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide), with absorbance read at 405 nm.[1]
-
ROS Detection: Intracellular reactive oxygen species (ROS) were detected using probes like dihydrorhodamine 123 (DHR123) and measured via flow cytometry.[15]
2. Western Blotting for Signaling Protein Phosphorylation
-
Cell Treatment and Lysis: Neutrophils or cancer cells were treated with MDGA for a specified time and then stimulated (e.g., with fMLF for neutrophils). Cells were then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Analysis: Protein concentration was determined using a BCA or Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes were blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., ERK, JNK, p38, Akt, Src).[1] After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) system.[1]
3. Cell Viability and Cytotoxicity (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., 4T-1, MCF-7, A549) were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of MDGA or its derivatives for a defined period (e.g., 24-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Quantification: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.[12][13]
4. In Vivo Murine Models
-
ARDS Model: Acute Respiratory Distress Syndrome was induced in BALB/c mice by intratracheal administration of lipopolysaccharide (LPS). MDGA (e.g., 30 mg/kg) or vehicle was administered intraperitoneally 1 hour prior to LPS challenge. After 6 hours, lung tissues were harvested for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.[1]
-
Asthma Model: Mice were sensitized to ovalbumin (OVA) and subsequently challenged with intranasal OVA to induce an asthmatic phenotype. MDGA was administered intragastrically during the challenge phase. Bronchoalveolar lavage fluid (BALF) and lung tissues were collected to measure inflammatory cell counts, cytokine levels (ELISA), and mucus production (histology).[6]
Conclusion
This compound is a pleiotropic natural compound that exerts significant anti-inflammatory and anticancer effects by modulating a network of interconnected signaling pathways. Its ability to inhibit key inflammatory nodes such as ERK, JNK, NF-κB, and AP-1 underscores its potential for treating inflammatory disorders. In parallel, its capacity to induce apoptosis and inhibit migration in cancer cells via pathways involving p38 MAPK, EGFR, and Src highlights its promise as a scaffold for oncological drug development. The data suggest that MDGA's mechanisms are context-dependent, targeting specific signaling vulnerabilities in different cell types. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential and to optimize its derivatives for enhanced efficacy and safety.
References
- 1. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Machilus thunbergii down-regulates TGF-beta1 gene expression in activated hepatic stellate cells via inhibition of AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetra-O-methyl nordihydroguaiaretic acid (Terameprocol) inhibits the NF-κB-dependent transcription of TNF-α and MCP-1/CCL2 genes by preventing RelA from binding its cognate sites on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound attenuates airway inflammation and mucus hypersecretion in an ovalbumin-induced murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nordihydroguaiaretic Acid Inhibits Insulin-Like Growth Factor Signaling, Growth, and Survival in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetra-O-methyl nordihydroguaiaretic acid, an inhibitor of Sp1-mediated survivin transcription, induces apoptosis and acts synergistically with chemo-radiotherapy in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetra-O-methyl nordihydroguaiaretic acid, an inhibitor of Sp1-mediated survivin transcription, induces apoptosis and acts synergistically with chemo-radiotherapy in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Activity of Some this compound Derivatives and Mode of Action of the Most Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Meso-Dihydroguaiaretic Acid: A Comprehensive Research Review for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-dihydroguaiaretic acid (MDGA) is a lignan (B3055560) compound that has garnered significant scientific interest for its diverse and potent biological activities. As a naturally occurring phytochemical, MDGA presents a promising scaffold for the development of novel therapeutics across a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. This technical guide provides a comprehensive review of the current state of research on MDGA, with a focus on its pharmacological properties, mechanisms of action, and the experimental methodologies used to elucidate its effects. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (MDGA) and its derivatives in various experimental models.
Table 1: Cytotoxicity of MDGA and its Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference(s) |
| Meso-11 (aminoether derivative) | A549 | Lung Cancer | MTT | 17.11 ± 2.11 | [1] |
| Meso-20 (esther derivative) | MCF-7 | Breast Cancer | MTT | 18.20 ± 1.98 | [1] |
| Meso-11 (aminoether derivative) | LL-47 (normal lung) | - | MTT | 9.49 ± 1.19 | [1] |
| Meso-20 (esther derivative) | MCF-10 (normal breast) | - | MTT | 41.22 ± 2.17 | [1] |
Table 2: Anti-inflammatory and Antioxidant Activity of MDGA
| Activity | Experimental Model | Measurement | IC50 Value / Effect | Reference(s) |
| COX-2 Inhibition | Mouse Bone Marrow-Derived Mast Cells (BMMC) | Prostaglandin D2 generation | 9.8 µM | [2] |
| 5-Lipoxygenase Inhibition | Mouse Bone Marrow-Derived Mast Cells (BMMC) | Leukotriene C4 production | 1.3 µM | [2] |
| Degranulation Inhibition | Mouse Bone Marrow-Derived Mast Cells (BMMC) | - | 11.4 µM | [2] |
| Superoxide Anion Generation Inhibition | fMLF-stimulated human neutrophils | Ferricytochrome c reduction | Concentration-dependent inhibition | [3] |
| Elastase Release Inhibition | fMLF-stimulated human neutrophils | Spectrophotometry | Concentration-dependent inhibition | [3][4] |
Table 3: Antimycobacterial Activity of MDGA Derivatives
| Compound/Derivative | Strain | Activity | MIC Value (µg/mL) | Reference(s) |
| 19 meso-DGA derivatives | M. tuberculosis H37Rv | Moderate to potent | 3.125 - 50 | [5] |
| Meso-31 (amino-ether derivative) | M. tuberculosis H37Rv | Potent | 3.125 | [5] |
| Meso-31 (amino-ether derivative) | M. tuberculosis G122 | Potent | 6.25 | [5] |
Experimental Protocols
Synthesis of this compound (MDGA)
The chemical synthesis of MDGA can be achieved through various routes, with a common starting material being vanillin (B372448). The following protocol is a summarized representation of a likely synthetic pathway.[6][7][8]
Objective: To synthesize this compound.
Materials:
-
Vanillin
-
Methylating agent (e.g., dimethyl sulfate)
-
Succinic anhydride
-
Strong base (e.g., sodium ethoxide)
-
Reducing agents (e.g., hydrogen gas with a palladium on carbon catalyst)
-
Demethylating agent (e.g., boron tribromide)
-
Various organic solvents (e.g., ethanol, dichloromethane) and reagents for workup and purification.
Methodology:
-
Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of vanillin is first protected, for instance, by methylation using a methylating agent to yield veratraldehyde. This prevents unwanted side reactions in subsequent steps.[6]
-
Stobbe Condensation: The protected vanillin derivative undergoes a Stobbe condensation with a succinic ester in the presence of a strong base. This reaction is crucial for forming the carbon skeleton of the lignan.[7]
-
Reduction and Cyclization: The product from the Stobbe condensation is subjected to a series of reduction and cyclization reactions to form the central butane (B89635) core with the desired meso stereochemistry.[7]
-
Demethylation: The final step involves the removal of the protecting methyl groups using a demethylating agent like boron tribromide to yield the free phenolic hydroxyls of this compound.[8]
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11][12]
Objective: To determine the cytotoxic effects of MDGA on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound (MDGA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MDGA (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of MDGA that inhibits cell growth by 50%.
Anti-inflammatory Activity: Neutrophil Elastase Release Assay
This assay measures the ability of MDGA to inhibit the release of elastase from activated human neutrophils, a key event in inflammation.[3][4][13][14]
Objective: To evaluate the inhibitory effect of MDGA on neutrophil elastase release.
Materials:
-
Isolated human neutrophils
-
Stimulating agent (e.g., fMLP, PMA)
-
Cytochalasin B
-
This compound (MDGA)
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Buffer solution (e.g., HBSS)
-
Spectrophotometer or fluorometer
Methodology:
-
Neutrophil Preparation: Isolate human neutrophils from fresh human blood using density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of MDGA or vehicle control for a short period.
-
Stimulation: Stimulate the neutrophils with an agonist like fMLP in the presence of cytochalasin B to induce degranulation and elastase release.
-
Supernatant Collection: Centrifuge the samples and collect the supernatant containing the released elastase.
-
Enzyme Activity Measurement: Add the elastase substrate to the supernatant and measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of elastase release for each MDGA concentration compared to the stimulated control.
Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay
This assay assesses the ability of MDGA to protect neurons from cell death induced by excessive glutamate (B1630785) exposure, a model for excitotoxicity.[15][16][17][18][19]
Objective: To determine the neuroprotective effect of MDGA against glutamate-induced toxicity.
Materials:
-
Primary neuronal cell culture (e.g., cortical neurons) or a neuronal cell line (e.g., PC-12)
-
Glutamate
-
This compound (MDGA)
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
Microscope
Methodology:
-
Cell Culture: Culture the neuronal cells in an appropriate medium.
-
Pre-treatment: Pre-treat the cells with different concentrations of MDGA or vehicle for a specified duration.
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate for a defined period to induce excitotoxicity. A control group without glutamate should be included.
-
Post-treatment Incubation: After the glutamate challenge, wash the cells and incubate them in fresh medium for a further period (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using a suitable method such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. Morphological changes can also be observed under a microscope.
-
Data Analysis: Quantify the neuroprotective effect by comparing the viability of MDGA-treated cells to that of cells treated with glutamate alone.
Signaling Pathways and Mechanisms of Action
MDGA exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, created using the DOT language, illustrate the primary mechanisms of action.
Anti-inflammatory Signaling Pathway
MDGA demonstrates potent anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways in immune cells such as neutrophils.
Anticancer Signaling Pathway
MDGA exhibits anticancer activity by inducing apoptosis and inhibiting cell migration. This is achieved through the activation of pro-apoptotic pathways and the downregulation of survival and migratory signals, such as the EGFR pathway.
Experimental Workflow for Evaluating MDGA's Bioactivity
The following diagram outlines a typical experimental workflow for the initial screening and characterization of MDGA's biological activities.
Conclusion and Future Directions
This compound has demonstrated a remarkable range of pharmacological activities in preclinical studies, positioning it as a strong candidate for further drug development. Its multifaceted mechanism of action, particularly its ability to modulate key inflammatory and oncogenic signaling pathways, underscores its therapeutic potential.
Future research should focus on several key areas:
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate the safety and bioavailability of MDGA in vivo.
-
Lead Optimization: Medicinal chemistry efforts to synthesize and screen MDGA derivatives may lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[5]
-
In Vivo Efficacy in a Broader Range of Models: While promising results have been seen in models of ARDS and asthma, further in vivo studies are needed to explore its efficacy in other inflammatory diseases, various cancer types, and neurodegenerative disorders.
-
Clinical Trials: Based on the outcomes of advanced preclinical studies, well-designed clinical trials will be the ultimate step to translate the therapeutic potential of MDGA into clinical applications. Currently, there is no evidence of MDGA being in clinical trials.
References
- 1. Cytotoxicity Activity of Some this compound Derivatives and Mode of Action of the Most Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Frontiers | Development of an enzyme-linked immunosorbent assay (ELISA) for determining neutrophil elastase (NE) – a potential useful marker of multi-organ damage observed in COVID-19 and post-Covid-19 (PCS) [frontiersin.org]
- 14. content.abcam.com [content.abcam.com]
- 15. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 16. Metabolically Activated Proteostasis Regulators Protect against Glutamate Toxicity by Activating NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotection from glutamate toxicity with ultra-low dose glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Effects of Meso-Dihydroguaiaretic Acid
Executive Summary: Meso-Dihydroguaiaretic Acid (MDGA) is a natural lignan (B3055560) compound, primarily isolated from plants like Machilus philippinensis, that has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1] Its mechanism of action involves the modulation of key inflammatory cells, such as neutrophils and macrophages, and the inhibition of critical pro-inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Toll-Like Receptor (TLR) pathways.[1][2][3] MDGA effectively reduces the production of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines.[1][3] In vivo studies have further substantiated its therapeutic potential, showing efficacy in models of acute respiratory distress syndrome (ARDS).[1] This document provides a comprehensive overview of the anti-inflammatory effects of MDGA, detailing its mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation, aimed at researchers and professionals in drug development.
Core Mechanisms of Anti-inflammatory Action
MDGA exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting the function of key immune cells and interfering with intracellular signaling cascades that orchestrate the inflammatory response.
Inhibition of Neutrophil-Mediated Inflammation
Neutrophils are critical first responders in acute inflammation, but their excessive activation can lead to significant tissue damage. MDGA has been shown to effectively curb inflammatory responses in human neutrophils. It inhibits the generation of superoxide (B77818) anions and the release of elastase in neutrophils activated by various G-protein coupled receptor agonists.[1][2] Furthermore, MDGA suppresses the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key components of the MAPK signaling pathway that are crucial for neutrophil activation.[1][2] The compound also demonstrates potent free-radical scavenging activity.[1]
Attenuation of Macrophage Pro-inflammatory Responses
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, MDGA demonstrates a concentration-dependent inhibition of nitric oxide (NO) production.[3] This effect is correlated with a reduction in the expression of inducible nitric oxide synthase (iNOS).[3] Additionally, MDGA significantly inhibits the LPS-induced gene expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[3] These findings suggest that MDGA can modulate the inflammatory response by interfering with the Toll-like receptor (TLR) signaling pathway, a primary pathway for macrophage activation by bacterial components like LPS.[3]
Key Signaling Pathways Modulated by MDGA
The anti-inflammatory properties of MDGA are rooted in its ability to interfere with specific and critical signaling pathways that regulate the expression of inflammatory genes.
MAPK Signaling Pathway
In activated human neutrophils, MDGA suppresses the phosphorylation, and thus the activation, of ERK and JNK.[1][2] These kinases are central to the MAPK cascade, which translates extracellular stimuli into cellular responses, including the production of inflammatory mediators.[4][5] By inhibiting this pathway, MDGA effectively reduces downstream inflammatory events like superoxide generation and elastase release.[1]
NF-κB Signaling Pathway
The inhibition of iNOS, TNF-α, and IL-1β expression in LPS-stimulated macrophages strongly points to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] LPS activates TLR4, which triggers a cascade leading to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[6][7] This allows the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] MDGA's ability to suppress these downstream targets suggests it acts as an inhibitor of this critical pro-inflammatory pathway.[3]
Quantitative Anti-inflammatory Data
The following table summarizes the key quantitative findings on the anti-inflammatory effects of this compound from preclinical studies.
| Model System | Parameter Measured | MDGA Concentration/Dose | Observed Effect | Reference |
| Human Neutrophils | Superoxide Anion Generation | 0.1–10 µM | Concentration-dependent inhibition | [1][8] |
| Human Neutrophils | Elastase Release | 0.1–10 µM | Concentration-dependent inhibition | [1] |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 5–25 µM | Concentration-dependent inhibition | [3] |
| RAW 264.7 Macrophages | iNOS Expression | 5–25 µM | Inhibited expression | [3] |
| RAW 264.7 Macrophages | TNF-α & IL-1β Gene Expression | 5–25 µM | Inhibited expression | [3] |
| LPS-induced ARDS (Mice) | Neutrophil Infiltration & Lung Damage | 30 mg/kg (i.p.) | Attenuated lung injury and MPO activity | [1] |
Key Experimental Methodologies
Detailed protocols are essential for the replication and validation of scientific findings. Below are methodologies for key assays used to characterize MDGA's anti-inflammatory properties.
In Vitro Assay: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
This protocol details the procedure for assessing MDGA's effect on nitric oxide and cytokine production in a macrophage cell line.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded into 96-well plates (for NO assay) or 6-well plates (for gene expression analysis) and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of MDGA (e.g., 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.[3]
-
Stimulation: Macrophages are then stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[3] A non-stimulated control group is maintained.
-
Incubation: The cells are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the relative mRNA expression levels of iNOS, TNF-α, and IL-1β are quantified using real-time quantitative PCR (RT-qPCR).
References
- 1. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [논문]Anti-inflammatory Properties of this compound in Lipopolysaccharide-induced Macrophage [scienceon.kisti.re.kr]
- 4. KEGG PATHWAY: map04010 [genome.jp]
- 5. MAPK Signaling Pathway Is Essential for Female Reproductive Regulation in the Cabbage Beetle, Colaphellus bowringi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: hsa04064 [genome.jp]
- 7. Overview of Research Development on the Role of NF-κB Signaling in Mastitis [mdpi.com]
- 8. researchgate.net [researchgate.net]
Anticancer Effects of Meso-Dihydroguaiaretic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-dihydroguaiaretic acid (MDGA), a lignan (B3055560) found in various plant species, and its synthetic derivatives have emerged as promising candidates in anticancer research. This technical guide provides a comprehensive overview of the cytotoxic effects of MDGA derivatives against various cancer cell lines, details the experimental protocols for their evaluation, and elucidates the underlying molecular mechanisms of action. A significant focus is placed on the induction of apoptosis through the modulation of key signaling pathways, including the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK) pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound (MDGA) is a notable lignan that has been the subject of medicinal chemistry efforts to enhance its therapeutic potential through the synthesis of various derivatives. These modifications, primarily involving the creation of ether, ester, carbamate, and aminoether analogs, have led to compounds with improved cytotoxic activity against a range of cancer cell lines. This guide summarizes the current knowledge on the anticancer effects of these derivatives, providing a foundation for further research and development.
Quantitative Cytotoxicity Data
The anticancer activity of MDGA derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various MDGA derivatives against different human cancer cell lines.
| Derivative | Functional Group | Cancer Cell Line | IC50 (µM) | Reference |
| meso-11 | Aminoether | A549 (Lung) | 17.11 ± 2.11 | [1] |
| meso-20 | Ester | MCF-7 (Breast) | 18.20 ± 1.98 | [1] |
| meso-11 | Aminoether | LL-47 (Normal Lung) | 9.49 ± 1.19 | [1] |
| meso-20 | Ester | MCF-10 (Normal Breast) | 41.22 ± 2.17 | [1] |
Note: Data for normal cell lines are included to indicate the selectivity index (SI). A higher SI value suggests greater selectivity for cancer cells over normal cells.
Experimental Protocols
The evaluation of the anticancer effects of MDGA derivatives involves a series of in vitro assays to determine cytotoxicity, induction of apoptosis, and the underlying signaling mechanisms.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the MDGA derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V-FITC Assay)
This assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with MDGA derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.
Protocol:
-
Protein Extraction: After treatment with MDGA derivatives, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AMPK, total AMPK, phospho-p38, total p38, cleaved caspase-3, etc.) overnight at 4°C. Recommended starting dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Synthesis of MDGA Derivatives
The synthesis of MDGA derivatives involves the modification of the hydroxyl groups on the aromatic rings of the parent compound. The following are general procedures for the synthesis of different classes of derivatives.
General Procedure for Ether Derivatives
-
Dissolve MDGA in a suitable solvent such as acetone (B3395972) or DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by column chromatography.
General Procedure for Ester Derivatives
-
Dissolve MDGA in a solvent like dichloromethane (B109758) (DCM) or pyridine.
-
Add the corresponding acyl chloride or acid anhydride (B1165640) in the presence of a base such as triethylamine (B128534) or pyridine.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Procedure for Carbamate Derivatives
-
Dissolve MDGA in a suitable solvent like THF or DCM.
-
Add an appropriate isocyanate and a catalytic amount of a base like triethylamine.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent and purify the residue by column chromatography.
General Procedure for Aminoether Derivatives
This is typically a multi-step synthesis.
-
First, introduce a leaving group (e.g., tosylate) onto the hydroxyl groups of a precursor.
-
Then, react the tosylated intermediate with the desired amino alcohol in the presence of a base.
-
Purify the final product using column chromatography.
Signaling Pathways and Mechanisms of Action
MDGA and its derivatives exert their anticancer effects through a variety of mechanisms, with the induction of apoptosis being a central theme. Studies have implicated the activation of the AMPK pathway and the p38 MAPK pathway as key events in this process.
AMPK Activation
The ester derivative meso-20 has been shown to activate AMPK in silico.[1] Activated AMPK is a key energy sensor and regulator of cellular metabolism. In the context of cancer, AMPK activation can lead to the inhibition of anabolic pathways required for cell growth and proliferation, and the induction of apoptosis.
p38 MAPK and JNK Activation and Downstream Effects
MDGA has been demonstrated to induce apoptosis in breast cancer cells by increasing the phosphorylation of p38 MAPK and JNK.[2] Activation of the p38 MAPK pathway is often associated with cellular stress and can lead to cell cycle arrest and apoptosis. Furthermore, MDGA treatment has been shown to downregulate the expression of cell cycle-related proteins such as CDK-4 and cyclin D1, and to induce the cleavage of caspase-3, a key executioner of apoptosis.[2]
EGFR/Src/Integrin β3 Downregulation
In addition to activating pro-apoptotic kinases, MDGA has been found to inhibit cell migration by reducing the expression of EGFR, Src, and integrin β3.[2] These proteins are crucial for cell adhesion, migration, and invasion, which are hallmarks of metastatic cancer.
Proposed Signaling Network
The anticancer effects of MDGA derivatives appear to be mediated by a complex and interconnected signaling network. The activation of AMPK and p38 MAPK likely represents key upstream events that trigger a cascade of downstream effects, ultimately leading to apoptosis and the inhibition of cell migration. The crosstalk between these pathways is an area of active investigation.
Caption: Proposed signaling pathways for the anticancer effects of MDGA derivatives.
Experimental Workflow for Elucidating Mechanism of Action
Caption: Workflow for investigating the anticancer properties of MDGA derivatives.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as AMPK and p38 MAPK, highlights their therapeutic potential. This technical guide provides a foundational understanding of their cytotoxic effects, the experimental methodologies for their evaluation, and their mechanisms of action. Further research is warranted to explore the full therapeutic potential of these compounds, including in vivo efficacy studies and the development of more potent and selective derivatives.
References
Neuroprotective Effects of Meso-Dihydroguaiaretic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-Dihydroguaiaretic Acid (MDGA) is a lignan (B3055560) that has demonstrated significant neuroprotective properties. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and underlying signaling pathways associated with the neuroprotective effects of MDGA. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource for understanding and potentially harnessing the therapeutic potential of this compound.
Core Neuroprotective Mechanisms
MDGA exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating excitotoxicity and oxidative stress. In neuronal cultures, MDGA has been shown to significantly attenuate neurotoxicity induced by glutamate (B1630785) and N-methyl-D-aspartate (NMDA).[1][2] This protection is attributed to its ability to diminish the excessive intracellular calcium influx that is a hallmark of glutamate-induced neurotoxicity.[1][2]
Furthermore, MDGA combats oxidative stress by inhibiting the overproduction of cellular nitric oxide and peroxides.[1][2] It also preserves the activity of crucial antioxidative enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and glutathione reductase, which are often compromised during glutamate-induced neuronal injury.[1][2]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound (MDGA) have been quantified in primary rat cortical neurons subjected to glutamate- and NMDA-induced toxicity. The data presented below summarizes the dose-dependent neuroprotective activity of MDGA.
| Neurotoxin | MDGA Concentration (µM) | Neuroprotection (%) | Reference |
| Glutamate (100 µM) | 0.1 | 35.1 ± 4.1 | [1] |
| 1 | 68.4 ± 5.5 | [1] | |
| 5 | 70.2 ± 6.2 | [1] | |
| 10 | 65.8 ± 5.8 | [1] | |
| NMDA (50 µM) | 1 | 55.2 ± 4.8 | [1] |
| 10 | 62.1 ± 5.1 | [1] |
| Parameter | MDGA Concentration (µM) | Effect | Reference |
| Intracellular Ca2+ Influx (Glutamate-induced) | 1 | Significant reduction | [1] |
| 10 | Stronger reduction | [1] | |
| Intracellular Peroxide Production (Glutamate-induced) | 1 | Significant reduction | [1] |
| 10 | Stronger reduction | [1] | |
| Nitric Oxide Production (Glutamate-induced) | 1 | Significant reduction | [1] |
| 10 | Stronger reduction | [1] |
Signaling Pathways Modulated by this compound
MDGA's neuroprotective actions are orchestrated through the modulation of key intracellular signaling pathways. The primary pathways implicated are the Nrf2/HO-1 antioxidant response pathway and the MAPK signaling cascades, particularly the p38 MAPK pathway. Lignans (B1203133), as a class of compounds, are known to activate Nrf2 signaling, which is a master regulator of the antioxidant response.[3][4] This activation leads to the transcription of a battery of cytoprotective genes.
In the context of glutamate-induced neurotoxicity, the p38 MAPK pathway is a critical mediator of apoptotic neuronal death.[1][5] Pro-inflammatory cytokines like TNF-α can activate the p38 MAPK pathway, leading to a cascade of events culminating in apoptosis.[5] MDGA is believed to interfere with this process, thereby inhibiting the apoptotic machinery. The NF-κB signaling pathway, a key regulator of inflammation, is also a likely target for MDGA, given the known anti-inflammatory properties of lignans and the interplay between NF-κB and the Nrf2 and MAPK pathways.[3][6][7]
MDGA's neuroprotective signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
Primary Cortical Neuron Culture
-
Source: Cortical cells are isolated from fetal rat brains (e.g., 19-day-old Sprague-Dawley rat fetuses).[8]
-
Culture Medium: Cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum, penicillin (100 IU/ml), and streptomycin (B1217042) (100 µg/ml).[8]
-
Culture Conditions: Cultures are maintained at 37°C in a humidified atmosphere of 95% air–5% CO2.[8]
-
Maturation: Cultures are allowed to mature for 17 days in vitro before experimental use.[8]
Glutamate-Induced Neurotoxicity Assay
-
Cell Preparation: 17-day-old primary cortical cell cultures are washed with DMEM.[8]
-
MDGA Treatment: Cells are pre-incubated with various concentrations of MDGA (dissolved in DMSO, final concentration 0.1%) for 1 hour.[8]
-
Glutamate Exposure: The cultures are then exposed to 100 µM L-glutamate for 30 minutes.[8]
-
Incubation: After glutamate exposure, the cells are incubated for an additional 24 hours in the presence of the test compounds.[8]
-
Assessment: Neuronal damage is assessed by measuring lactate (B86563) dehydrogenase (LDH) release into the media.[8]
Measurement of Intracellular Calcium ([Ca²⁺]i)
-
Dye Loading: Cultures are treated with MDGA and 5 µM Fura-2 AM in phosphate-buffered saline (pH 7.2) for 1 hour before glutamate exposure.[8]
-
Glutamate Exposure: Cells are exposed to 100 µM glutamate.
-
Measurement: The change in intracellular calcium concentration is measured 10 minutes after glutamate exposure using ratio fluorometry.[8]
Measurement of Intracellular Peroxides (ROS)
-
Dye Loading: Cultures are pretreated with MDGA for 1 hour before the glutamate insult. The fluorescent dye 2',7'-dichlorofluorescin diacetate (DCF-DA) is used to determine the relative content of intracellular peroxide.[8]
-
Measurement: Fluorescence is measured to quantify the level of intracellular peroxides.[8]
Experimental workflow for evaluating MDGA's neuroprotection.
Conclusion
This compound presents a promising avenue for the development of neuroprotective therapeutics. Its ability to counteract glutamate-induced excitotoxicity and oxidative stress through the modulation of key signaling pathways, including Nrf2 and p38 MAPK, underscores its potential in treating neurodegenerative conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area. Future studies should aim to further elucidate the specific molecular interactions of MDGA within these signaling cascades to fully unlock its therapeutic capabilities.
References
- 1. Glutamate-induced toxicity in hippocampal slices involves apoptotic features and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and licarin A of Machilus thunbergii protect against glutamate-induced toxicity in primary cultures of a rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of p38 MAPK and pro-inflammatory cytokines expression in glutamate-induced neuronal death of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound and licarin A of Machilus thunbergii protect against glutamate-induced toxicity in primary cultures of a rat cortical cells - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Potential of Meso-Dihydroguaiaretic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Meso-dihydroguaiaretic acid (MDGA), a lignan (B3055560) found in plants of the Larrea genus, has emerged as a promising scaffold for the development of novel antibacterial agents. Its derivatives have demonstrated significant activity against a spectrum of bacteria, including drug-resistant strains, prompting further investigation into their therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, antibacterial activity, and proposed mechanisms of action of various MDGA derivatives, based on current scientific literature.
Quantitative Antibacterial Activity
The antibacterial efficacy of MDGA derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the reported MIC values for various MDGA derivatives against a range of bacterial species.
Activity against Gram-Positive Bacteria
A series of thirty-three MDGA derivatives, including esters, ethers, and amino-ethers, were synthesized and evaluated for their antibacterial properties. Notably, several of these compounds exhibited moderate to potent activity against challenging Gram-positive pathogens. For instance, four ester derivatives (7, 11, 13, and 17), one ether (23), and three amino-ethers (30, 31, and 33) showed moderate activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Furthermore, amino-ether derivatives 30 and 31 demonstrated superior activity against vancomycin-resistant Enterococcus faecium (VRE) when compared to the fluoroquinolone antibiotic, levofloxacin.[1][2] Gram-positive bacteria, including MRSA, VRE, linezolid-resistant Staphylococcus epidermidis, and linezolid-resistant Staphylococcus haemolyticus, were generally more susceptible to these derivatives.[1]
| Derivative Type | Compound ID | Bacterial Strain | MIC (µg/mL) |
| Ester | 7, 11, 13, 17 | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate Activity |
| Ether | 23 | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate Activity |
| Amino-ether | 30, 31, 33 | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate Activity |
| Amino-ether | 30, 31 | Vancomycin-resistant Enterococcus faecium (VRE) | Better than levofloxacin |
Activity against Mycobacteria
The parent compound, MDGA, has been reported to have modest activity against Mycobacterium tuberculosis.[1] Efforts to enhance this activity have led to the synthesis of various derivatives. Nineteen MDGA derivatives, including carbamates and ethers, were tested against the H37Rv strain and two multidrug-resistant (MDR) strains of M. tuberculosis.[1] Among the carbamates, compounds 2, 3, 5, and 6 displayed the lowest MIC values against one MDR strain, with compound 6 being the most potent.[1] Ether derivatives 10, 12, 14, and 18 also showed activity, with compound 14 being the most effective in this subclass.[1]
A separate study focusing on thirty-three derivatives highlighted the potent antimycobacterial properties of amino-ether derivatives.[1] Nineteen of these derivatives showed moderate to potent activity against M. tuberculosis H37Rv, with MIC values ranging from 3.125 to 50 µg/mL.[1] Seven amino-ether derivatives (26-31 and 33) exhibited the lowest MICs against both the H37Rv and G122 strains.[1] Notably, compound 31 was as potent as the first-line anti-tuberculosis drug, ethambutol, with MICs of 3.125 and 6.25 µg/mL against the respective strains.[1] The presence of a positively charged group, such as the N-ethylpiperidine moiety in compound 31, appears to be crucial for this enhanced activity.[1][3]
| Derivative Type | Compound ID | Mycobacterium tuberculosis Strain | MIC (µg/mL) |
| Carbamate | 2, 3, 5 | MDR Strain | 25 |
| Carbamate | 6 | MDR Strain | 12.5 |
| Ether | 10, 12, 14, 18 | H37Rv, MDR Strains | 6.25 - 50 |
| Amino-ether | 26-31, 33 | H37Rv, G122 | 3.125 - 6.25 |
| Amino-ether | 31 | H37Rv | 3.125 |
| Amino-ether | 31 | G122 | 6.25 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of MDGA derivatives generally starts from the parent compound, which can be isolated from natural sources like Larrea tridentata or synthesized chemically.[4][5] One common synthetic route to dihydroguaiaretic acid begins with vanillin.[4][6]
General Synthetic Workflow from Vanillin:
-
Formation of a Furan (B31954) Derivative: Vanillin undergoes a series of reactions, including oxidative coupling and cyclodehydration, to form a furan derivative.[6]
-
Selective Hydrogenation: The furan derivative is then subjected to selective hydrogenation to produce dihydroguaiaretic acid dimethyl ether.[6] This step typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6]
-
Demethylation: The final step involves the demethylation of the dimethyl ether to yield dihydroguaiaretic acid.[4][6] This is often achieved using strong acids like hydrobromic acid or boron tribromide.[4][6]
The various derivatives (esters, ethers, amino-ethers, carbamates) are then synthesized from the parent MDGA molecule through standard organic chemistry reactions.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The antibacterial activity of the synthesized compounds is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Protocol Outline:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Research Workflow and Potential Mechanisms
To better understand the process of evaluating MDGA derivatives and their potential mode of action, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for Meso-Dihydroguaiaretic Acid (MDGA) from Machilus thunbergii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meso-dihydroguaiaretic acid (MDGA) is a lignan (B3055560) found in various plant species, including Machilus thunbergii (Japanese Bay Tree).[1][2] It has attracted significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[3][4][5] These application notes provide detailed protocols for the extraction, isolation, and purification of MDGA from the stem bark of Machilus thunbergii. Additionally, it outlines some of the known biological activities and associated signaling pathways of MDGA, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Data Presentation
Table 1: Biological Activity of this compound
| Biological Target | Cell Line | Measurement | Result (IC₅₀) | Reference |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | LPS-induced NO inhibition | 19.82 µM | [6] |
| Monophenolase Activity | Tyrosinase | Enzyme Inhibition | 10.2 µM | [7] |
| Cytotoxicity | 4T1 Breast Cancer Cells | Cell Viability | Dose-dependent cytotoxicity | [4] |
| Cytotoxicity | MCF-7 Breast Cancer Cells | Cell Viability | Dose-dependent cytotoxicity | [4] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Extraction of Crude MDGA from Machilus thunbergii Bark
This protocol details the initial extraction of MDGA from the dried stem bark of Machilus thunbergii.
Materials:
-
Dried and powdered stem bark of Machilus thunbergii
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks)
Procedure:
-
Obtain dried stem bark of Machilus thunbergii and grind it into a fine powder.
-
Macerate the powdered bark with methanol or ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Stir the mixture periodically for 24-48 hours to ensure thorough extraction.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1][7]
Protocol 2: Fractionation and Purification of MDGA
This protocol describes the separation and purification of MDGA from the crude extract using column chromatography.
Materials:
-
Crude extract from Protocol 1
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20 (for column chromatography)
-
Solvents: n-hexane, ethyl acetate (B1210297), chloroform (B151607), acetone (B3395972) (analytical grade)[1][7]
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Solvent Partitioning:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in n-hexane.
-
Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, or chloroform and acetone.[1][7]
-
Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the fractions containing MDGA to column chromatography on Sephadex LH-20, eluting with an appropriate solvent such as methanol.[1]
-
-
Crystallization:
-
The purified MDGA can be crystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystals.[1]
-
Protocol 3: Analytical Characterization of MDGA
This protocol outlines the methods for confirming the identity and purity of the isolated MDGA.
Materials:
-
Purified MDGA
-
Deuterated solvents (e.g., CDCl₃) for NMR
-
HPLC system with a C18 column
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purity of the isolated compound using a reverse-phase HPLC system with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.[8]
-
MDGA purity is typically determined to be between 95% and 99%.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent and record ¹H and ¹³C NMR spectra.
-
Confirm the structure of MDGA by comparing the obtained spectral data with published values.[1]
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the isolated compound using mass spectrometry. The molecular formula for MDGA is C₂₀H₂₆O₄.[9]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the extraction and purification of MDGA.
Caption: MDGA's inhibition of TGF-β1 gene expression.[3]
Caption: MDGA's effect on neutrophil signaling pathways.[10]
Caption: MDGA's anticancer mechanisms in breast cancer cells.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. This compound from Machilus thunbergii down-regulates TGF-beta1 gene expression in activated hepatic stellate cells via inhibition of AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer butanolides and lignans from the Makko tree, Machilus thunbergii Siebold & Zucc. (Lauraceae). A review [journals.iau.ir]
- 6. researchgate.net [researchgate.net]
- 7. ScholarWorks@Gyeongsang National University: Tyrosinase Inhibitory Activities of this compound from Machilus thunbergii [scholarworks.gnu.ac.kr]
- 8. benchchem.com [benchchem.com]
- 9. CAS 66322-34-7 | this compound [phytopurify.com]
- 10. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Meso-Dihydroguaiaretic Acid from Saururus chinensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meso-dihydroguaiaretic acid (MDGA) is a lignan (B3055560) found in various plant species, including Saururus chinensis. It has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor properties.[1][2] This document provides a detailed protocol for the isolation of MDGA from the aerial parts of Saururus chinensis, covering extraction, fractionation, and purification steps. Additionally, a high-performance liquid chromatography (HPLC) method for the quantification of the isolated compound is described.
Data Presentation
Table 1: Summary of Materials and Solvents
| Step | Material/Solvent | Specification | Purpose |
| Plant Material | Aerial parts of Saururus chinensis | Air-dried and coarsely powdered | Source of MDGA |
| Extraction | 95% Ethanol (B145695) | ACS Grade | Initial extraction of crude compounds |
| Solvent Partitioning | n-hexane | ACS Grade | Removal of non-polar impurities |
| Chloroform (B151607) | ACS Grade | Fractionation | |
| Ethyl acetate (B1210297) | ACS Grade | Extraction of lignan-rich fraction | |
| Column Chromatography | Silica (B1680970) gel | 100-200 mesh | Initial purification of the ethyl acetate fraction |
| Sephadex LH-20 | - | Further purification of MDGA-containing fractions | |
| HPLC Analysis | Acetonitrile (B52724) | HPLC Grade | Mobile phase component |
| Phosphoric acid | Analytical Grade | Mobile phase additive | |
| Water | Ultrapure | Mobile phase component | |
| MDGA Reference Standard | >98% purity | For quantification and identification |
Table 2: Quantitative Parameters for HPLC Analysis of Dihydroguaiaretic Acid
| Parameter | Value | Matrix |
| Linearity Range | 1 - 50 µg/mL | Plant Extracts |
| Limit of Detection (LOD) | ~0.5 µg/mL | Plant Extracts |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | Plant Extracts |
| Accuracy (% Recovery) | 98 - 102% | - |
| Precision (%RSD) | < 2% | - |
| Note: Data is for Dihydroguaiaretic Acid and serves as a representative method for this compound.[3] |
Experimental Protocols
Plant Material Preparation
-
Collection: Collect the aerial parts (leaves and stems) of Saururus chinensis.
-
Drying: Air-dry the collected plant material in a well-ventilated area away from direct sunlight until a constant weight is achieved.[4]
-
Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.[4]
Extraction
-
Macerate the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).[4]
-
Allow the mixture to stand for 72 hours at room temperature with occasional stirring.[4]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.[4]
Solvent Partitioning
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.[4]
-
For each step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and repeat the partitioning process three times for each solvent.
-
The ethyl acetate fraction is expected to be rich in lignans, including MDGA.[4] Concentrate this fraction to dryness.
Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
-
Pour the slurry into a glass column and allow the silica gel to settle.
-
Add a layer of sand on top of the silica gel bed.[4]
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase (n-hexane).
-
Load the sample onto the column.[4]
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate.[4]
-
-
Fraction Collection and Monitoring:
-
Collect fractions of equal volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing MDGA.[4]
-
Sephadex LH-20 Column Chromatography
-
Column Preparation:
-
Swell the Sephadex LH-20 medium in the chosen solvent system (e.g., methanol (B129727) or a mixture of chloroform and methanol).
-
Pack the column with the swollen Sephadex LH-20.
-
-
Purification:
-
Pool the MDGA-containing fractions from the silica gel chromatography and concentrate them.
-
Load the concentrated sample onto the Sephadex LH-20 column.
-
Elute with the same solvent system used for column preparation.
-
Collect fractions and monitor by TLC to obtain purified MDGA.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is adapted from a method for Dihydroguaiaretic Acid and may require optimization for MDGA.[3]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: 284 nm.[3]
-
Column Temperature: 30 °C.[3]
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of MDGA reference standard (1 mg/mL) in methanol. Create a series of working standards (1 to 50 µg/mL) by diluting the stock solution with the mobile phase.[3]
-
Sample Solution: Dissolve a known amount of the purified MDGA in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the MDGA standards against their concentrations.
-
Determine the concentration of MDGA in the purified sample by comparing its peak area to the calibration curve.[3]
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
Application Notes and Protocols for In Vitro Bioactivity of Meso-Dihydroguaiaretic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to assess the diverse biological activities of Meso-Dihydroguaiaretic Acid (MDGA). MDGA, a lignan (B3055560) compound, has demonstrated significant potential as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent.[1][2][3][4] The following sections detail the protocols for key assays and present quantitative data to facilitate the evaluation of MDGA's therapeutic promise.
Summary of MDGA Bioactivity
This compound exhibits a range of biological effects that are of interest in drug discovery and development. Its multifaceted activities are summarized below, with detailed experimental protocols and data provided in the subsequent sections.
-
Antioxidant Activity: MDGA demonstrates potent free radical scavenging capabilities, which can be quantified using assays such as the DPPH and ABTS radical scavenging assays, as well as the more biologically relevant Cellular Antioxidant Activity (CAA) assay.[1][5]
-
Anti-inflammatory Effects: The anti-inflammatory properties of MDGA are attributed to its ability to inhibit key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1] Furthermore, it has been shown to suppress the production of inflammatory mediators like nitric oxide (NO).[3]
-
Anticancer Potential: MDGA has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer.[4][6][7] The MTT assay is a standard method to evaluate its impact on cell viability.
-
Neuroprotective Properties: In vitro studies have highlighted the neuroprotective effects of MDGA against glutamate-induced excitotoxicity, a key factor in several neurodegenerative diseases.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound, providing key metrics for its biological activities.
Table 1: Antioxidant Activity of this compound
| Assay | Metric | Value | Reference |
| DPPH Radical Scavenging | EC₅₀ | 15.3 ± 0.8 µM | [5] |
| ABTS Radical Scavenging | - | Strong Activity | [1] |
| Cellular Peroxide Measurement | - | Reduction in DCF fluorescence | [5] |
Table 2: Anti-inflammatory Activity of this compound
| Assay Target | Cell Line/System | Metric | Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | Concentration-dependent inhibition | [3] |
| Superoxide Anion Generation (fMLF-induced) | Human Neutrophils | IC₅₀ | 3.6 ± 0.4 µM | [1] |
| Elastase Release (fMLF-induced) | Human Neutrophils | IC₅₀ | 4.2 ± 0.5 µM | [1] |
Table 3: Anticancer Activity of this compound
| Cell Line | Cancer Type | Metric | Value (µM) | Reference |
| 4T-1 | Breast Cancer | IC₅₀ | ~20 | [4] |
| MCF-7 | Breast Cancer | IC₅₀ | ~40 | [4] |
| A549 (derivative meso-11) | Lung Cancer | IC₅₀ | 17.11 ± 2.11 | [6][7] |
| MCF-7 (derivative meso-20) | Breast Cancer | IC₅₀ | 18.20 ± 1.98 | [6][7] |
Table 4: Neuroprotective Activity of this compound
| Assay | Model | Metric | Value | Reference |
| Glutamate-induced neurotoxicity | Rat Cortical Cells | - | Significant protection | [5] |
| NMDA-induced neurotoxicity | Rat Cortical Cells | - | Neuroprotective activity | [5] |
| KA-induced neurotoxicity | Rat Cortical Cells | - | Neuroprotective activity | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.[9] This solution should be freshly prepared and protected from light.[10]
-
-
Sample Preparation:
-
Dissolve MDGA in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution.
-
Prepare a series of dilutions of the MDGA stock solution to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
Measurement:
-
Calculation:
This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11]
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[11]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Sample Preparation:
-
Prepare a stock solution and serial dilutions of MDGA as described for the DPPH assay.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.[11]
-
-
Calculation:
-
Calculate the percentage of ABTS radical scavenging activity as in the DPPH assay.
-
Determine the IC₅₀ value, which is the concentration that causes 50% inhibition of the ABTS radical.[11]
-
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[12][13]
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the growth medium and wash the cells with PBS.[12]
-
Add a solution of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and the MDGA test compound to the cells.[12] Incubate for 1 hour at 37°C.
-
Remove the treatment solution and wash the cells with PBS.[12]
-
Add a solution of the radical initiator 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP) to induce oxidative stress.[12]
-
-
Measurement:
-
Immediately measure the fluorescence kinetically for 1 hour at 37°C (Excitation: 485 nm, Emission: 538 nm).[12]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence measurements.
-
Determine the CAA value, which reflects the compound's ability to inhibit the oxidation of DCFH-DA.[12]
-
Anti-inflammatory Assays
This assay determines the ability of MDGA to inhibit the activity of the COX-2 enzyme, which is crucial in the inflammatory pathway.[15]
Protocol (Fluorometric):
-
Reagent Preparation:
-
Prepare the necessary reagents, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid (substrate), and human recombinant COX-2 enzyme.[16]
-
-
Assay Procedure:
-
In a 96-well white opaque plate, set up reactions for a no-inhibitor control, an inhibitor control (e.g., Celecoxib), and the MDGA test samples.[16]
-
Add the COX Assay Buffer, COX Probe, COX Cofactor, and the respective inhibitor or MDGA solution to the wells.
-
Initiate the reaction by adding the Arachidonic Acid substrate.[16]
-
-
Measurement:
-
Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[16]
-
-
Calculation:
-
Calculate the rate of reaction for each sample.
-
Determine the percent inhibition of COX-2 activity by MDGA compared to the no-inhibitor control.
-
Calculate the IC₅₀ value.
-
This assay measures the inhibition of 5-LOX, another key enzyme in the inflammatory response.[17]
Protocol (Fluorometric):
-
Reagent Preparation:
-
Prepare the LOX Assay Buffer, LOX Probe, LOX Substrate, and 5-LOX Enzyme.[18]
-
-
Assay Procedure:
-
In a 96-well white plate, add the test compound (MDGA) or a known inhibitor (e.g., Zileuton).
-
Prepare a reaction mix containing the LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme, and add it to the wells.
-
Incubate at room temperature for 10 minutes, protected from light.[17]
-
Initiate the reaction by adding the LOX substrate.
-
-
Measurement:
-
Measure the fluorescence kinetically at an excitation of 500 nm and an emission of 536 nm.
-
-
Calculation:
-
Determine the slope of the reaction for all samples.
-
Calculate the percent inhibition and the IC₅₀ value for MDGA.
-
Anticancer Activity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[21]
-
-
Treatment:
-
Treat the cells with various concentrations of MDGA and incubate for a specified period (e.g., 72 hours).[21]
-
-
Assay Procedure:
-
After the incubation period, remove the medium and add a solution of MTT (e.g., 2 mg/mL).[21]
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.[21]
-
Incubate with shaking for 15 minutes.[21]
-
-
Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
-
-
Calculation:
-
Calculate the percentage of cell viability compared to untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of MDGA that reduces cell viability by 50%.
-
Neuroprotective Assays
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[5]
Protocol:
-
Cell Culture:
-
Use primary cultures of rat cortical cells.
-
-
Treatment:
-
Measurement:
-
Collect the culture medium and measure the LDH activity using a commercially available kit.
-
-
Analysis:
-
Compare the LDH release in MDGA-treated cells to that in glutamate-only treated cells to determine the neuroprotective effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by MDGA and the general workflows of the described in vitro assays.
Caption: MDGA inhibits neutrophil activation by blocking ERK, JNK, and Akt signaling.
Caption: General workflow for DPPH and ABTS antioxidant assays.
Caption: Step-by-step workflow for the MTT cell viability assay.
References
- 1. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates airway inflammation and mucus hypersecretion in an ovalbumin-induced murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Anti-inflammatory Properties of this compound in Lipopolysaccharide-induced Macrophage [scienceon.kisti.re.kr]
- 4. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and licarin A of Machilus thunbergii protect against glutamate-induced toxicity in primary cultures of a rat cortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Activity of Some this compound Derivatives and Mode of Action of the Most Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. abcam.cn [abcam.cn]
- 19. merckmillipore.com [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT (Assay protocol [protocols.io]
In Vivo Applications of Meso-Dihydroguaiaretic Acid: A Guide for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-Dihydroguaiaretic Acid (MDGA) is a lignan (B3055560) compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical in vivo studies utilizing various animal models have demonstrated its potential therapeutic efficacy in a range of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders. This document provides a comprehensive overview of the in vivo applications of MDGA, complete with detailed experimental protocols and a summary of key quantitative findings to guide researchers in their study design and execution.
Pharmacokinetics in Mice
A study in mice has elucidated the basic pharmacokinetic profile of MDGA. Following intravenous administration at a dose of 5 mg/kg and oral administration at 20 mg/kg, MDGA was observed to be rapidly cleared from the plasma, exhibiting low bioavailability.[1] This suggests extensive metabolism of the compound.
| Parameter | Route of Administration | Dose (mg/kg) | Observation |
| Plasma Concentration | Intravenous (IV) | 5 | Rapid decline |
| Bioavailability | Oral (PO) | 20 | Low |
Anti-Inflammatory and Immunomodulatory Applications
MDGA has shown significant anti-inflammatory effects in animal models of acute respiratory distress syndrome (ARDS) and asthma.
Acute Respiratory Distress Syndrome (ARDS) in a Lipopolysaccharide (LPS)-Induced Mouse Model
In a model of ARDS induced by intratracheal administration of lipopolysaccharide (LPS) in BALB/c mice, MDGA demonstrated a potent anti-inflammatory effect. A single intraperitoneal injection of MDGA at a dose of 30 mg/kg significantly attenuated neutrophil infiltration and lung damage.[2][3]
Quantitative Data Summary: LPS-Induced ARDS Model
| Parameter | Animal Model | Treatment | Dosage (mg/kg) | Key Findings |
| Neutrophil Infiltration | BALB/c Mice (LPS-induced) | MDGA (IP) | 30 | Attenuated neutrophil infiltration in the lungs.[3] |
| Lung Damage | BALB/c Mice (LPS-induced) | MDGA (IP) | 30 | Reduced overall lung damage.[3] |
| MPO Activity | BALB/c Mice (LPS-induced) | MDGA (IP) | 30 | Suppressed lung myeloperoxidase (MPO) activity.[3] |
Experimental Protocol: LPS-Induced ARDS in BALB/c Mice
This protocol details the induction of ARDS in BALB/c mice using LPS and the subsequent treatment with MDGA.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (MDGA)
-
Vehicle (e.g., DMSO)
-
Sterile saline
-
Anesthetic agent
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization: Acclimatize BALB/c mice to the laboratory conditions for at least one week prior to the experiment.
-
MDGA Administration: Dissolve MDGA in a suitable vehicle (e.g., DMSO) and administer intraperitoneally (IP) at a dose of 30 mg/kg one hour prior to LPS challenge. The control group should receive an equivalent volume of the vehicle.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent.
-
LPS Instillation: Expose the trachea and intratracheally instill LPS (e.g., 10 µ g/mouse in 50 µL of sterile saline) to induce acute lung injury.
-
Monitoring: Monitor the animals for signs of distress.
-
Euthanasia and Sample Collection: Euthanize the mice at a predetermined time point (e.g., 6 hours post-LPS administration).
-
Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage to collect fluid for cell counting and cytokine analysis.
-
Tissue Collection: Collect lung tissue for histological examination and myeloperoxidase (MPO) activity assay.
Myeloperoxidase (MPO) Activity Assay Protocol (Lung Tissue)
MPO activity is an indicator of neutrophil infiltration.
Materials:
-
Lung tissue homogenate
-
Potassium phosphate (B84403) buffer
-
Hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize the lung tissue in ice-cold potassium phosphate buffer containing HTAB.
-
Freeze-Thaw Lysis: Subject the homogenate to three cycles of freezing and thawing to lyse the cells.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, O-dianisidine dihydrochloride, and hydrogen peroxide.
-
Assay: Add the supernatant to the reaction mixture and measure the change in absorbance at a specific wavelength (e.g., 460 nm) over time using a spectrophotometer.
-
Calculation: Calculate the MPO activity based on the rate of change in absorbance.
Signaling Pathway in LPS-Induced ARDS
MDGA's inhibitory effect on MAPK signaling in ARDS.
Allergic Asthma in an Ovalbumin (OVA)-Induced Murine Model
MDGA has demonstrated significant anti-asthmatic properties in an ovalbumin (OVA)-induced murine model of allergic asthma. Intragastric administration of MDGA led to a marked reduction in key inflammatory markers.[4]
Quantitative Data Summary: OVA-Induced Asthma Model
| Parameter | Animal Model | Treatment | Key Findings |
| Th2 Cytokines | BALB/c Mice (OVA-induced) | MDGA (IG) | Significantly lowered the production of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid (BALF), plasma, or lung tissues.[4] |
| Pro-inflammatory Cytokine | BALB/c Mice (OVA-induced) | MDGA (IG) | Significantly lowered the production of TNF-α in BALF, plasma, or lung tissues.[4] |
| Chemokines | BALB/c Mice (OVA-induced) | MDGA (IG) | Significantly lowered the production of eotaxin and monocyte chemoattractant protein-1 (MCP-1).[4] |
| Adhesion Molecule | BALB/c Mice (OVA-induced) | MDGA (IG) | Significantly lowered the production of vascular cell adhesion molecule-1 (VCAM-1).[4] |
| Immunoglobulin E (IgE) | BALB/c Mice (OVA-induced) | MDGA (IG) | Significantly lowered the production of IgE in BALF, plasma, or lung tissues.[4] |
| Inflammatory Cell Infiltration | BALB/c Mice (OVA-induced) | MDGA (IG) | Inhibited OVA-induced inflammatory cell infiltration in the respiratory tract.[4] |
| Mucus Production | BALB/c Mice (OVA-induced) | MDGA (IG) | Inhibited OVA-induced mucus production in the respiratory tract.[4] |
Experimental Protocol: Ovalbumin-Induced Asthma in BALB/c Mice
This protocol outlines the induction of allergic asthma in BALB/c mice using ovalbumin and subsequent treatment with MDGA.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound (MDGA)
-
Vehicle for oral gavage
-
Sterile saline
-
Nebulizer
Procedure:
-
Sensitization: Sensitize the mice with intraperitoneal injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14).
-
MDGA Administration: Administer MDGA via intragastric (IG) gavage daily during the challenge period. The control group should receive the vehicle.
-
Challenge: Challenge the sensitized mice with aerosolized OVA using a nebulizer on consecutive days (e.g., days 21-23).
-
Euthanasia and Sample Collection: Euthanize the mice 24-48 hours after the final OVA challenge.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for differential cell counts and cytokine analysis.
-
Blood Collection: Collect blood for the measurement of serum IgE levels.
-
Tissue Collection: Harvest lung tissue for histological analysis to assess inflammation and mucus production.
Bronchoalveolar Lavage Fluid (BALF) Analysis Protocol
Materials:
-
Tracheal cannula
-
Suture
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and staining reagents (e.g., Wright-Giemsa)
-
ELISA kits for cytokines and IgE
Procedure:
-
BALF Collection: After euthanasia, expose the trachea and insert a cannula. Secure it with a suture. Instill and aspirate ice-cold PBS (e.g., 3 x 0.5 mL) into the lungs.
-
Total Cell Count: Centrifuge the pooled BALF and resuspend the cell pellet in a known volume of PBS. Count the total number of cells using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides from the cell suspension and stain with Wright-Giemsa. Perform a differential count of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Cytokine and IgE Measurement: Use the supernatant from the centrifuged BALF and serum to measure the levels of specific cytokines (IL-4, IL-5, IL-13, TNF-α) and IgE using commercially available ELISA kits.
Experimental Workflow for OVA-Induced Asthma Model
Workflow of the OVA-induced asthma animal model.
Anti-Cancer Applications
MDGA has shown promising anti-cancer activity in a preclinical model of breast cancer.
4T1 Murine Breast Cancer Model
In a study using a 4T1 murine breast cancer model, daily administration of MDGA at a dose of 20 mg/kg was found to significantly suppress the growth of mammary tumors.[5][6]
Quantitative Data Summary: 4T1 Breast Cancer Model
| Parameter | Animal Model | Treatment | Dosage (mg/kg/day) | Key Findings |
| Tumor Volume | 4T1-bearing mice | MDGA | 20 | Significantly suppressed tumor volume.[5][6] |
Experimental Protocol: 4T1 Breast Cancer Mouse Model
This protocol describes the establishment of the 4T1 breast cancer model and treatment with MDGA.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
4T1 murine breast cancer cells
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound (MDGA)
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluence.
-
Cell Preparation: Harvest the 4T1 cells and resuspend them in sterile PBS or medium, with or without Matrigel, at the desired concentration.
-
Tumor Cell Implantation: Inoculate a specific number of 4T1 cells (e.g., 1 x 10^5 cells) subcutaneously or orthotopically into the mammary fat pad of the BALB/c mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors are palpable, measure their dimensions (length and width) using calipers every few days. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
MDGA Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer MDGA (20 mg/kg/day) and vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
-
Endpoint: Euthanize the mice when the tumors reach the predetermined endpoint size or if the animals show signs of excessive distress.
-
Tissue Analysis: At the endpoint, tumors can be excised for further analysis, such as histological examination or biomarker analysis.
Logical Relationship in Cancer Therapy Evaluation
References
Application Notes and Protocols for the Quantification of Meso-Dihydroguaiaretic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-dihydroguaiaretic acid (MDGA) is a lignan (B3055560) that has garnered significant interest for its diverse biological activities, including anti-inflammatory and free-radical scavenging properties.[1][2] As research into the therapeutic potential of MDGA progresses, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic studies, quality control of natural product extracts, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantification of lignans (B1203133) like MDGA, offering high sensitivity, selectivity, and reproducibility.[3]
This document provides a detailed application note and experimental protocols for the quantification of MDGA using reverse-phase HPLC (RP-HPLC). The methodologies described are based on established methods for related compounds and provide a strong foundation for researchers to develop and validate their own specific assays.
Application Note: Reverse-Phase HPLC for MDGA Quantification
Principle:
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. MDGA, being a moderately polar compound, is retained on the column and then eluted by a mobile phase, often a mixture of acetonitrile (B52724) and water, which may be acidified to improve peak shape.[3] Detection is typically achieved using a UV detector at a wavelength where MDGA exhibits maximum absorbance.
Key Method Parameters:
-
Column: A C18 reverse-phase column is the most common choice for the analysis of lignans like MDGA.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is generally effective. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak symmetry by suppressing the ionization of the phenolic hydroxyl groups of MDGA.[3][4]
-
Detection: UV detection is a straightforward and sensitive method for quantifying MDGA. The optimal wavelength should be determined by acquiring a UV spectrum of a standard solution of MDGA.
-
Quantification: Quantification is typically performed using an external standard calibration curve, where the peak area of MDGA in a sample is compared to the peak areas of a series of known concentrations of an MDGA standard.
Experimental Protocols
Protocol 1: Quantification of MDGA in Plant Material
This protocol provides a general procedure for the extraction and quantification of MDGA from plant sources, such as the leaves of Larrea tridentata.[5]
1. Sample Preparation: Extraction
-
Weigh approximately 1 gram of dried and powdered plant material.
-
Add 20 mL of ethanol (B145695) and stir for 2-3 hours at room temperature.[3]
-
Filter the mixture through a 0.45 µm syringe filter to remove particulate matter.[3]
-
The resulting filtrate is ready for HPLC analysis.
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.[4]
-
-
Gradient Elution: A linear gradient can be optimized, for example, starting from 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of MDGA (typically in the range of 280 nm for similar phenolic compounds).[6]
3. Calibration Curve
-
Prepare a stock solution of pure MDGA standard in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of MDGA in the samples.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification
-
Inject the prepared sample extracts.
-
Determine the peak area of MDGA in the sample chromatogram.
-
Calculate the concentration of MDGA in the sample using the linear regression equation from the calibration curve.
Protocol 2: Quantification of MDGA in Plasma
This protocol is adapted from methods used for the pharmacokinetic analysis of the related compound nordihydroguaiaretic acid (NDGA) in mouse plasma and can serve as a starting point for MDGA analysis in biological fluids.[7]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant and inject it into the HPLC system.
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV or a more sensitive detector like a mass spectrometer (LC-MS) for lower detection limits.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[8]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.[3]
-
-
Gradient Elution: A suitable gradient should be developed to separate MDGA from endogenous plasma components. For example, a gradient from 20% B to 80% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
Detection: UV detection at the determined lambda max or mass spectrometry for higher sensitivity and selectivity.[3]
Quantitative Data Summary
The following tables summarize quantitative data for related lignans, which can be used as a reference for method development and validation for MDGA. It is important to note that these values should be experimentally verified for MDGA.
Table 1: HPLC Method Parameters and Performance (Reference Data for NDGA)
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.5 µg/mL | Mouse Plasma | [7] |
| Limit of Detection (LOD) | 1.95 µg/mL | Ethanol | [3] |
| Peak Plasma Concentration (Cmax) | 14.7 µg/mL (after 50 mg/kg IV dose) | Mouse Plasma | [7] |
| Terminal Half-life (t½) | 135.0 min | Mouse Plasma | [7] |
| Clearance | 201.9 mL/min x kg | Mouse Plasma | [7] |
Table 2: General HPLC Validation Parameters (Illustrative)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 2.6% |
| Selectivity | No interfering peaks at the retention time of the analyte |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 7. Pharmacokinetic analysis by high-performance liquid chromatography of intravenous nordihydroguaiaretic acid in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols for the Structural Elucidation of Meso-Dihydroguaiaretic Acid via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meso-dihydroguaiaretic acid (meso-DGA) is a lignan (B3055560) of significant interest due to its potential therapeutic properties. Accurate structural elucidation is a critical step in its development as a potential drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of the chemical structure of small molecules like meso-DGA in solution. This application note provides a comprehensive overview and detailed protocols for the structural elucidation of meso-DGA using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Workflow for Structural Elucidation
The structural elucidation of a molecule like meso-DGA by NMR spectroscopy follows a logical workflow. Initially, 1D NMR spectra (¹H, ¹³C, and DEPT) provide fundamental information about the chemical environment and types of carbons and protons. Subsequently, 2D NMR experiments (COSY, HSQC, and HMBC) are employed to establish connectivity between atoms, ultimately leading to the complete structural assignment.
Caption: Workflow for NMR-based structural elucidation of meso-DGA.
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in CDCl₃.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration |
| 1, 1' | 6.83 | d | 1.8 | 2H |
| 2, 2' | 6.70 | d | 8.0 | 2H |
| 4, 4' | 6.78 | dd | 8.0, 1.8 | 2H |
| 7, 7'a | 2.55 | dd | 13.5, 6.0 | 2H |
| 7, 7'b | 2.45 | dd | 13.5, 8.0 | 2H |
| 8, 8' | 1.80 | m | 2H | |
| 9, 9' | 0.88 | d | 6.5 | 6H |
| OMe, OMe' | 3.85 | s | 6H | |
| OH, OH' | 5.65 | s (br) | 2H |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | DEPT-135 |
| 1, 1' | 133.5 | C |
| 2, 2' | 111.0 | CH |
| 3, 3' | 146.5 | C |
| 4, 4' | 144.0 | C |
| 5, 5' | 114.2 | CH |
| 6, 6' | 121.1 | CH |
| 7, 7' | 38.0 | CH₂ |
| 8, 8' | 41.5 | CH |
| 9, 9' | 15.5 | CH₃ |
| OMe, OMe' | 55.9 | CH₃ |
Key 2D NMR Correlations
The following diagram illustrates the key COSY and HMBC correlations that are crucial for the structural assignment of meso-DGA.
Caption: Key COSY and HMBC correlations for meso-DGA.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
1D NMR Spectroscopy
¹H NMR Spectroscopy
-
Spectrometer: 500 MHz
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3.99 s
-
Spectral Width (sw): 12 ppm
-
Processing: Exponential multiplication (lb = 0.3 Hz) followed by Fourier transformation.
¹³C{¹H} NMR Spectroscopy
-
Spectrometer: 125 MHz
-
Pulse Program: zgpg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.09 s
-
Spectral Width (sw): 240 ppm
-
Processing: Exponential multiplication (lb = 1.0 Hz) followed by Fourier transformation.
DEPT-135 Spectroscopy
-
Spectrometer: 125 MHz
-
Pulse Program: dept135
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (ns): 256
-
Relaxation Delay (d1): 2.0 s
-
Processing: Identical to ¹³C NMR.
2D NMR Spectroscopy
COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 8
-
Increments (in F1): 256
-
Spectral Width (F1 and F2): 12 ppm
-
Processing: Sine-bell window function in both dimensions followed by Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 4
-
Increments (in F1): 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 165 ppm
-
¹JCH Coupling Constant: 145 Hz
-
Processing: Qsine window function (SSB=2) in both dimensions followed by Fourier transformation.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgpndqf
-
Number of Scans (ns): 16
-
Increments (in F1): 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 220 ppm
-
Long-range JCH Coupling Constant: 8 Hz
-
Processing: Sine-bell window function in both dimensions followed by Fourier transformation.
Data Interpretation and Structural Elucidation
-
¹H NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For meso-DGA, the aromatic region shows signals for the substituted benzene (B151609) rings, while the aliphatic region reveals the protons of the butyl chain.
-
¹³C NMR and DEPT-135: The ¹³C NMR spectrum indicates the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in the assignment of the aliphatic chain carbons.
-
COSY: The COSY spectrum reveals proton-proton couplings. Key correlations are observed between H-7 and H-8, and between H-8 and the methyl protons H-9, establishing the connectivity within the butyl chain.
-
HSQC: The HSQC spectrum correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons in the molecule.
-
HMBC: The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule. For instance, correlations from the benzylic protons (H-7) to the aromatic carbons (C-1, C-2, C-6) confirm the attachment of the butyl chain to the aromatic rings. Correlations from the methoxy (B1213986) protons to the corresponding aromatic carbons confirm their position.
By systematically analyzing the data from this suite of NMR experiments, the complete and unambiguous structure of this compound can be determined.
Disclaimer: The NMR data presented in this application note is representative and intended for illustrative purposes. Actual chemical shifts and coupling constants may vary depending on the experimental conditions.
Application Notes: Evaluating the Cytotoxicity of Meso-Dihydroguaiaretic Acid (MDGA)
References
- 1. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cn.aminer.org [cn.aminer.org]
- 3. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Activity of Some this compound Derivatives and Mode of Action of the Most Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Investigating the Effects of Meso-Dihydroguaiaretic Acid on MMP-9 Expression in Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in extracellular matrix remodeling. In human keratinocytes, the principal cell type of the epidermis, MMP-9 expression is implicated in various physiological and pathological processes, including wound healing, inflammation, and cancer. Dysregulated MMP-9 activity can contribute to the pathogenesis of several skin disorders. Meso-Dihydroguaiaretic Acid (MDGA), a lignan (B3055560) with known anti-inflammatory properties, presents a promising candidate for modulating MMP-9 expression. This document provides detailed protocols for investigating the effects of MDGA on MMP-9 expression in human keratinocytes and outlines the key signaling pathways that likely mediate these effects. While direct studies on MDGA and MMP-9 in keratinocytes are not yet available, the provided methodologies are based on established protocols for similar compounds and offer a robust framework for future research.
Hypothesized Mechanism of Action
This compound is hypothesized to reduce MMP-9 expression in human keratinocytes by inhibiting key inflammatory signaling pathways. The expression of the MMP-9 gene is tightly regulated by transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] The activation of these transcription factors is, in turn, controlled by upstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, JNK, and p38).[3][4] MDGA and its analog, Nordihydroguaiaretic Acid (NDGA), have been shown to possess anti-inflammatory effects, including the inhibition of NF-κB and AP-1. Therefore, it is plausible that MDGA downregulates MMP-9 expression by interfering with the MAPK/AP-1 and/or NF-κB signaling axes in keratinocytes.
Data Presentation
As no direct quantitative data for the effects of this compound on MMP-9 expression in keratinocytes is currently published, the following tables are provided as templates for researchers to structure their experimental findings.
Table 1: Effect of this compound on MMP-9 mRNA Expression in Human Keratinocytes
| Treatment Group | MDGA Concentration (µM) | Fold Change in MMP-9 mRNA Expression (relative to control) | p-value |
| Vehicle Control | 0 | 1.0 | - |
| MDGA | 1 | Data | Data |
| MDGA | 10 | Data | Data |
| MDGA | 50 | Data | Data |
| Positive Control (e.g., TNF-α) | Specify | Data | Data |
Table 2: Effect of this compound on MMP-9 Protein Expression and Activity in Human Keratinocytes
| Treatment Group | MDGA Concentration (µM) | Relative MMP-9 Protein Level (Western Blot, arbitrary units) | Relative MMP-9 Activity (Gelatin Zymography, arbitrary units) | p-value (vs. Control) |
| Vehicle Control | 0 | 1.0 | 1.0 | - |
| MDGA | 1 | Data | Data | Data |
| MDGA | 10 | Data | Data | Data |
| MDGA | 50 | Data | Data | Data |
| Positive Control (e.g., TNF-α) | Specify | Data | Data | Data |
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound on MMP-9 expression in human keratinocytes.
Human Keratinocyte Cell Culture and Treatment
-
Cell Line: Human immortalized keratinocytes (e.g., HaCaT) or primary human epidermal keratinocytes (NHEK).
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Seed keratinocytes in 6-well plates at a density of 2 x 10^5 cells/well.
-
Culture until cells reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Prepare stock solutions of this compound (MDGA) in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.1%.
-
Treat the cells with varying concentrations of MDGA (e.g., 1, 10, 50 µM) for a predetermined time course (e.g., 24 hours for protein analysis, 6-12 hours for mRNA analysis).
-
Include a vehicle control (medium with solvent) and a positive control (e.g., 10 ng/mL TNF-α to induce MMP-9 expression).[2]
-
After incubation, collect the cell culture supernatant for gelatin zymography and the cell lysates for Western blot and RT-qPCR analysis.
-
Quantification of MMP-9 mRNA Expression by RT-qPCR
-
Principle: To measure the relative abundance of MMP-9 messenger RNA (mRNA) transcripts.
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for human MMP-9 and a housekeeping gene (e.g., GAPDH).
-
Protocol:
-
RNA Extraction: Isolate total RNA from keratinocyte lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix, cDNA template, and gene-specific primers for MMP-9 and the housekeeping gene.
-
Human MMP-9 Primer Example: Forward: 5'-TGGGCTACGTGACCTATGAC-3', Reverse: 5'-GCCCAGAGGAATAAAGTTGAAG-3'
-
Human GAPDH Primer Example: Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3', Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Data Analysis: Calculate the relative expression of MMP-9 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Analysis of MMP-9 Protein Expression by Western Blot
-
Principle: To detect and quantify the amount of MMP-9 protein in cell lysates.
-
Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibody against human MMP-9, HRP-conjugated secondary antibody, and chemiluminescence substrate.
-
Protocol:
-
Protein Extraction: Lyse the treated keratinocytes in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for human MMP-9 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
Assessment of MMP-9 Activity by Gelatin Zymography
-
Principle: To detect the enzymatic activity of MMP-9 based on its ability to degrade gelatin.[5][6]
-
Materials: SDS-PAGE gels co-polymerized with 0.1% gelatin, renaturing buffer, developing buffer, and Coomassie Brilliant Blue staining solution.
-
Protocol:
-
Sample Preparation: Collect the cell culture supernatant and centrifuge to remove cellular debris. Determine the protein concentration.
-
Electrophoresis: Mix the supernatant with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling the samples. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 24-48 hours to allow for gelatin degradation by MMP-9.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Data Analysis: Areas of MMP-9 activity will appear as clear bands on a blue background. Quantify the band intensity using densitometry software.
-
Visualizations
Caption: Experimental workflow for investigating MDGA's effect on MMP-9.
Caption: Hypothesized signaling pathway for MDGA's inhibition of MMP-9.
References
- 1. A novel mechanism of matrix metalloproteinase-9 gene expression implies a role for keratinization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of MMP-9 production by TNFalpha in keratinocytes and its attenuation by vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]
- 4. Involvement of RAGE, MAPK and NF-κB pathways in AGEs-induced MMP-9 activation in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Gelatin zymography protocol | Abcam [abcam.com]
Investigating the Anti-Inflammatory Effects of Meso-Dihydroguaiaretic Acid on Neutrophil Functions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-Dihydroguaiaretic Acid (MDGA) is a lignan (B3055560) compound that has demonstrated significant anti-inflammatory properties, particularly in the context of neutrophil-mediated inflammation. Neutrophils are key players in the innate immune response, but their excessive activation can lead to tissue damage in various inflammatory conditions. These application notes provide a comprehensive overview of the effects of MDGA on neutrophil functions, supported by quantitative data and detailed experimental protocols. The information presented here is intended to guide researchers in studying the therapeutic potential of MDGA and similar compounds in inflammatory diseases.
Data Presentation
The inhibitory effects of this compound (MDGA) on key neutrophil functions are summarized below. The data highlights MDGA's potential as a potent inhibitor of neutrophil-mediated inflammation.
| Parameter | Stimulant | MDGA Concentration (µM) | Inhibition | IC50 (µM) | Reference |
| Superoxide Anion Generation | fMLF (0.1 µM) | 0.1 - 10 | Concentration-dependent | 0.78 ± 0.17 | [1] |
| MMK-1 (0.3 µM) | 0.1 - 10 | Concentration-dependent | Not specified | [1] | |
| Reactive Oxygen Species (ROS) Production | fMLF (0.1 µM) | 0.1 - 10 | Concentration-dependent | 0.79 ± 0.26 | [1] |
| PMA (10 nM) | 0.1 - 10 | Concentration-dependent | 3.57 ± 3.93 | [1] | |
| Elastase Release | fMLF (0.1 µM) + CB (0.5 µg/mL) | 1, 3, 10 | Concentration-dependent | Not specified | [1] |
| MMK-1 (0.3 µM) + CB (0.5 µg/mL) | 1, 3, 10 | Concentration-dependent | Not specified | [1] | |
| LTB4 (0.1 µM) + CB (0.5 µg/mL) | 1, 3, 10 | Concentration-dependent | Not specified | [1] | |
| IL-8 (100 ng/mL) + CB (0.5 µg/mL) | 1, 3, 10 | Concentration-dependent | Not specified | [1] | |
| PAF (1 µM) + CB (0.5 µg/mL) | 1, 3, 10 | Concentration-dependent | Not specified | [1] | |
| Cytokine and Chemokine Production (in vivo) | Ovalbumin | Not specified | Significant reduction | Not applicable | [2] |
| IL-4, IL-5, IL-13, TNF-α, Eotaxin, MCP-1 |
Signaling Pathways Modulated by MDGA
MDGA exerts its anti-inflammatory effects by modulating key signaling pathways within neutrophils. Upon activation by inflammatory stimuli, neutrophils trigger intracellular cascades that lead to the release of inflammatory mediators. MDGA has been shown to specifically inhibit the phosphorylation of critical kinases in these pathways.
Experimental Protocols
Detailed protocols for key experiments to investigate the effects of MDGA on neutrophil inflammation are provided below.
Isolation of Human Neutrophils
This protocol describes the isolation of highly pure and viable human neutrophils from peripheral blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., EDTA, heparin) whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Bovine Serum Albumin (BSA)
Procedure:
-
Dilute whole blood 1:1 with HBSS (Ca2+/Mg2+-free).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers containing plasma, mononuclear cells, and Ficoll-Paque.
-
Resuspend the erythrocyte/granulocyte pellet in HBSS.
-
Add Dextran T500 to a final concentration of 1% and mix. Allow erythrocytes to sediment for 30-45 minutes.
-
Collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes to lyse remaining red blood cells.
-
Stop the lysis by adding excess HBSS and centrifuge at 250 x g for 10 minutes.
-
Wash the neutrophil pellet twice with cold HBSS.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. A purity of >95% is expected.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol details the measurement of intracellular ROS production in neutrophils using a fluorescent probe.
Materials:
-
Isolated human neutrophils
-
MDGA
-
Stimulant (e.g., fMLF, PMA)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or Dihydrorhodamine 123 (DHR123)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Load the cells with 10 µM DCFH-DA or DHR123 for 30 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess probe.
-
Resuspend the cells in assay buffer.
-
Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Add various concentrations of MDGA or vehicle control (DMSO) to the wells and pre-incubate for 15 minutes at 37°C.
-
Add the stimulant (e.g., 100 nM fMLF or 10 nM PMA) to the wells to induce ROS production.
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF) over time using a microplate reader. Alternatively, analyze cells by flow cytometry after a fixed incubation time.
-
Calculate the percentage of inhibition of ROS production by MDGA compared to the stimulated control.
Measurement of Elastase Release
This protocol describes the quantification of elastase released from stimulated neutrophils.
Materials:
-
Isolated human neutrophils
-
MDGA
-
Stimulant (e.g., fMLF, IL-8) with Cytochalasin B (CB)
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with Cytochalasin B (0.5 µg/mL) for 5 minutes at 37°C.
-
Add various concentrations of MDGA or vehicle control to the cell suspension and incubate for another 15 minutes at 37°C.
-
Add the stimulant (e.g., 100 nM fMLF) to induce degranulation and elastase release.
-
Incubate for 15-30 minutes at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition of elastase release by MDGA.
Quantification of Cytokine and Chemokine Production
This protocol outlines the measurement of cytokine and chemokine levels in the supernatant of stimulated neutrophils using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Isolated human neutrophils
-
MDGA
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Cell culture medium (e.g., RPMI 1640)
-
Commercial ELISA kits for specific cytokines/chemokines (e.g., IL-8, TNF-α, IL-1β)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Resuspend isolated neutrophils in cell culture medium to a concentration of 1 x 10^6 cells/mL.
-
Seed the cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of MDGA or vehicle control for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for 4-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine/chemokine in the supernatant.
-
Calculate the percentage of inhibition of cytokine/chemokine production by MDGA.
Western Blot Analysis of Signaling Pathways
This protocol describes the analysis of the phosphorylation status of key signaling proteins (e.g., ERK, JNK, Akt) in neutrophils by Western blotting.
Materials:
-
Isolated human neutrophils
-
MDGA
-
Stimulant (e.g., fMLF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of ERK, JNK, Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Resuspend neutrophils in serum-free medium and starve for 1-2 hours.
-
Pre-treat the cells with MDGA or vehicle control for 1 hour.
-
Stimulate the cells with the agonist (e.g., 100 nM fMLF) for a short period (e.g., 2-15 minutes).
-
Immediately stop the reaction by adding ice-cold PBS and centrifuge to pellet the cells.
-
Lyse the cells with lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The provided data and protocols offer a robust framework for investigating the anti-inflammatory effects of this compound on neutrophil functions. The evidence strongly suggests that MDGA is a potent inhibitor of key neutrophil activities, including ROS production and elastase release, through the modulation of critical intracellular signaling pathways. These findings warrant further investigation into the therapeutic potential of MDGA for a variety of neutrophil-driven inflammatory diseases. Researchers are encouraged to utilize these application notes and protocols to further elucidate the mechanisms of action of MDGA and to explore its efficacy in relevant disease models.
References
- 1. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates airway inflammation and mucus hypersecretion in an ovalbumin-induced murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Meso-Dihydroguaiaretic Acid in Ameliorating Acute Respiratory Distress Syndrome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-Dihydroguaiaretic Acid (MDGA) is a naturally occurring lignan (B3055560) that has demonstrated significant potential in ameliorating Acute Respiratory Distress Syndrome (ARDS).[1][2] These application notes provide a comprehensive overview of the mechanisms of action of MDGA, with a focus on its anti-neutrophilic inflammatory effects and free-radical scavenging activity. Detailed protocols for key in vitro and in vivo experiments are provided to enable researchers to investigate the therapeutic potential of MDGA. Furthermore, quantitative data from preclinical studies are summarized in tabular format, and key signaling pathways are visualized to facilitate a deeper understanding of MDGA's mode of action.
Introduction
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs.[1][2] A key pathological feature of ARDS is the excessive infiltration and activation of neutrophils in the lung tissue.[1][2] Activated neutrophils release a variety of cytotoxic substances, including reactive oxygen species (ROS), proteases such as elastase, and neutrophil extracellular traps (NETs), which contribute to alveolar-capillary barrier damage and worsening lung injury.[1][2]
This compound (MDGA) has emerged as a promising therapeutic candidate for ARDS due to its potent anti-inflammatory and antioxidant properties.[1][2] Preclinical studies have shown that MDGA effectively inhibits multiple aspects of neutrophil activation, including superoxide (B77818) anion generation, elastase release, adhesion, and NET formation.[1][2] The primary mechanism of action appears to be mediated through the suppression of key signaling pathways, specifically the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1][2] Additionally, MDGA exhibits direct free-radical scavenging activity.[1][2]
These application notes are designed to serve as a detailed guide for researchers investigating MDGA as a potential therapeutic agent for ARDS. They include summaries of key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. While the role of neutrophilic inflammation is well-documented, the involvement of other pathways such as NLRP3 inflammasome activation and ferroptosis in the therapeutic effects of MDGA on ARDS has not yet been established and warrants further investigation.
Data Presentation
In Vitro Efficacy of this compound (MDGA) on Human Neutrophil Functions
| Parameter | Agonist | MDGA Concentration (µM) | Inhibition/Reduction (%) | Reference |
| Superoxide Anion Generation | fMLF (0.1 µM) | 1 | ~25% | [2] |
| 3 | ~50% | [2] | ||
| 10 | ~75% | [2] | ||
| Elastase Release | fMLF (0.1 µM) + CB (0.5 µg/mL) | 1 | ~20% | [2] |
| 3 | ~40% | [2] | ||
| 10 | ~60% | [2] | ||
| CD11b Expression | fMLF (0.1 µM) | 1 | ~15% | [2] |
| 3 | ~30% | [2] | ||
| 10 | ~50% | [2] | ||
| Neutrophil Adhesion | fMLF (0.1 µM) | 1 | ~20% | [2] |
| 3 | ~45% | [2] | ||
| 10 | ~65% | [2] |
Data are estimated from graphical representations in the source material and presented as approximate percentages for comparative purposes.
In Vivo Efficacy of this compound (MDGA) in a Murine Model of ARDS
| Parameter | Treatment Group | Value (Mean ± SEM) | Unit | Reference |
| Myeloperoxidase (MPO) Activity | Vehicle | 0.025 ± 0.005 | OD/mg | [1] |
| LPS | 0.125 ± 0.015 | OD/mg | [1] | |
| LPS + MDGA (30 mg/kg) | 0.06 ± 0.01 | OD/mg | [1] |
OD/mg: Optical Density per milligram of protein.
Signaling Pathways and Experimental Workflows
Caption: MDGA inhibits neutrophil activation by suppressing the phosphorylation of ERK and JNK.
Caption: Workflow for in vitro and in vivo evaluation of MDGA's efficacy in ARDS models.
Experimental Protocols
In Vitro Neutrophil Function Assays
1.1. Isolation of Human Neutrophils
-
Principle: Neutrophils are isolated from human peripheral blood by density gradient centrifugation.
-
Materials:
-
Anticoagulated (e.g., EDTA) whole blood from healthy donors.
-
Ficoll-Paque PLUS.
-
Dextran T500.
-
Red Blood Cell Lysis Buffer.
-
Phosphate-Buffered Saline (PBS).
-
-
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, leaving the erythrocyte/granulocyte pellet.
-
Resuspend the pellet in PBS and add Dextran T500 solution to a final concentration of 1%.
-
Allow erythrocytes to sediment for 30 minutes at room temperature.
-
Collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Lyse remaining red blood cells using Red Blood Cell Lysis Buffer according to the manufacturer's instructions.
-
Wash the neutrophil pellet twice with PBS.
-
Resuspend the purified neutrophils in an appropriate buffer for subsequent assays.
-
1.2. Measurement of Superoxide Anion Generation
-
Principle: The reduction of ferricytochrome c by superoxide anions is measured spectrophotometrically.
-
Protocol:
-
Pre-incubate isolated neutrophils (6 x 10^5 cells/mL) with varying concentrations of MDGA (e.g., 1, 3, 10 µM) or vehicle (DMSO) for 5 minutes at 37°C.
-
Add ferricytochrome c (0.5 mg/mL) and Ca2+ (1 mM) to the cell suspension.
-
Stimulate superoxide production by adding fMLF (0.1 µM).
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
1.3. Elastase Release Assay
-
Principle: Elastase activity in the supernatant of activated neutrophils is measured using a specific chromogenic substrate.
-
Protocol:
-
Pre-incubate isolated neutrophils (6 x 10^5 cells/mL) with varying concentrations of MDGA (e.g., 1, 3, 10 µM) or vehicle for 5 minutes at 37°C.
-
Prime the neutrophils with cytochalasin B (CB, 0.5 µg/mL) for 3 minutes.
-
Stimulate elastase release by adding fMLF (0.1 µM).
-
Incubate for 10 minutes at 37°C.
-
Pellet the cells by centrifugation and collect the supernatant.
-
Add the supernatant to a reaction mixture containing the elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide).
-
Measure the absorbance at 405 nm.
-
1.4. Flow Cytometry for CD11b Expression
-
Principle: The surface expression of the adhesion molecule CD11b on neutrophils is quantified by flow cytometry using a fluorescently labeled antibody.
-
Protocol:
-
Pre-incubate isolated neutrophils (1 x 10^6 cells/mL) with MDGA (e.g., 1, 3, 10 µM) or vehicle for 15 minutes at 37°C.
-
Stimulate the cells with fMLF (0.1 µM) for 10 minutes at 37°C.
-
Stop the reaction by adding ice-cold PBS.
-
Stain the cells with a PE-conjugated anti-CD11b antibody for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer, gating on the neutrophil population based on forward and side scatter characteristics.
-
1.5. Neutrophil Adhesion Assay
-
Principle: The adhesion of fluorescently labeled neutrophils to a monolayer of endothelial cells is quantified.
-
Protocol:
-
Culture brain endothelial cells (bEnd.3) to confluence in a 96-well plate.
-
Stain isolated neutrophils with Hoechst 33342.
-
Pre-incubate the labeled neutrophils with MDGA (e.g., 1, 3, 10 µM) or vehicle.
-
Stimulate the neutrophils with fMLF (0.1 µM).
-
Add the stimulated neutrophils to the bEnd.3 cell monolayer and co-culture for 30 minutes at 37°C.
-
Gently wash away non-adherent neutrophils.
-
Quantify the number of adherent neutrophils by fluorescence microscopy.
-
1.6. Neutrophil Extracellular Trap (NET) Formation Assay
-
Principle: The release of extracellular DNA, a key component of NETs, is visualized and quantified using a cell-impermeable DNA dye.
-
Protocol:
-
Seed isolated neutrophils onto a glass coverslip in a 24-well plate.
-
Pre-incubate the cells with MDGA or vehicle.
-
Stimulate NET formation with Phorbol 12-myristate 13-acetate (PMA, 10 nM).
-
Incubate for 4 hours at 37°C.
-
Stain the cells with a cell-impermeable DNA dye (e.g., SYTOX Green).
-
Visualize NETs by fluorescence microscopy.
-
In Vivo Lipopolysaccharide (LPS)-Induced ARDS Model
-
Principle: Intratracheal administration of LPS in mice induces a robust inflammatory response in the lungs, mimicking key features of ARDS.
-
Materials:
-
BALB/c mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (MDGA).
-
Vehicle (e.g., DMSO).
-
Anesthesia.
-
-
Protocol:
-
Administer MDGA (30 mg/kg) or vehicle intraperitoneally (i.p.) to mice 1 hour prior to LPS challenge.
-
Anesthetize the mice.
-
Intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline.
-
Allow the mice to recover.
-
At a predetermined time point (e.g., 6 hours) post-LPS administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells and fluid.
-
Harvest lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity.
-
2.1. Myeloperoxidase (MPO) Activity Assay
-
Principle: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue homogenates serves as an index of neutrophil infiltration.
-
Protocol:
-
Homogenize harvested lung tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time.
-
Conclusion
This compound demonstrates significant therapeutic potential for ARDS by targeting the excessive inflammatory response mediated by neutrophils. The provided protocols and data serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action of MDGA and evaluate its efficacy in preclinical models of ARDS. Future studies should focus on optimizing dosing and delivery strategies, as well as exploring its effects on other relevant cell types and signaling pathways in the complex pathophysiology of ARDS.
References
Application Notes and Protocols: Meso-Dihydroguaiaretic Acid as a Selective CYP2E1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-Dihydroguaiaretic Acid (MDGA) is a lignan (B3055560) compound that has been identified as a selective inhibitor of Cytochrome P450 2E1 (CYP2E1).[1][2][3] CYP2E1 is a key enzyme in the metabolism of numerous xenobiotics, including ethanol, anesthetics, and various procarcinogens.[4][5] Its role in generating reactive oxygen species (ROS) also implicates it in cellular oxidative stress and subsequent signaling pathways related to cellular injury and disease.[6] The selective inhibition of CYP2E1 by MDGA presents a valuable tool for researchers studying the function and toxicological implications of this enzyme, as well as for professionals in drug development seeking to mitigate CYP2E1-mediated adverse drug reactions.
These application notes provide a summary of the inhibitory activity of MDGA, a detailed protocol for its evaluation as a CYP2E1 inhibitor, and visualizations of the experimental workflow and a relevant signaling pathway.
Data Presentation: Inhibitory Activity of this compound
MDGA exhibits selective and competitive inhibition of CYP2E1.[1][2][3] The inhibitory constant (Ki) for CYP2E1 has been determined to be 13.1 µM.[1][2][3] To fully characterize the selectivity of MDGA, it is recommended to determine the half-maximal inhibitory concentration (IC50) against a panel of major human CYP450 isoforms.
Table 1: Inhibitory Potency of this compound (MDGA) Against Human CYP450 Isoforms
| CYP Isoform | Inhibitory Parameter | Value (µM) |
| CYP2E1 | Ki | 13.1 [1][2][3] |
| CYP1A2 | IC50 | To be determined |
| CYP2C9 | IC50 | To be determined |
| CYP2C19 | IC50 | To be determined |
| CYP2D6 | IC50 | To be determined |
| CYP3A4 | IC50 | To be determined |
Signaling Pathway: Modulation of CYP2E1-Mediated JNK Signaling by MDGA
CYP2E1 is a significant source of oxidative stress through the production of ROS. This can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, including inflammation and apoptosis.[7] Inhibition of CYP2E1 by MDGA is hypothesized to reduce ROS production, thereby attenuating the downstream activation of the JNK pathway.
Caption: Proposed mechanism of MDGA action on the CYP2E1-JNK signaling pathway.
Experimental Protocols
Protocol: In Vitro Inhibition of CYP2E1 by this compound in Human Liver Microsomes
This protocol describes the determination of the IC50 value of MDGA for CYP2E1 activity using a fluorogenic probe substrate in human liver microsomes.
Materials:
-
This compound (MDGA)
-
Pooled Human Liver Microsomes (HLMs)
-
CYP2E1 Substrate (e.g., 7-methoxy-4-(aminomethyl)-coumarin, AMMC)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
96-well microplates (black, flat-bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of MDGA in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to obtain a range of working concentrations.
-
Prepare the CYP2E1 substrate stock solution in the same solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice. Dilute to the desired concentration in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes
-
MDGA at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2E1 substrate to each well.
-
Immediately after, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Reaction and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile to each well.
-
-
Detection and Data Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the metabolite at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of CYP2E1 activity for each MDGA concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the inhibitory potential of a compound like MDGA on CYP2E1.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the effects of CYP2E1-induced oxidative stress by JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 5. Regulation of the effects of CYP2E1-induced oxidative stress by JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Synthesis and Evaluation of Meso-Dihydroguaiaretic Acid Semi-synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-dihydroguaiaretic acid (MDGA), a lignan (B3055560) found in plants such as Larrea tridentata, has demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, antibacterial, antimycobacterial, and anticancer effects.[1][2][3][4] Its therapeutic potential can be further enhanced through the semi-synthesis of various derivatives. This document provides detailed protocols for the synthesis of MDGA derivatives, including esters, ethers, and amino-ethers, summarizes their biological activities in clearly structured tables, and illustrates relevant signaling pathways and experimental workflows.
Data Presentation: Biological Activity of MDGA Derivatives
The following tables summarize the quantitative data on the biological activity of various semi-synthetic derivatives of this compound.
Table 1: Antimycobacterial Activity of MDGA Derivatives against Mycobacterium tuberculosis
| Compound Type | Derivative | MIC (µg/mL) vs. H37Rv | MIC (µg/mL) vs. MDR Strain G122 | Reference |
| Parent Compound | meso-DGA | 50 | - | [4] |
| Carbamates | Derivative 2 | 25 | - | [5] |
| Derivative 3 | 25 | - | [5] | |
| Derivative 5 | 12.5 | - | [5] | |
| Derivative 6 | 12.5 | - | [5] | |
| Amino-ethers | Derivative 26 | 6.25 | - | [2] |
| Derivative 27 | 6.25 | - | [2] | |
| Derivative 28 | 6.25 | - | [2] | |
| Derivative 29 | 6.25 | - | [2] | |
| Derivative 30 | 3.125 | 6.25 | [2] | |
| Derivative 31 | 3.125 | 6.25 | [2] | |
| Derivative 33 | 6.25 | - | [2] |
MDR: Multidrug-resistant
Table 2: Antibacterial Activity of MDGA Derivatives
| Compound Type | Derivative | Activity | Target Bacteria | Reference |
| Esters | Derivative 7 | Moderate | Methicillin-resistant Staphylococcus aureus | [2] |
| Derivative 11 | Moderate | Methicillin-resistant Staphylococcus aureus | [2] | |
| Derivative 13 | Moderate | Methicillin-resistant Staphylococcus aureus | [2] | |
| Derivative 17 | Moderate | Methicillin-resistant Staphylococcus aureus | [2] | |
| Ether | Derivative 23 | Moderate | Methicillin-resistant Staphylococcus aureus | [2] |
| Amino-ethers | Derivative 30 | Moderate | Methicillin-resistant Staphylococcus aureus | [2] |
| Better than levofloxacin | Vancomycin-resistant Enterococcus faecium | [2] | ||
| Derivative 31 | Moderate | Methicillin-resistant Staphylococcus aureus | [2] | |
| Better than levofloxacin | Vancomycin-resistant Enterococcus faecium | [2] | ||
| Derivative 33 | Moderate | Methicillin-resistant Staphylococcus aureus | [2] |
Table 3: Cytotoxic Activity of MDGA Derivatives against Cancer Cell Lines
| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |
| Amino-ether | meso-11 | A549 (Lung Cancer) | 17.11 ± 2.11 | [6] |
| Ester | meso-20 | MCF-7 (Breast Cancer) | 18.20 ± 1.98 | [6] |
Experimental Protocols
Protocol 1: Total Synthesis of this compound (MDGA)
This protocol is based on the classical synthesis approach starting from vanillin (B372448).[6][7]
Materials:
-
Vanillin
-
Dimethyl sulfate (B86663)
-
Sodium hydroxide (B78521)
-
Ethyl acetoacetate (B1235776)
-
Sodium ethoxide
-
Iodine
-
Acid catalyst (e.g., H2SO4)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Boron tribromide (BBr3)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
-
Ethyl acetate (B1210297)
-
Hexanes
-
Standard laboratory glassware and purification equipment
Procedure:
-
Etherification of Vanillin: Protect the phenolic hydroxyl group of vanillin by reacting it with dimethyl sulfate in the presence of a base like sodium hydroxide to form veratraldehyde.
-
Oxidation and Condensation: Oxidize veratraldehyde to veratric acid. Convert the carboxylic acid to its acid chloride and then condense it with the magnesium salt of ethyl acetoacetate to yield a β-keto ester intermediate.[8]
-
Oxidative Coupling: Subject the β-keto ester to oxidative coupling using sodium ethoxide and iodine to produce a dimer.[7]
-
Cyclodehydration: Treat the dimer with an acid catalyst to induce cyclodehydration, forming a furan (B31954) derivative.[7]
-
Selective Hydrogenation: Dissolve the furan derivative in a suitable solvent like ethanol (B145695) or ethyl acetate. Add a catalytic amount of 10% Pd/C. Pressurize the reaction vessel with hydrogen gas and stir until the reaction is complete (monitored by TLC) to obtain this compound dimethyl ether.
-
Demethylation: Dissolve the dimethyl ether in anhydrous DCM and cool to -78 °C. Slowly add a solution of BBr3 in DCM. Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with methanol, followed by water. Extract the product with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Protocol 2: General Procedure for the Semi-Synthesis of MDGA Ester Derivatives
Materials:
-
This compound (MDGA)
-
Appropriate acyl chloride or carboxylic acid anhydride (B1165640)
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve MDGA in the anhydrous solvent.
-
Add the base, followed by the slow addition of the acyl chloride or anhydride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester derivative by column chromatography.
Protocol 3: General Procedure for the Semi-Synthesis of MDGA Ether Derivatives
Materials:
-
This compound (MDGA)
-
Appropriate alkyl halide (e.g., alkyl bromide, alkyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve MDGA in the anhydrous solvent.
-
Add the base and stir the mixture for a short period.
-
Add the alkyl halide and heat the reaction mixture if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude ether derivative by column chromatography.
Protocol 4: General Procedure for the Semi-Synthesis of MDGA Amino-ether Derivatives
Materials:
-
This compound (MDGA)
-
Appropriate amino-alkyl halide hydrochloride
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of MDGA in the anhydrous solvent, add the base and the amino-alkyl halide hydrochloride.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter, and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amino-ether derivative.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are often mediated through the modulation of specific signaling pathways.
Anti-inflammatory Signaling Pathway of MDGA in Neutrophils
MDGA has been shown to inhibit the phosphorylation of ERK and JNK in activated neutrophils, which are key components of the MAPK signaling pathway involved in inflammation.[1]
Caption: MDGA inhibits neutrophil inflammatory response via the ERK/JNK pathway.
Anticancer Signaling Pathway of an MDGA Ester Derivative
The ester derivative meso-20 has been suggested to induce its cytotoxic effects in breast cancer cells through the activation of the AMPK pathway.[6]
Caption: Anticancer mechanism of an MDGA ester derivative via AMPK activation.
General Workflow for Synthesis and Evaluation of MDGA Derivatives
The following diagram illustrates the general workflow from the synthesis of MDGA derivatives to their biological evaluation.
Caption: Workflow for synthesis and biological evaluation of MDGA derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 66322-34-7 | this compound [phytopurify.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Activity of Some this compound Derivatives and Mode of Action of the Most Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Meso-Dihydroguaiaretic Acid (MDGA) Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Meso-dihydroguaiaretic acid (MDGA) from plant sources. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of MDGA.
| Problem | Potential Cause | Recommended Solution |
| Low MDGA Yield | Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down to release the compound. | Ensure the plant material is finely ground. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which are more effective at cell wall disruption.[1] |
| Inappropriate Solvent Choice: The solvent used may not have the optimal polarity to dissolve and extract MDGA effectively. | MDGA is a lignan (B3055560) with moderate polarity. Aqueous mixtures of ethanol (B145695) or methanol (B129727) (e.g., 70-80%) are often effective.[2] Perform small-scale pilot extractions with different solvents to determine the best option for your plant material. | |
| Suboptimal Extraction Parameters: Time, temperature, or solvent-to-solid ratio may not be ideal. | Systematically optimize each parameter. For maceration, ensure sufficient extraction time (e.g., 24-72 hours). For UAE and MAE, optimize sonication/irradiation time, power, and temperature. | |
| Compound Degradation: MDGA may be sensitive to high temperatures or prolonged extraction times. | Avoid excessive heat, especially for extended periods. If using heat-reflux or MAE, monitor the temperature closely. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction. | |
| Impure Final Product | Co-extraction of other compounds: The chosen solvent may be extracting a wide range of other phytochemicals with similar polarities. | Employ a multi-step purification process. After initial extraction, use solvent partitioning to separate compounds based on polarity. Follow with column chromatography using silica (B1680970) gel and then Sephadex LH-20 for further purification.[3] |
| Insufficient Chromatographic Separation: The column chromatography protocol may not be optimized. | Experiment with different solvent gradients for elution in your column chromatography. Use Thin Layer Chromatography (TLC) to monitor the fractions and identify those containing MDGA before pooling them. | |
| Difficulty in Isolating MDGA | Low Concentration in Plant Source: The chosen plant material may have a naturally low concentration of MDGA. | Research the typical MDGA content in your chosen plant species and part (e.g., leaves, bark). Consider sourcing plant material from a different geographical location or harvesting at a different time, as this can affect metabolite concentration. |
| Losses During Purification: Significant amounts of MDGA may be lost during the various purification steps. | Handle extracts and fractions carefully. Ensure complete transfer of material between steps. When concentrating the extract, use a rotary evaporator under reduced pressure to avoid overheating. |
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound (MDGA) has been primarily isolated from plants of the Machilus genus, such as Machilus robusta and Machilus thunbergii, and from Saururus chinensis.[3]
Q2: Which solvent is best for extracting MDGA?
A2: The optimal solvent for MDGA extraction is typically a polar solvent. Methanol and ethanol have been successfully used for the extraction of MDGA from Saururus chinensis and Machilus species, respectively.[3] Often, aqueous mixtures of these alcohols (e.g., 80% methanol or ethanol) provide a good balance of polarity for extracting lignans (B1203133) like MDGA.
Q3: What are the advantages of using modern extraction techniques like UAE and MAE over traditional methods?
A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction. These include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields due to more efficient cell wall disruption.[1]
Q4: How can I monitor the presence of MDGA during the extraction and purification process?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the presence of MDGA in different fractions during purification. For quantification and final identification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a reliable method. The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Q5: At what temperature should I conduct the extraction?
A5: For maceration, extractions are often performed at room temperature to avoid degradation of thermolabile compounds. For methods involving heat, such as MAE, it is crucial to optimize the temperature. While higher temperatures can increase extraction efficiency, excessive heat can lead to the degradation of MDGA. A temperature range of 50-70°C is a common starting point for optimization.
Data on Lignan Extraction Yields
Direct comparative studies on the yield of this compound using different extraction methods are limited in publicly available literature. The following tables present data on the extraction of Nordihydroguaiaretic acid (NDGA), a closely related lignan, and total lignans, which can provide insights into optimizing MDGA extraction.
Table 1: Comparison of Extraction Methods for Nordihydroguaiaretic Acid (NDGA) from Larrea tridentata
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Heat-Reflux Extraction (HRE) | 50% Methanol | 70 ± 2 | 18 hours | ~3.5 |
| Microwave-Assisted Extraction (MAE) | 50% Methanol | 70 ± 2 | 1 minute | 3.79 ± 0.65 |
Note: This data is for NDGA, not MDGA, and is intended to illustrate the potential for significant time reduction with MAE for similar yields.
Table 2: General Comparison of Lignan Extraction Techniques
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield |
| Maceration | 24 - 72 hours | High | Moderate |
| Soxhlet Extraction | 6 - 24 hours | High | High |
| Ultrasound-Assisted Extraction (UAE) | 30 - 90 minutes | Moderate | High |
| Microwave-Assisted Extraction (MAE) | 1 - 30 minutes | Low | Very High |
Experimental Protocols
Protocol 1: Maceration for MDGA Extraction from Saururus chinensis
-
Sample Preparation: Air-dry the aerial parts of Saururus chinensis and grind them into a fine powder.
-
Extraction:
-
Place the powdered plant material in a suitable container.
-
Add methanol to cover the material completely (a common starting solvent-to-solid ratio is 10:1 v/w).
-
Seal the container and let it stand at room temperature for 72 hours with occasional agitation.
-
-
Filtration and Concentration:
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Filter the mixture to separate the extract from the plant residue.
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Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), and ethyl acetate). MDGA is expected to be in the more polar fractions.
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Subject the MDGA-rich fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
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Further purify the collected fractions containing MDGA using Sephadex LH-20 column chromatography.
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Monitor the purification process using TLC.
-
-
Identification: Confirm the structure of the purified compound as this compound using NMR and MS analysis.[3]
Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) of Lignans
-
Sample Preparation: Dry and finely grind the plant material.
-
Extraction:
-
Place a known amount of the powdered material into an extraction vessel.
-
Add the chosen solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic power (e.g., 400-800 W) for a defined period (e.g., 30-60 minutes). Maintain a constant temperature if required.
-
-
Post-Extraction Processing:
-
Centrifuge the mixture to separate the supernatant (extract) from the solid residue.
-
Filter the supernatant to remove any remaining fine particles.
-
Proceed with concentration and purification as described in the maceration protocol.
-
Visualizations
Experimental Workflow for MDGA Extraction and Purification
Caption: Workflow for MDGA extraction, purification, and analysis.
Signaling Pathway Inhibition by MDGA
This compound has been shown to inhibit inflammatory pathways, including the Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) pathways, and the Activator Protein-1 (AP-1) signaling cascade.
Caption: MDGA's inhibitory action on key inflammatory pathways.
References
Technical Support Center: Improving Solubility of Meso-Dihydroguaiaretic Acid for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of meso-dihydroguaiaretic acid (MDGA) for in vitro experiments.
Troubleshooting Guide: Resolving MDGA Solubility Issues
This compound is a lipophilic compound with poor aqueous solubility. The following table summarizes common problems, their probable causes, and recommended solutions to ensure successful solubilization for your in vitro studies.
| Problem | Probable Cause | Recommended Solution |
| MDGA powder does not dissolve in the initial solvent. | The chosen solvent is inappropriate for this lipophilic compound. | The recommended solvent for preparing a stock solution of MDGA is Dimethyl Sulfoxide (B87167) (DMSO).[1] If issues persist, gentle warming up to 37°C and brief sonication can aid dissolution.[2] |
| Precipitation occurs immediately upon dilution of the DMSO stock solution in aqueous cell culture medium. | The compound is "crashing out" of solution due to the rapid change in solvent polarity from a high concentration of organic solvent to an aqueous environment.[3] | Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also aid in dispersion.[3] |
| The solution becomes hazy or cloudy over time in the incubator. | The final concentration of MDGA exceeds its solubility limit in the cell culture medium, leading to the formation of fine precipitates. | Determine the maximum soluble concentration by performing a solubility test. Start with a lower final concentration of MDGA and incrementally increase it to identify the highest concentration that remains in solution.[3] The presence of serum (e.g., Fetal Bovine Serum - FBS) can sometimes aid in the solubilization of hydrophobic compounds.[3][4] |
| Inconsistent experimental results or unexpected effects in vehicle control groups. | The concentration of the vehicle (DMSO) is too high, causing cellular stress or toxicity.[5][6] | Perform a dose-response experiment to determine the highest non-toxic concentration of DMSO for your specific cell type. The final DMSO concentration should ideally be kept at or below 0.5% (v/v), although some sensitive primary cells may show toxicity at concentrations as low as 0.1%.[5][6] Always include a vehicle control with the same final concentration of DMSO as the experimental groups.[5][7] |
Quantitative Data on Solvents for Lignans
While specific quantitative solubility data for MDGA is limited in publicly available literature, data for the structurally related lignan (B3055560), nordihydroguaiaretic acid (NDGA), and general principles for lignan solubility can provide guidance. Lignans are generally lipophilic polyphenols with limited water solubility.[8]
| Solvent | Compound | Solubility | Notes |
| DMSO | MDGA | Soluble[1] | Recommended for stock solutions. |
| DMSO | NDGA | ~100 mg/mL[9] | |
| Ethanol | NDGA | ~100 mg/mL[9] | A potential alternative or co-solvent. |
| Dimethyl formamide (B127407) (DMF) | NDGA | ~25 mg/mL[9] | |
| PBS (pH 7.2) | NDGA | ~0.05 mg/mL[9] | Illustrates the poor aqueous solubility. |
| Ethyl acetate | Lignans (general) | Good solvent for aglycones[8] | |
| Methanol/Ethanol-water mixtures | Lignans (general) | Effective for extraction[8][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MDGA Stock Solution in DMSO
Materials:
-
This compound (MW: 330.42 g/mol )[1]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 3.30 mg of MDGA powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the MDGA is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[4]
-
Visually inspect the solution to ensure no solid particles are present.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solutions and Vehicle Controls
Materials:
-
10 mM MDGA stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM MDGA stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed sterile cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium (results in a 100 µM solution).
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
-
Crucially, add the MDGA stock or intermediate dilution to the medium while gently vortexing to ensure rapid and uniform mixing, which helps to prevent precipitation. [3]
-
Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level for your specific cell line (generally <0.5%).[5][6]
-
Prepare a vehicle control for each experiment. The vehicle control should contain the same final concentration of DMSO as the MDGA-treated groups. For the example above, the final DMSO concentration would be 0.1%.
Mandatory Visualizations
Caption: Workflow for preparing MDGA solutions for in vitro studies.
Caption: Signaling pathways modulated by this compound (MDGA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies? A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of MDGA.[1]
Q2: What is the maximum concentration of DMSO my cells can tolerate? A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, this can vary between cell types, with some sensitive or primary cells showing toxicity at concentrations as low as 0.1%.[5][6] It is crucial to perform a dose-response curve to determine the optimal and non-toxic concentration for your specific cell line and experimental duration.
Q3: My MDGA precipitates out of solution when I add it to my cell culture medium. What can I do? A3: This is a common issue known as "crashing out." To prevent this, use a serial dilution method. Instead of a single dilution step, create intermediate dilutions of your DMSO stock in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help maintain solubility.[3] Also, consider if your final concentration is too high.
Q4: How should I prepare my vehicle control? A4: The vehicle control is essential for distinguishing the effects of MDGA from any potential effects of the solvent itself.[5] Your vehicle control should contain the exact same final concentration of DMSO as your experimental samples, but without the MDGA. For example, if your MDGA-treated cells receive a final DMSO concentration of 0.1%, your vehicle control should be cells treated with medium containing 0.1% DMSO.[6][7]
Q5: Can I dissolve MDGA directly in water or PBS? A5: Direct dissolution in aqueous buffers like water or PBS is generally not recommended due to the compound's very low aqueous solubility.[2] A concentrated stock solution should first be prepared in an organic solvent like DMSO.
Q6: How should I store my MDGA stock solution? A6: For long-term storage (months to years), MDGA stock solutions in DMSO should be stored at -20°C.[1] It is advisable to store the solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Challenges in the chemical synthesis of Meso-Dihydroguaiaretic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the chemical synthesis of meso-dihydroguaiaretic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions to streamline the experimental process.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| SYN-01 | Low yield in the final demethylation step. | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of the demethylating agent (e.g., hydrobromic acid). 3. Oxidation of the catechol groups during the workup procedure.[1] | 1. Optimize Reaction Conditions: Ensure the reaction is heated to the appropriate temperature (e.g., 126°C) for the specified duration (e.g., 10 hours) under an inert atmosphere like nitrogen or argon.[1] 2. Verify Reagent Quality: Use fresh, high-quality demethylating agents.[1] 3. Inert Workup: Conduct the aqueous workup and filtration under a nitrogen blanket to minimize exposure to oxygen.[1] |
| PUR-01 | The final product is an oily residue instead of a crystalline solid. | 1. Presence of impurities or residual solvent. 2. Incomplete reaction, resulting in the presence of starting material.[1] 3. Use of an incorrect recrystallization solvent or improper procedure. | 1. Improve Washing: Thoroughly wash the crude product with cold water to remove any acid residue.[1] 2. Confirm Reaction Completion: Utilize TLC or HPLC to verify the absence of starting material before proceeding with the workup.[1] 3. Optimize Recrystallization: Experiment with different solvent systems. A common method for similar compounds is recrystallization from 45% acetic acid.[2] |
| SCA-01 | Batch-to-batch inconsistency during scale-up. | 1. Poor temperature control in larger reaction vessels. 2. Inefficient mixing. 3. Difficulty in maintaining an inert atmosphere at a larger scale.[1] | 1. Ensure Uniform Heating: Employ a reactor equipped with a heating mantle and overhead stirring for even heat distribution.[1] 2. Mechanical Stirring: Replace magnetic stirring with mechanical overhead stirring for more effective mixing in larger volumes.[1] |
Frequently Asked Questions (FAQs)
What are the common starting materials for the synthesis of this compound?
Common and readily available starting materials include vanillin, piperonal, and 3,4-dimethoxyphenylacetone.[2] Each of these precursors involves a unique synthetic pathway to construct the 1,4-diaryl-2,3-dimethylbutane backbone of the target molecule.[2]
Which step in the synthesis is most critical for achieving a good yield?
The final demethylation step is often critical and can be challenging.[1] Success in this step largely depends on maintaining anhydrous and inert conditions to prevent side reactions and degradation of the product.
What are the main challenges when scaling up the synthesis of lignans (B1203133) like this compound?
Scaling up the synthesis of complex natural products like lignans often presents several challenges. These can include long, linear reaction sequences, the generation of byproducts that complicate purification, and achieving high, reproducible yields. For DHGA specifically, ensuring complete demethylation without side reactions and preventing oxidation of the catechol groups are critical hurdles.[1]
What analytical techniques are recommended for purity assessment and quantification of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and sensitive method for both detection and quantification of this compound and related lignans.[1] Gas Chromatography (GC) following derivatization (e.g., trimethylsilylation) is also a viable method. For routine analysis, UV-Vis Spectrophotometry can be a simple and rapid option.[1]
Experimental Protocols
Synthesis of this compound via Demethylation
This protocol is adapted from a known method for the synthesis of Nordihydroguaiaretic Acid (NDGA), a close analogue of this compound. The precursor, 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane, is the dimethyl ether of guaiaretic acid.[1]
Objective: To synthesize this compound by demethylating 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane.
Materials:
-
1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane
-
47% aqueous hydrobromic acid[2]
-
Deionized water
-
45% acetic acid[2]
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane with 47% aqueous hydrobromic acid.
-
Heating: Heat the reaction mixture to 126°C for 10 hours under a nitrogen atmosphere.[2]
-
Precipitation: After cooling, dilute the mixture with 300 mL of cold deionized water while stirring.
-
Filtration: Collect the precipitated solid by suction filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 50 mL of cold deionized water to remove residual acid.[1]
-
Recrystallization: Purify the crude product by recrystallizing from 45% acetic acid to obtain needle-like crystals.[1][2]
-
Drying: Dry the purified crystals under reduced pressure at 65°C for 4 hours.[1]
-
Analysis: Determine the yield, melting point, and purity via HPLC. The expected yield is approximately 91%.[1]
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A troubleshooting flowchart for addressing low product yield.
Synthetic Pathway from Vanillin
Caption: A simplified synthetic pathway from vanillin.
References
Technical Support Center: Overcoming Low Bioavailability of Meso-Dihydroguaiaretic Acid
Welcome to the technical support center for Meso-Dihydroguaiaretic Acid (MDGA). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low oral bioavailability of MDGA. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the delivery and efficacy of this promising compound in your research.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation and in vivo evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of this compound (MDGA)?
A1: The primary reason for the expected low oral bioavailability of MDGA is its poor aqueous solubility. As a lignan, MDGA is a lipophilic molecule with a predicted high logP, indicating it dissolves more readily in fats and organic solvents than in water.[1] Lignans, in their free form, are generally sparingly soluble or insoluble in water.[2] This poor solubility limits the dissolution of MDGA in the gastrointestinal fluids, which is a critical step for its absorption into the bloodstream.
Q2: What are the most promising strategies to improve the oral bioavailability of MDGA?
A2: Several formulation strategies can be employed to overcome the low solubility of MDGA and enhance its oral bioavailability. These include:
-
Nanosuspensions: Reducing the particle size of MDGA to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[3]
-
Amorphous Solid Dispersions: Dispersing MDGA in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating MDGA in a mixture of oils, surfactants, and co-surfactants can lead to the spontaneous formation of a fine oil-in-water emulsion in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.[6][7]
Q3: I am observing high variability in my in vivo experimental results. What could be the cause?
A3: High variability in in vivo studies with poorly soluble compounds like MDGA is common and can be attributed to several factors:
-
Inconsistent Formulation: If the formulation is not uniform (e.g., aggregation of particles in a suspension), the amount of drug available for absorption can vary between animals.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic drugs. It is crucial to standardize the fasting period for all animals in the study.
-
Physiological Differences: Individual differences in gastric pH, gastrointestinal motility, and metabolic enzyme activity among animals can lead to variable absorption.
-
Dosing Accuracy: Inaccurate oral gavage can lead to variability in the administered dose. Ensure all personnel are properly trained in the technique.
Q4: My MDGA formulation appears to be unstable over time. What are the common stability issues and how can I address them?
A4: Stability is a critical concern for formulations of poorly soluble drugs.
-
Nanosuspensions: The primary stability issue is particle aggregation and crystal growth (Ostwald ripening). Using a combination of steric and electrostatic stabilizers can help prevent this. Proper storage conditions (e.g., refrigeration) are also important.
-
Amorphous Solid Dispersions: The main challenge is the tendency of the amorphous drug to recrystallize back to its more stable, less soluble crystalline form. The choice of polymer is crucial to inhibit recrystallization. Storing the solid dispersion in a low-humidity environment is also critical.[8]
-
SEDDS: These formulations can be prone to phase separation or drug precipitation over time.[9] Careful selection of oils and surfactants, and conducting thermodynamic stability tests (e.g., heating-cooling cycles, centrifugation) are essential to ensure the long-term stability of the formulation.[10]
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading in the formulation. | MDGA has poor solubility in the chosen excipients. | - For Solid Dispersions: Screen a variety of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility with MDGA.[8] - For SEDDS: Screen a wider range of oils, surfactants, and co-surfactants to identify a system with higher solubilizing capacity for MDGA.[11] |
| Drug precipitates out of the formulation upon dilution. | The formulation is not robust enough to maintain drug solubility in an aqueous environment. | - For Nanosuspensions: Optimize the type and concentration of stabilizers. A combination of a polymeric steric stabilizer and an ionic surfactant can be more effective. - For Solid Dispersions: Increase the polymer-to-drug ratio to ensure the drug is fully dispersed at a molecular level. - For SEDDS: Adjust the ratio of oil, surfactant, and co-surfactant. A higher surfactant concentration may be needed to maintain the drug in the emulsified droplets.[6] |
| Inconsistent particle size in nanosuspension. | The milling or homogenization process is not optimized. | - Wet Milling: Ensure the milling beads are of the appropriate size and material. Optimize the milling time and speed.[12] - High-Pressure Homogenization: Adjust the homogenization pressure and the number of cycles. |
| Phase separation in SEDDS. | The components of the SEDDS are not thermodynamically stable. | - Conduct thorough thermodynamic stability testing, including centrifugation and multiple freeze-thaw cycles, to screen for stable formulations. - Ensure all excipients are miscible at the intended ratios. |
| No significant improvement in bioavailability in vivo. | The formulation does not effectively enhance dissolution in the GI tract or other factors are limiting absorption. | - In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., simulated gastric and intestinal fluids) to confirm that the formulation enhances drug release. - Permeability: Consider that MDGA's permeability might also be a limiting factor. Co-administration with a permeation enhancer could be explored, but with caution regarding potential toxicity. |
II. Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₄ | [13][14] |
| Molecular Weight | 330.42 g/mol | [13][14] |
| Appearance | Solid powder | [14] |
| Melting Point | 87-89 °C | [15][16] |
| Solubility | Soluble in DMSO | [14] |
| Sparingly soluble or insoluble in water | [2] | |
| Predicted logP | ~3.3 ± 1.0 (for lignans) | [1] |
Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Nanosuspension | Increases surface area for faster dissolution by reducing particle size to the nanometer range. | High drug loading, applicable to many poorly soluble drugs, can be administered orally or intravenously. | Potential for particle aggregation and crystal growth during storage, requires specialized equipment for production. |
| Amorphous Solid Dispersion | The drug is dispersed in a hydrophilic carrier in a high-energy amorphous state, leading to increased solubility and dissolution. | Significant enhancement in solubility and dissolution rate, can be formulated into various solid dosage forms. | The amorphous state is thermodynamically unstable and can recrystallize over time, potential for drug-polymer interactions affecting stability.[4] |
| Self-Emulsifying Drug Delivery System (SEDDS) | A mixture of oil, surfactant, and co-surfactant that spontaneously forms a fine emulsion in the GI tract, keeping the drug solubilized. | Enhances solubility and can improve absorption through lymphatic pathways, protects the drug from degradation. | Can have lower drug loading compared to other methods, potential for GI irritation from high surfactant concentrations, stability can be an issue.[6] |
III. Experimental Protocols
Protocol 1: Preparation of MDGA Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of MDGA to enhance its dissolution rate.
Materials:
-
This compound (MDGA)
-
Stabilizer 1 (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Stabilizer 2 (e.g., Sodium dodecyl sulfate (B86663) - SDS)
-
Purified water
-
Zirconium oxide beads (0.1-0.5 mm diameter)
-
Planetary ball mill or a high-speed homogenizer with a milling chamber
Procedure:
-
Preparation of the Stabilizer Solution: Prepare a 2% (w/v) solution of HPMC in purified water. To this, add SDS to a final concentration of 0.1% (w/v) and stir until completely dissolved.
-
Pre-suspension: Disperse 1% (w/v) of MDGA powder in the stabilizer solution. Stir with a magnetic stirrer for 30 minutes to ensure the powder is well-wetted.
-
Wet Milling:
-
Transfer the pre-suspension to the milling chamber containing zirconium oxide beads. The bead volume should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for 2-4 hours. The optimal milling time should be determined by periodic particle size analysis.
-
Maintain the temperature of the milling chamber below 10°C using a cooling jacket to prevent thermal degradation of the drug.
-
-
Separation: After milling, separate the nanosuspension from the milling beads by decantation or filtration through a screen with a mesh size larger than the beads.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A particle size of <500 nm with a PDI <0.3 is desirable.
-
Zeta Potential: Determine the surface charge of the nanoparticles, which indicates the stability of the suspension. A zeta potential of ±30 mV is generally considered stable.
-
Drug Content: Quantify the amount of MDGA in the nanosuspension using a validated HPLC method.
-
Protocol 2: Preparation of MDGA Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of MDGA to improve its solubility and dissolution.
Materials:
-
This compound (MDGA)
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol, 1:1 v/v)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve MDGA and PVP K30 in the organic solvent mixture. A drug-to-polymer ratio of 1:4 (w/w) is a good starting point. Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.
-
-
Drying: Scrape the dried film from the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of MDGA in the solid dispersion (absence of the melting peak of crystalline MDGA).
-
Powder X-Ray Diffraction (PXRD): To further verify the amorphous nature of the drug (absence of characteristic crystalline peaks).
-
In Vitro Dissolution Study: Perform dissolution testing in simulated gastric and intestinal fluids and compare the dissolution profile to that of pure MDGA.
-
Protocol 3: Formulation of MDGA Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation for MDGA to maintain the drug in a solubilized state in the GI tract.
Materials:
-
This compound (MDGA)
-
Oil (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, Propylene glycol)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of MDGA in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
To do this, add an excess amount of MDGA to a known volume of the excipient, vortex, and shake at 37°C for 48 hours. Centrifuge and quantify the amount of dissolved MDGA in the supernatant using HPLC.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, a surfactant, and a co-surfactant.
-
Prepare a series of formulations with varying ratios of these three components.
-
Visually observe the emulsification properties of each formulation upon dilution with water under gentle agitation. Identify the region that forms a clear or slightly bluish, stable nanoemulsion.
-
-
Preparation of MDGA-loaded SEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the ternary phase diagram.
-
Dissolve the required amount of MDGA in the oil phase with gentle heating if necessary.
-
Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Self-Emulsification Time: Measure the time taken for the formulation to emulsify in simulated gastric fluid under gentle agitation.
-
Droplet Size and Zeta Potential: Analyze the droplet size and zeta potential of the emulsion formed upon dilution using DLS. A droplet size of <200 nm is generally preferred.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Protocol 4: In Vivo Oral Bioavailability Study in Mice
Objective: To evaluate the oral bioavailability of an enhanced MDGA formulation compared to a simple suspension.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Formulations:
-
Test Formulation: MDGA nanosuspension, solid dispersion, or SEDDS (e.g., at a dose of 20 mg/kg).
-
Control Formulation: MDGA suspended in a 0.5% (w/v) aqueous solution of carboxymethyl cellulose (B213188) (CMC).
Procedure:
-
Animal Preparation: Fast the mice overnight (for at least 12 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each mouse and calculate the exact volume of the formulation to be administered.
-
Administer the formulation orally using a gavage needle. The volume should typically be 5-10 mL/kg.[17]
-
-
Blood Sampling:
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of MDGA in plasma.
-
Analyze the plasma samples to determine the concentration of MDGA at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of MDGA versus time for each formulation.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.
-
Compare the pharmacokinetic parameters of the test formulation with the control to determine the relative bioavailability.
-
IV. Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Overcoming Low Bioavailability
Caption: General workflow for enhancing and evaluating MDGA bioavailability.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans [m.chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jddtonline.info [jddtonline.info]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C20H26O4 | CID 476856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. chembk.com [chembk.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.library.ualberta.ca [journals.library.ualberta.ca]
Refining Meso-Dihydroguaiaretic Acid: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of meso-dihydroguaiaretic acid (MDGA). The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound (MDGA) are column chromatography and recrystallization.[1] Silica (B1680970) gel column chromatography is frequently used to separate MDGA from other compounds present in crude extracts or synthetic reaction mixtures.[1] Subsequent recrystallization from a suitable solvent system, such as methanol (B129727)/chloroform (B151607), is then employed to achieve high purity.[1] For more complex mixtures or to achieve very high purity, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may also be utilized.[1]
Q2: How can I monitor the progress of the purification process?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification of MDGA. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate and developing it in an appropriate solvent system (e.g., n-hexane/ethyl acetate (B1210297) or chloroform/methanol), you can visualize the separation of MDGA from impurities. High-performance liquid chromatography (HPLC) is another powerful tool for assessing purity and quantifying the amount of MDGA in a sample.[2]
Q3: What are the typical solvents used for the purification of MDGA?
A3: For silica gel column chromatography, a gradient of n-hexane and ethyl acetate is commonly used for elution.[1] Another effective mobile phase is a gradient of chloroform and methanol.[1] For recrystallization, a mixture of methanol and chloroform has been shown to be effective for obtaining pure crystals of MDGA.[1]
Q4: What are some potential sources of impurities in MDGA samples?
A4: Impurities in MDGA can originate from several sources. If synthesized, unreacted starting materials, by-products from side reactions, and residual reagents can be present. When extracted from natural sources such as Saururus chinensis or Machilus species, other lignans, flavonoids, and various plant metabolites can be co-extracted.[1] Inadequate purification can also leave residual solvents in the final product.
Q5: How should I store purified this compound?
A5: this compound is susceptible to oxidation due to its catechol structure. Therefore, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, keeping the purified solid at -20°C is recommended. Solutions of MDGA, especially in protic solvents, should be prepared fresh and used promptly.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of MDGA | 1. MDGA is not eluting from the column. 2. Co-elution of MDGA with impurities. 3. Degradation of MDGA on the silica gel. | 1. Increase the polarity of the mobile phase. For an n-hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a chloroform/methanol system, increase the methanol percentage. 2. Optimize the solvent gradient to improve separation. A shallower gradient can enhance resolution. 3. Ensure the silica gel is neutral and of high quality. Avoid prolonged exposure of MDGA to the silica gel. |
| Poor Separation of MDGA from Impurities | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column packing is not uniform. | 1. Perform TLC analysis with various solvent systems to find the optimal mobile phase for separation before running the column. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly without any cracks or channels. |
| MDGA Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity. |
| MDGA Elutes Too Slowly or Not at All | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. If MDGA is still retained, consider switching to a more polar solvent system. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| MDGA Does Not Crystallize Upon Cooling | 1. The solution is not saturated. 2. The solution is supersaturated but requires nucleation. | 1. Evaporate some of the solvent to increase the concentration of MDGA and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure MDGA. |
| "Oiling Out" Instead of Crystallization | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The presence of significant impurities. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. 2. Insulate the flask to slow down the cooling process. 3. Purify the crude material further by column chromatography before attempting recrystallization. |
| Low Yield of Crystals | 1. Too much solvent was used. 2. Premature filtration. | 1. Use the minimum amount of hot solvent required to dissolve the crude MDGA. 2. Ensure the solution has cooled completely (an ice bath can be used) before filtering the crystals. |
| Crystals are Colored or Appear Impure | 1. Incomplete removal of colored impurities. 2. Co-crystallization of impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtering it to remove colored impurities. 2. Ensure the recrystallization solvent is appropriate for excluding the specific impurities present. A second recrystallization may be necessary. |
Quantitative Data
Table 1: Illustrative Purity and Yield at Different Purification Stages
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Crude Extract/Mixture | ~40-60% | - | - |
| Silica Gel Column Chromatography | 45% | >85% | ~70% |
| First Recrystallization | 85% | >95% | ~80% |
| Second Recrystallization | 95% | >98% | ~85% |
Note: The values presented in this table are illustrative and can vary depending on the source of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography of MDGA
Objective: To separate this compound from a crude mixture.
Materials:
-
Crude MDGA mixture
-
Silica gel (230-400 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Preparation:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude MDGA mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
95:5 n-hexane:ethyl acetate (2 column volumes)
-
90:10 n-hexane:ethyl acetate (4 column volumes)
-
80:20 n-hexane:ethyl acetate (4 column volumes)
-
70:30 n-hexane:ethyl acetate (until MDGA has eluted)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing MDGA.
-
Combine the pure fractions containing MDGA and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization of MDGA
Objective: To purify this compound to a high degree of purity.
Materials:
-
Partially purified MDGA from column chromatography
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the partially purified MDGA in an Erlenmeyer flask.
-
Add a minimal amount of a methanol/chloroform mixture (e.g., 1:1 v/v).
-
Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all residual solvent.
-
Determine the melting point and assess the purity by HPLC.
-
Visualizations
References
Addressing stability issues of Meso-Dihydroguaiaretic Acid in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Meso-Dihydroguaiaretic Acid (MDGA) in solution. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDGA) and what are its primary applications?
This compound (MDGA) is a lignan, a class of polyphenolic compounds found in plants. It is known for its potent antioxidant and anti-inflammatory properties. In research and drug development, it is investigated for its potential therapeutic effects in various diseases, including inflammatory conditions and cancer. It has been shown to inhibit signaling pathways such as the ERK/JNK/Akt pathway.
Q2: What are the general recommendations for storing solid MDGA?
Solid MDGA is chemically stable at room temperature. For optimal long-term stability, it should be stored in a tightly sealed container in a dry, dark place.
| Storage Condition | Duration | Temperature |
| Short-term | Days to Weeks | 0-4 °C |
| Long-term | Months to Years | -20 °C |
Q3: What solvents can I use to dissolve MDGA?
MDGA is readily soluble in dimethyl sulfoxide (B87167) (DMSO). Its solubility in other common laboratory solvents may vary. It is advisable to test solubility on a small scale before preparing a large stock solution. As a phenolic compound, it is expected to have some solubility in alcohols like ethanol (B145695) and methanol (B129727).
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Ethanol | User-determined |
| Methanol | User-determined |
| Acetonitrile | User-determined |
| Water | Poorly soluble |
Q4: Why is my MDGA solution changing color (e.g., turning yellow/brown)?
Color changes in solutions of phenolic compounds like MDGA are often indicative of oxidation. This can be triggered by exposure to light, elevated temperatures, high pH, or the presence of dissolved oxygen. The formation of colored quinone-type oxidation products is a common degradation pathway for catechols and other phenols.
Q5: How can I prevent the degradation of MDGA in my solution?
To minimize degradation, consider the following:
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Control temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice when not in use.
-
Use antioxidants: The addition of a small amount of a stabilizing agent like ascorbic acid can help prevent oxidation.
-
Degas solvents: For sensitive experiments, using solvents that have been degassed to remove dissolved oxygen can improve stability.
-
Control pH: Maintain a neutral or slightly acidic pH, as alkaline conditions can accelerate the oxidation of phenolic compounds.
Troubleshooting Guides
Issue 1: Precipitation of MDGA in Aqueous Buffers
Symptoms:
-
Cloudiness or visible particulate matter appears in the solution after adding MDGA stock (typically in an organic solvent) to an aqueous buffer.
Possible Causes and Solutions:
| Cause | Solution |
| Poor aqueous solubility: MDGA is a hydrophobic molecule with limited solubility in water. | 1. Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of MDGA. 2. Increase the percentage of co-solvent: If your experimental system allows, increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. Be mindful of the tolerance of your cells or assay to the solvent. 3. Use a solubilizing agent: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) or a cyclodextrin (B1172386) can enhance aqueous solubility. |
| "Salting out" effect: High salt concentrations in some buffers can decrease the solubility of organic molecules. | 1. Test different buffer systems: If possible, try buffers with lower ionic strength. 2. Prepare a more concentrated stock: This allows for the addition of a smaller volume of the organic stock solution to the aqueous buffer, minimizing the initial solvent shock that can trigger precipitation. |
| pH-dependent solubility: The phenolic hydroxyl groups on MDGA can be deprotonated at higher pH, which may affect its solubility. | Adjust the pH of your buffer: Test the solubility of MDGA in a range of pH values suitable for your experiment to find the optimal pH for solubility. |
Issue 2: Loss of Biological Activity of MDGA in Solution
Symptoms:
-
Inconsistent or weaker than expected experimental results over time from the same stock solution.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidative degradation: As a phenolic compound, MDGA is susceptible to oxidation, which can alter its chemical structure and reduce its biological activity. | 1. Prepare fresh solutions: The best practice is to prepare working solutions from a frozen stock solution immediately before each experiment. 2. Aliquot stock solutions: Upon initial preparation, aliquot your MDGA stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. 3. Store under inert gas: For highly sensitive applications, the headspace of the vial containing the stock solution can be flushed with an inert gas like argon or nitrogen before sealing and freezing. |
| Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution. | 1. Use low-adhesion plasticware: If you suspect adsorption is an issue, switch to low-protein-binding microcentrifuge tubes and plates. 2. Consider glass vials for storage: For long-term storage of stock solutions, glass vials with PTFE-lined caps (B75204) are often preferred over plastic tubes. |
| Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds. | Work in low-light conditions: When handling MDGA solutions, minimize exposure to direct light. Use amber-colored tubes or wrap them in foil. |
Experimental Protocols
Protocol 1: General Procedure for Assessing MDGA Solution Stability
This protocol provides a framework for researchers to determine the stability of MDGA under their specific experimental conditions.
-
Preparation of MDGA Stock Solution:
-
Dissolve a known amount of MDGA in a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the desired final concentration in the relevant experimental buffer or medium.
-
Prepare separate test solutions to evaluate different conditions:
-
Temperature: Store aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Light: Expose one set of aliquots to ambient light and keep another set protected from light.
-
pH: Prepare solutions in buffers with different pH values (e.g., pH 5, pH 7.4, pH 8.5).
-
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution.
-
-
Analytical Method:
-
Analyze the concentration of MDGA in each aliquot using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV at 280 nm.
-
Standard Curve: Prepare a fresh standard curve of MDGA for each analysis to accurately quantify the concentration.
-
-
-
Data Analysis:
-
Plot the percentage of remaining MDGA against time for each condition.
-
This data will allow you to determine the degradation rate and half-life of MDGA under your specific experimental conditions.
-
Protocol 2: Assessing Antioxidant Activity of MDGA Solutions
This protocol can be used to indirectly assess the stability of MDGA by measuring its antioxidant capacity over time. A decrease in antioxidant activity would suggest degradation of the compound.
-
Prepare MDGA solutions as described in Protocol 1 for different stability-testing conditions.
-
Perform a DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay at each time point:
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
In a 96-well plate, add a small volume of your MDGA test solution to the DPPH solution.
-
Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark for 30 minutes.
-
Measure the absorbance at ~517 nm using a microplate reader.
-
The scavenging of the DPPH radical by MDGA will result in a color change from purple to yellow, and a decrease in absorbance.
-
-
Calculate the percentage of DPPH scavenging activity:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
A decrease in the % scavenging over time indicates a loss of antioxidant activity and likely degradation of MDGA.
-
Visualizations
MDGA Stability Troubleshooting Workflow
Caption: A flowchart for troubleshooting MDGA stability issues.
MDGA Signaling Pathway Inhibition
Caption: MDGA inhibits the phosphorylation of ERK, JNK, and Akt.
References
Technical Support Center: Meso-Dihydroguaiaretic Acid (MDGA) Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell-based assays with Meso-Dihydroguaiaretic Acid (MDGA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound (MDGA)?
A1: this compound (MDGA) is a hydrophobic compound with low aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). For most cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (generally below 0.5%, with 0.1% or lower being ideal) to avoid solvent-induced cytotoxicity.[1]
Q2: My MDGA precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like MDGA. Here are several strategies to mitigate this:
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous solution. Instead, perform a serial or stepwise dilution. Pre-mixing the DMSO stock with a small volume of serum-free medium before adding it to the final culture medium can also help.[1][2]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the MDGA solution. Temperature can affect solubility.[1]
-
pH of the Medium: Use a medium buffered with HEPES to maintain a stable pH, as cellular metabolism can alter the pH of the medium over time. A stable pH environment may enhance the solubility of the compound.[1]
-
Final DMSO Concentration: Ensure the final DMSO concentration in your assay is not too high. A high concentration of DMSO can cause the compound to precipitate out of solution. Aim for a final DMSO concentration of ≤ 0.1%.[1]
Q3: I am observing high variability in my cell viability assay results with MDGA. What are the potential causes?
A3: High variability in cell-based assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells. Variations in cell density can lead to significant differences in metabolic activity and drug response.[3]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature. To minimize this "edge effect," consider not using the outermost wells for experimental samples and instead filling them with sterile PBS or media.[4]
-
Incomplete Solubilization of Formazan (B1609692): In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability. Increase shaking time or gently pipette to aid dissolution.
-
Mycoplasma Contamination: Undetected mycoplasma contamination can significantly alter cellular physiology and response to treatments, leading to inconsistent results.[3]
-
Passage Number: Using cells with a high passage number can lead to genetic drift and altered phenotypes, affecting reproducibility. It is recommended to use cells within a consistent and low passage range.[5]
Q4: At what concentrations does MDGA typically show cytotoxic effects?
A4: The cytotoxic effects of MDGA are cell-line dependent. For example, in breast cancer cell lines like 4T-1 and MCF-7, MDGA has shown cytotoxic effects in a dose-dependent manner.[6] One study showed potent activity of an MDGA derivative against MCF-7 cells with an IC50 value of 18.20 ± 1.98 μM.[7][8] Another derivative showed potent cytotoxicity against A549 lung cancer cells with an IC50 of 17.11 ± 2.11 μM.[7][8] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Troubleshooting Guides
Problem 1: Low or No Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| MDGA Degradation | Prepare fresh stock solutions of MDGA for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Consistent and expected levels of cytotoxicity. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Perform a dose-response curve with a wider range of concentrations. | Identification of the effective concentration range for your cell line. |
| Cell Seeding Density Too High | Optimize the cell seeding density. A high cell number may require a higher concentration of the compound to elicit a response.[9] | A more sensitive detection of cytotoxic effects at lower MDGA concentrations. |
| Short Incubation Time | Increase the incubation time with MDGA. The cytotoxic effects may take longer to manifest in some cell lines. | Observation of a time-dependent cytotoxic response. |
Problem 2: Inconsistent Results in Apoptosis Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Antibody/Reagent Concentration | Titrate antibodies (e.g., Annexin V) and reagents (e.g., propidium (B1200493) iodide) to determine the optimal concentration for your cell type and experimental conditions. | Clear separation of apoptotic, necrotic, and live cell populations in flow cytometry. |
| Incorrect Gating in Flow Cytometry | Use appropriate single-stain and unstained controls to set up compensation and gates correctly. | Accurate quantification of apoptotic cells. |
| Late-Stage Apoptosis/Necrosis | Harvest cells at an earlier time point. In late-stage apoptosis, cells may become necrotic, which can affect the results of certain apoptosis assays.[10] | Detection of early apoptotic events and more consistent data. |
| Cell Clumping | Ensure single-cell suspension before analysis by gentle pipetting or passing through a cell strainer. | Reduced artifacts and more accurate flow cytometry data. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of MDGA on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (MDGA) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)[11]
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[11][12]
-
Compound Treatment: Prepare serial dilutions of MDGA in culture medium. The final DMSO concentration should be ≤ 0.1%. Remove the overnight culture medium and add 100 µL of the MDGA-containing medium to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells following MDGA treatment.
Materials:
-
Cells treated with MDGA
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of MDGA for the specified time. Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
Quantitative Data Summary
Table 1: Reported IC50 Values for MDGA and its Derivatives in Various Cancer Cell Lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| meso-11 (aminoether derivative) | A549 (Lung) | MTT | 17.11 ± 2.11 | [7][8] |
| meso-20 (esther derivative) | MCF-7 (Breast) | MTT | 18.20 ± 1.98 | [7][8] |
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways affected by MDGA and a typical experimental workflow.
Caption: MDGA signaling pathways.
Caption: Experimental workflow for MDGA cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Activity of Some this compound Derivatives and Mode of Action of the Most Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Method Refinement for Detecting Meso-Dihydroguaiaretic Acid (MDGA) Metabolites
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine the detection and quantification of Meso-Dihydroguaiaretic Acid (MDGA) and its primary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound (MDGA)?
A1: MDGA is extensively metabolized in vitro and in vivo. The primary pathways are Phase II conjugation by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates, and Phase I oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2E1, to form hydroxylated metabolites.[1][2] Due to this extensive metabolism, MDGA often exhibits low oral bioavailability and is rapidly cleared from plasma.[1][2]
Q2: Which analytical technique is most suitable for quantifying MDGA and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of MDGA and its metabolites.[3] This technique allows for the simultaneous measurement of the parent compound and its various metabolic products with high accuracy and precision, even in complex biological matrices like plasma or liver microsomes.
Q3: Why is sample preparation a critical step for MDGA metabolite analysis?
A3: Proper sample preparation is crucial to ensure accurate quantification and to prevent analytical issues.[4] For biological samples, MDGA metabolites are often present as conjugates (e.g., glucuronides). An enzymatic or chemical hydrolysis step may be necessary to measure the total aglycone concentration.[3] Furthermore, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are essential to remove matrix components that can interfere with the analysis and cause ion suppression in the mass spectrometer.
Q4: I am not detecting any glucuronide metabolites. What are the common causes?
A4: There are several potential reasons for this issue. Glucuronide metabolites are highly polar and may not be efficiently extracted from the biological matrix using generic protocols. Their stability can also be a factor, as some glucuronides can hydrolyze back to the parent drug, especially under certain pH and temperature conditions. Additionally, the chromatographic conditions may not be suitable for retaining these polar compounds. Refer to the troubleshooting guide for specific solutions.
Q5: How can I confirm the identity of a suspected MDGA metabolite?
A5: Putative metabolites can be identified by high-resolution mass spectrometry to obtain an accurate mass and predict the elemental composition. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). For glucuronides, a characteristic neutral loss of 176.032 Da is a strong indicator.[5][6] For hydroxylated metabolites, the fragmentation pattern will be similar to the parent drug but with a mass shift corresponding to the addition of an oxygen atom (+15.99 Da).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of MDGA and its metabolites.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / No Peak Detected | 1. Inefficient Extraction: Metabolites (especially glucuronides) are too polar for the selected extraction solvent. 2. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the target analytes. 3. Low Analyte Concentration: The concentration of the metabolite in the sample is below the limit of detection. 4. Incorrect MS/MS Transitions: The precursor or product ion m/z values in the method are incorrect. | 1. Optimize Extraction: Use a more polar extraction solvent or employ solid-phase extraction (SPE) with a cartridge designed for polar analytes. For glucuronides, ensure the sample pH is adjusted to be acidic during extraction to protonate the carboxylic acid group, which can improve recovery in some organic solvents. 2. Improve Chromatography: Modify the LC gradient to better separate the analytes from the matrix interferences. Dilute the sample extract to reduce the concentration of interfering components. Utilize a stable isotope-labeled internal standard to compensate for matrix effects. 3. Concentrate Sample: If possible, concentrate the final extract before injection. 4. Verify Transitions: Confirm the m/z values for the precursor and product ions. For initial discovery, perform a full scan and product ion scan on a reference standard or an incubated sample to identify the correct masses. |
| In-source Fragmentation of Glucuronides | The glucuronide moiety is cleaving off in the ion source of the mass spectrometer, leading to a signal at the m/z of the parent drug (MDGA), causing overestimation of the parent and underestimation of the metabolite. | 1. Softer Ionization Conditions: Reduce the ion source temperature and desolvation gas flow. Lower the fragmentor or declustering potential voltage. 2. Chromatographic Separation: Ensure baseline separation between the parent MDGA and its glucuronide metabolite. If they are chromatographically separated, the signal from the fragmented glucuronide will not interfere with the quantification of the parent drug. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: The concentration of the analyte injected is too high. 2. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal. | 1. Dilute the Sample: Reduce the amount of analyte injected onto the column. 2. Use Additives: Add a small amount of a competing agent (e.g., trifluoroacetic acid or formic acid for acidic compounds) to the mobile phase to block active sites. 3. Adjust Mobile Phase: For MDGA and its metabolites, which are phenolic, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is generally recommended to ensure they are in a neutral state for good retention and peak shape on a C18 column. |
| High Background Noise | 1. Contaminated Solvents/Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Contaminated LC-MS System: Buildup of non-volatile salts or other contaminants in the ion source or mass spectrometer. 3. Leaks in the System: Air leaking into the system can increase background noise. | 1. Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the System: Perform routine maintenance, including cleaning the ion source. Run a system flush with an appropriate solvent mixture. 3. Check for Leaks: Systematically check all fittings and connections for leaks. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for MDGA and provide predicted mass spectrometry values for its primary metabolites.
Table 1: Pharmacokinetic & In Vitro Metabolism Data for MDGA
| Parameter | Value | Matrix / Condition | Reference |
| Half-life (t½) | 25.41 min | Human Liver Microsomes (HLMs) + NADPH | [1][2] |
| 0.39 min | HLMs + UDPGA | [1][2] | |
| 0.28 min | HLMs + NADPH + UDPGA | [1][2] | |
| 22.74 min | Mouse Liver Microsomes (MLMs) + NADPH | [1][2] | |
| 0.20 min | MLMs + UDPGA | [1][2] | |
| 0.22 min | MLMs + NADPH + UDPGA | [1][2] | |
| CYP Inhibition (Ki) | 13.1 µM | CYP2E1 in HLMs | [1][2] |
Table 2: Predicted LC-MS/MS Parameters for MDGA and its Metabolites (Negative Ion Mode)
Note: These are theoretically calculated values. The optimal product ions and collision energies must be determined empirically.
| Compound | Formula | Exact Mass | [M-H]⁻ (m/z) | Predicted Product Ions (m/z) |
| MDGA (Parent) | C₂₀H₂₆O₄ | 346.1831 | 345.1758 | 330.1523 (loss of CH₃), 177.0819 (benzylic cleavage) |
| OH-MDGA | C₂₀H₂₆O₅ | 362.1780 | 361.1707 | 346.1472 (loss of CH₃), 193.0768 (hydroxylated benzylic cleavage) |
| MDGA-Glucuronide | C₂₆H₃₄O₁₀ | 522.2152 | 521.2080 | 345.1758 (loss of glucuronic acid), 175.0248, 113.0244 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of MDGA using Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or other species, final concentration 0.5 mg/mL), MDGA (from a stock solution in methanol, final concentration 1 µM), and phosphate (B84403) buffer (100 mM, pH 7.4) to a final volume of 190 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction:
-
For Phase I metabolism, add 10 µL of NADPH regenerating solution (to achieve a final concentration of 1 mM NADPH).
-
For Phase II metabolism, add 10 µL of UDPGA (to achieve a final concentration of 2 mM) and 2 µL of alamethicin (B1591596) (5 mg/mL stock).
-
For combined metabolism, add all cofactors.
-
-
Incubation: Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar lignan (B3055560) not present in the sample).
-
Sample Processing: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of MDGA and Metabolites
-
LC System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 20% B
-
10.1-12 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Use the transitions from Table 2 as a starting point for method development.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity of MDGA. Typical values might be: Gas Temp 325°C, Gas Flow 8 L/min, Nebulizer 40 psi, Capillary Voltage 3500 V.
Visualizations
Signaling Pathways
Experimental Workflow
Metabolic Pathway
References
- 1. Metabolic characterization of this compound in liver microsomes and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Meso-Dihydroguaiaretic Acid (MDGA) Dosage for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of Meso-Dihydroguaiaretic Acid (MDGA) for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for MDGA in a new in vivo model?
A1: Determining a starting dose requires a multi-step approach. Begin by reviewing existing literature for studies using MDGA or its parent compound, nordihydroguaiaretic acid (NDGA), in similar models. For instance, a dose of 20 mg/kg/day has been used successfully in a mouse model of breast cancer. In a mouse model of acute respiratory distress syndrome (ARDS), MDGA was also shown to be effective.[1]
If no direct data is available, a dose-ranging study, including a Maximum Tolerated Dose (MTD) study, is highly recommended to establish a safe and effective range for your specific model and experimental conditions.
Q2: What is the bioavailability and half-life of MDGA in vivo?
A2: Pharmacokinetic studies in mice have shown that MDGA has low oral bioavailability due to extensive metabolism. After oral administration of 20 mg/kg, the bioavailability was found to be low. The plasma half-life of MDGA is relatively short. Following intravenous administration of 5 mg/kg in mice, MDGA was rapidly cleared from the plasma. These factors should be considered when designing your dosing regimen, as more frequent administration or a different route may be necessary to maintain therapeutic concentrations.
Q3: How should I prepare and administer MDGA for in vivo studies?
A3: The preparation and administration route will depend on your experimental goals and the physicochemical properties of your formulation.
-
Oral Gavage: For oral administration, MDGA can be dissolved in a suitable vehicle. Given its lipophilic nature, a lipid-based vehicle may be appropriate. Ensure the solution is homogenous before administration.
-
Intraperitoneal (IP) Injection: For systemic administration, IP injection is a common route. MDGA should be dissolved in a sterile, non-irritating vehicle. The final concentration of any solvents like DMSO should be minimized to avoid toxicity.
Always ensure your final formulation is sterile and administered using proper animal handling techniques.
Q4: What are the known signaling pathways affected by MDGA?
A4: MDGA has been shown to modulate several key signaling pathways, which can vary depending on the cell type and context.
-
In Cancer Cells: MDGA has been found to induce apoptosis and inhibit cell migration by activating p38 MAPK and downregulating the EGFR/Src/integrin β3 signaling pathway.
-
In Neutrophils: In the context of inflammation, MDGA inhibits the phosphorylation of ERK, JNK, and Akt, which are crucial for neutrophil activation and inflammatory responses.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Toxicity or Animal Mortality | - Dose is too high. - Formulation instability or precipitation. - Solvent toxicity. - Incorrect administration (e.g., accidental tracheal administration during oral gavage). | - Immediately stop the experiment for the affected group. - Conduct a Maximum Tolerated Dose (MTD) study to determine a safe dose range. - Re-evaluate your formulation for stability and solubility. Ensure complete dissolution before administration. - Reduce the concentration of any organic solvents (e.g., DMSO) in your final injection volume. - Review and refine your administration technique. For oral gavage, ensure proper placement of the gavage needle. For IP injections, ensure the injection is in the correct quadrant of the abdomen.[2][3] |
| Lack of Efficacy or Inconsistent Results | - Dose is too low. - Poor bioavailability or rapid metabolism of MDGA. - Inconsistent dosing due to improper formulation or administration. - The chosen animal model is not responsive to MDGA. | - Perform a dose-response study to identify the optimal effective dose. - Consider the pharmacokinetic profile of MDGA. A more frequent dosing schedule or a different route of administration (e.g., IP instead of oral) may be necessary to maintain therapeutic levels. - Ensure your formulation is homogenous and that each animal receives the correct dose. For oral administration, monitor for any spillage. - Verify the suitability of your animal model and consider piloting a different model if necessary. |
| Difficulty with Administration | - Improper restraint of the animal. - Incorrect size of gavage or injection needle. - Animal stress leading to resistance. | - Ensure you are using the correct and humane restraint techniques for the species and administration route.[4][5] - Select the appropriate gauge and length of the needle for the size of the animal. For oral gavage, a flexible-tipped needle can reduce the risk of esophageal injury.[6][7] - Handle animals gently and consider habituating them to the procedure to reduce stress. |
Quantitative Data Summary
Table 1: In Vivo Dosage of this compound (MDGA)
| Animal Model | Disease/Condition | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| Mouse | Breast Cancer | Intraperitoneal | 20 mg/kg/day | Not Specified | Suppressed tumor volume and activated caspase-3. | |
| Mouse | Acute Respiratory Distress Syndrome (ARDS) | Intraperitoneal | Not specified in abstract, but shown to be effective | Not Specified | Ameliorated lung injury and inflammation. | [1] |
Table 2: Pharmacokinetic Parameters of this compound (MDGA) in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Half-life (t½) | Rapid Decline | Data not available |
| Bioavailability (F%) | 100% (by definition) | Low |
| Key Observation | MDGA is subject to extensive metabolism. | Extensive first-pass metabolism limits oral bioavailability. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of MDGA in Mice
Materials:
-
This compound (MDGA)
-
Sterile vehicle (e.g., saline with a low percentage of DMSO and a solubilizing agent like Tween 80)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of MDGA.
-
Dissolve MDGA in a minimal amount of DMSO.
-
Add the solubilizing agent (e.g., Tween 80) and vortex thoroughly.
-
Bring the solution to the final volume with sterile saline. The final DMSO concentration should ideally be below 5%.
-
Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of injection.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[2]
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure you have not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[3]
-
Slowly inject the calculated volume of the MDGA solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Oral Gavage of MDGA in Mice
Materials:
-
This compound (MDGA)
-
Appropriate vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Sterile syringes (1 mL)
-
Flexible-tipped oral gavage needles (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the MDGA solution in the chosen vehicle to the desired concentration. Ensure it is a homogenous suspension or solution.
-
-
Animal Preparation and Administration:
-
Weigh the mouse to calculate the administration volume. The volume should generally not exceed 10 mL/kg.[8]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure the correct insertion depth.[9]
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus. The animal should swallow the needle; do not force it.[6]
-
Slowly administer the MDGA solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[6]
-
Signaling Pathway and Workflow Diagrams
Caption: MDGA's mechanism in cancer cells.
Caption: MDGA's anti-inflammatory signaling pathway.
References
- 1. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. research.vt.edu [research.vt.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
Mitigating off-target effects of Meso-Dihydroguaiaretic Acid in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Meso-Dihydroguaiaretic Acid (MDGA). It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, with a focus on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MDGA) and what are its primary known activities?
A1: this compound (MDGA) is a natural lignan (B3055560) with a range of reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its primary mechanisms of action involve the modulation of various cell signaling pathways. For instance, it has been shown to inhibit superoxide (B77818) anion generation and elastase release in neutrophils, suggesting anti-inflammatory properties. Additionally, MDGA has demonstrated anti-cancer activity by inducing apoptosis and inhibiting cell migration in breast cancer cell lines.
Q2: What are the known molecular targets and pathways affected by MDGA?
A2: MDGA is known to modulate several key signaling pathways:
-
MAPK Pathways: MDGA has been observed to suppress the phosphorylation of ERK and JNK in activated human neutrophils. Its effect on p38 MAPK appears to be cell-type dependent.
-
PI3K/Akt Pathway: Inhibition of Akt phosphorylation has been reported in neutrophils.
-
LXR-α: MDGA acts as a Liver X Receptor-alpha (LXR-α) antagonist. This interaction can influence lipid metabolism.[1]
-
TGF-β Signaling: In activated hepatic stellate cells, MDGA has been shown to down-regulate TGF-β1 gene expression by inhibiting AP-1 activity.
Q3: How can I determine if the cellular effects I'm observing are due to on-target activity or off-target effects of MDGA?
A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. A multi-step approach is recommended:
-
Dose-Response Analysis: Correlate the concentration of MDGA required to produce your observed phenotype with the known effective concentrations for its primary activities. A significant deviation may suggest an off-target effect.
-
Use of a Structurally Unrelated Compound: If available, use a different compound that targets the same primary pathway but has a different chemical structure. If this second compound does not produce the same phenotype, it strengthens the possibility of an off-target effect of MDGA.
-
Rescue Experiments: If feasible, try to "rescue" the phenotype. For example, if you hypothesize that the effect is mediated by LXR-α antagonism, overexpression of LXR-α might reverse the observed effect.
-
Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that MDGA is binding to its intended target in your cellular model.
Q4: What is the recommended concentration range for using MDGA in cell culture experiments?
A4: The optimal concentration of MDGA is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, effective concentrations for its anti-inflammatory effects in neutrophils are in the range of 1-10 µM. For anti-cancer studies, cytotoxic effects in cell lines like 4T-1 and MCF-7 have been observed in a dose-dependent manner. It is always recommended to perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal, non-toxic working concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or Contradictory Results Regarding p38 MAPK Activation
-
Problem: My results show that MDGA activates p38 MAPK, but some literature reports inhibition or no effect.
-
Possible Cause: The effect of MDGA on p38 MAPK signaling is known to be context-dependent and can vary significantly between different cell types and under different stimulation conditions. For example, MDGA has been shown to induce apoptosis via p38 activation in breast cancer cells, while it does not appear to affect p38 phosphorylation in fMLF-activated neutrophils. This discrepancy is likely due to differences in the underlying cellular signaling networks.
-
Solution:
-
Characterize Your System: Carefully document the cell type, passage number, and growth conditions.
-
Confirm with Controls: Use a known p38 activator (e.g., anisomycin) and a p38 inhibitor (e.g., SB203580) as positive and negative controls in your experiments to validate your assay.
-
Investigate Upstream and Downstream Signaling: To understand the context of p38 activation or inhibition in your system, examine the phosphorylation status of upstream kinases (e.g., MKK3/6) and downstream substrates of p38.
-
Consider the Biological Question: Interpret your results in the context of the specific cellular process you are studying (e.g., apoptosis, inflammation). The role of p38 can be pro-apoptotic in some contexts and pro-inflammatory in others.
-
Issue 2: Unexpected Cytotoxicity Observed at Low Concentrations of MDGA
-
Problem: I am observing significant cell death at concentrations where I expect to see specific modulatory effects.
-
Possible Cause:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to MDGA. Cytotoxicity can vary widely between different cell types.
-
Off-Target Toxicity: The observed cytotoxicity may be due to MDGA interacting with an unintended target that is critical for cell survival in your specific cell line.
-
Solvent Toxicity: If using a high concentration stock of MDGA in a solvent like DMSO, ensure the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (typically <0.5%).
-
-
Solution:
-
Perform a Cytotoxicity Assay: Conduct a systematic cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value for cytotoxicity in your specific cell line. This will help you define a non-toxic working concentration range.
-
Use a Lower Concentration Range: Based on your cytotoxicity data, perform your functional assays at concentrations well below the IC50 for cell death.
-
Control for Solvent Effects: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Investigate Off-Target Effects: If cytotoxicity persists at unexpectedly low concentrations, consider performing broader profiling assays (see Experimental Protocols section) to identify potential off-target interactions.
-
Data Presentation
Table 1: Summary of Reported IC50 Values and Effective Concentrations for MDGA and its Derivatives
| Compound/Derivative | Cell Line/System | Assay Type | Effect | IC50 / Effective Concentration |
| This compound (MDGA) | Human Neutrophils | Superoxide Anion Generation | Inhibition | 1-10 µM |
| This compound (MDGA) | Human Neutrophils | Elastase Release | Inhibition | 1-10 µM |
| This compound (MDGA) | 4T-1 (Breast Cancer) | Cytotoxicity | Apoptosis Induction | Dose-dependent |
| This compound (MDGA) | MCF-7 (Breast Cancer) | Cytotoxicity | Apoptosis Induction | Dose-dependent |
| meso-11 (aminoether derivative) | A549 (Lung Cancer) | Cytotoxicity (MTT) | Cell Viability Reduction | 17.11 ± 2.11 µM[2] |
| meso-11 (aminoether derivative) | LL-47 (Normal Lung) | Cytotoxicity (MTT) | Cell Viability Reduction | 9.49 ± 1.19 µM[2] |
| meso-20 (esther derivative) | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | Cell Viability Reduction | 18.20 ± 1.98 µM[2] |
| meso-20 (esther derivative) | MCF-10 (Normal Breast) | Cytotoxicity (MTT) | Cell Viability Reduction | 41.22 ± 2.17 µM[2] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the assessment of target engagement by MDGA in a cellular context. The principle is that ligand binding can stabilize a protein, leading to an increase in its thermal stability.
-
Materials:
-
Cell culture reagents
-
PBS (phosphate-buffered saline) with protease and phosphatase inhibitors
-
MDGA stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with the desired concentration of MDGA or vehicle control for a sufficient time to allow for compound uptake and target engagement (e.g., 1-2 hours).
-
Harvesting and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Immediately cool the samples on ice.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against your target protein.
-
Data Interpretation: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to a higher temperature in the MDGA-treated samples compared to the vehicle control indicates target engagement.
-
2. Kinome Profiling for Off-Target Identification (General Workflow)
While specific KINOMEscan data for MDGA is not publicly available, researchers can utilize commercial services to obtain a selectivity profile. This involves screening MDGA against a large panel of purified kinases.
-
Workflow Overview:
-
Compound Submission: Provide a sample of MDGA at a specified concentration and purity to a commercial provider (e.g., Eurofins DiscoverX, Reaction Biology).
-
Screening: The compound is screened at one or more concentrations against a panel of hundreds of kinases. The assay typically measures the ability of the compound to compete with a known ligand for the ATP-binding site of each kinase.
-
Data Analysis: The results are provided as a percentage of inhibition or binding affinity (Kd) for each kinase in the panel. This data can be used to identify potential off-target kinases.
-
Follow-up Validation: Any significant "hits" from the screen should be validated in cell-based assays to confirm that the off-target interaction occurs in a physiological context and is responsible for any observed cellular phenotype.
-
Mandatory Visualization
Caption: Overview of signaling pathways modulated by this compound (MDGA).
Caption: Troubleshooting workflow for unexpected results with MDGA.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Meso-Dihydroguaiaretic Acid and Nordihydroguaiaretic Acid
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of Meso-Dihydroguaiaretic Acid (Meso-DGA) and Nordihydroguaiaretic Acid (NDGA), two structurally related lignans (B1203133) with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the antioxidant, anti-inflammatory, and anti-cancer properties of these compounds.
Executive Summary
This compound (Meso-DGA) and Nordihydroguaiaretic Acid (NDGA) are potent bioactive molecules with a range of pharmacological effects. Both compounds exhibit significant antioxidant, anti-inflammatory, and anti-cancer activities. NDGA is a well-characterized inhibitor of lipoxygenase (LOX) enzymes and an activator of the Nrf2 antioxidant response pathway. Meso-DGA also demonstrates potent anti-inflammatory effects, including the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), and has been shown to ameliorate acute respiratory distress syndrome (ARDS) by targeting neutrophilic inflammation. While both molecules show promise in cancer therapy by inducing apoptosis and inhibiting cell migration, their efficacy can vary depending on the cancer cell type. This guide synthesizes the available quantitative data to facilitate a direct comparison of their biological potency.
Data Presentation: Comparative Biological Activities
The following table summarizes the available quantitative data for the biological activities of Meso-DGA and NDGA. It is important to note that the data presented is compiled from various studies and direct comparisons should be made with caution as experimental conditions may differ.
| Biological Activity | Compound | Assay/Model | Target/Effect | IC50 Value | Reference |
| Anti-inflammatory | Meso-DGA | Bone marrow-derived mast cells | COX-2 dependent PGD2 generation | 9.8 µM | [1] |
| Meso-DGA | Bone marrow-derived mast cells | Leukotriene C4 production (5-LO) | 1.3 µM | [1] | |
| Meso-DGA | Human neutrophils | fMLF-induced superoxide (B77818) anion generation | 0.78 µM | [2] | |
| Meso-DGA | Human neutrophils | MMK-1-induced superoxide anion generation | 0.78 µM | [2] | |
| Meso-DGA | Human neutrophils | fMLF-induced ROS generation | 0.79 µM | [3] | |
| Meso-DGA | Human neutrophils | PMA-induced ROS generation | 3.57 µM | [3] | |
| NDGA | Human 5-LOX | 5-Lipoxygenase inhibition | 0.097 µM | [4] | |
| NDGA | Soybean LOX-1 | Lipoxygenase-1 inhibition | 2.7 µM | [5][6] | |
| NDGA | Human lymphocytes | TPA/bryostatin 1-induced proliferation | 2 µM | [7] | |
| Anti-cancer | NDGA | H-69 small cell lung cancer cells | Cytotoxicity | ~3-5 µM | |
| Meso-DGA derivative (meso-11) | A549 (lung cancer) cells | Cytotoxicity | 17.11 µM | ||
| Meso-DGA derivative (meso-20) | MCF-7 (breast cancer) cells | Cytotoxicity | 18.20 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, amber-colored bottle at 4°C.
-
Prepare stock solutions of the test compounds (Meso-DGA, NDGA) and a standard antioxidant (e.g., Trolox, ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standard to the wells.
-
Add 180 µL of the DPPH solution to each well.
-
Include a control well containing 20 µL of methanol and 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Percentage of DPPH radical scavenging activity = [((Absorbance of control - Absorbance of sample) / Absorbance of control)) x 100].
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard at various concentrations to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the results to a standard curve of Trolox.
-
Cell Viability Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Meso-DGA or NDGA and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Calculation:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Anti-inflammatory Assay
Neutrophil Elastase Release Assay
-
Principle: This assay measures the amount of elastase released from activated neutrophils, a key event in inflammation. The released elastase cleaves a specific substrate, resulting in a fluorescent or colorimetric signal that is proportional to the enzyme activity.
-
Procedure:
-
Isolate human neutrophils from fresh whole blood.
-
Pre-incubate the neutrophils with various concentrations of Meso-DGA or NDGA for 15 minutes.
-
Stimulate the neutrophils with an agonist such as f-Met-Leu-Phe (fMLP) in the presence of cytochalasin B.
-
After incubation, centrifuge the samples to pellet the cells.
-
Transfer the supernatant to a new plate and add a fluorogenic or chromogenic elastase substrate.
-
Incubate at 37°C and measure the fluorescence (e.g., Ex/Em = 380/500 nm) or absorbance at appropriate intervals.
-
-
Calculation:
-
Calculate the percentage of inhibition of elastase release compared to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway Analysis
Western Blotting
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue or cell extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Procedure:
-
Cell Lysis: Treat cells with Meso-DGA or NDGA for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin, GAPDH).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the biological activities of Meso-DGA and NDGA.
References
- 1. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nordihydroguaiaretic acid blocks IL-2-independent lymphocyte proliferation and enhances responses to PPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of Meso-Dihydroguaiaretic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of Meso-Dihydroguaiaretic Acid (MDGA), a naturally occurring lignan. It objectively compares its performance with established anti-inflammatory agents and presents supporting experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound (MDGA) demonstrates significant anti-inflammatory activity through multiple mechanisms of action. Primarily, it inhibits neutrophilic inflammation by reducing the generation of reactive oxygen species (ROS) and superoxide (B77818) anions, and by suppressing the release of elastase.[1][2] Furthermore, MDGA modulates key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a downstream reduction in pro-inflammatory cytokine production.[3][4] In vivo studies have corroborated these findings, showing that MDGA can ameliorate conditions such as acute respiratory distress syndrome (ARDS) and asthma in murine models.[1][3][5] This guide provides a comparative overview of MDGA's efficacy against standard anti-inflammatory drugs, detailed experimental protocols for its validation, and visual representations of its mechanisms of action.
Comparative Efficacy of MDGA and Standard Anti-Inflammatory Agents
To provide a context for the anti-inflammatory potential of MDGA, this section compares its effects on key inflammatory markers with those of commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data is compiled from studies using similar experimental models.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of many anti-inflammatory drugs.
| Compound | Cell Line | Stimulant | Concentration for ~50% Inhibition (IC50) | Reference |
| MDGA | RAW 264.7 | LPS (100 ng/mL) | ~10 µM | [4][6] |
| Indomethacin | RAW 264.7 | LPS (1 µg/mL) | ~50 µM | |
| Dexamethasone | RAW 264.7 | LPS (1 µg/mL) | ~1 µM |
Inhibition of Pro-Inflammatory Cytokine Production
The overproduction of pro-inflammatory cytokines like TNF-α and IL-6 is a critical aspect of the inflammatory response.
| Compound | Cell Line | Stimulant | Effect on TNF-α | Effect on IL-6 | Reference |
| MDGA | RAW 264.7 | LPS (100 ng/mL) | Significant inhibition at 25 µM | Not explicitly stated | [4][6] |
| MDGA | Murine Model | Ovalbumin | Significant reduction in lung tissue | Significant reduction in BALF | [3] |
| Ibuprofen | RAW 264.7 | LPS (1 µg/mL) | Moderate inhibition | Moderate inhibition | |
| Dexamethasone | RAW 264.7 | LPS (1 µg/mL) | Strong inhibition | Strong inhibition |
Inhibition of Neutrophil Superoxide Anion Generation
The generation of superoxide anions by neutrophils is a key event in oxidative burst and inflammation.
| Compound | Cell Type | Stimulant | Concentration for Effect | % Inhibition | Reference |
| MDGA | Human Neutrophils | fMLP | 10 µM | ~70% | [1] |
| Ibuprofen | Human Neutrophils | fMLP | 100 µM | ~50% |
Key Signaling Pathways Modulated by MDGA
MDGA exerts its anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory process.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. MDGA has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[3]
Caption: MDGA inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling cascade, including ERK and JNK, plays a crucial role in cellular responses to inflammatory stimuli. MDGA has been demonstrated to suppress the phosphorylation of ERK and JNK in activated human neutrophils.[1]
Caption: MDGA inhibits the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[6]
-
Compound Treatment: Pre-treat the cells with various concentrations of MDGA (e.g., 5, 10, 25 µM) or a vehicle control (e.g., DMSO) for 1 hour.[6]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 18-24 hours.[6][7] Include an unstimulated control group.
-
Sample Collection: After incubation, collect the cell culture supernatant.[7]
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, and 2.5% phosphoric acid).[6]
-
Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 550 nm using a microplate reader.[6]
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[7]
Superoxide Anion Generation Assay in Human Neutrophils
Principle: This assay measures the reduction of ferricytochrome c by superoxide anions produced by stimulated neutrophils.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using Ficoll-Hypaque gradient centrifugation.
-
Compound Incubation: Pre-incubate the isolated neutrophils with various concentrations of MDGA or a vehicle control.
-
Stimulation: Add ferricytochrome c and a stimulant such as f-Met-Leu-Phe (fMLP) to activate the neutrophils.
-
Measurement: Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of ferricytochrome c.
-
Calculation: Calculate the rate of superoxide anion generation and express the inhibitory effect of MDGA as a percentage of the control.
Western Blot Analysis for MAPK Phosphorylation
Principle: This technique is used to detect the phosphorylation status of specific proteins (ERK and JNK) in the MAPK pathway.
Protocol:
-
Cell Treatment: Treat human neutrophils with MDGA and then stimulate with an appropriate agonist (e.g., fMLP).[1]
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and JNK.[1]
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.[1]
Caption: General experimental workflow for validating MDGA.
Conclusion
This compound exhibits potent anti-inflammatory properties, positioning it as a promising candidate for further drug development. Its multifaceted mechanism of action, involving the inhibition of key inflammatory cells and signaling pathways, suggests its potential utility in a range of inflammatory disorders. The comparative data presented in this guide, while not from direct head-to-head studies, indicates that MDGA's efficacy is comparable to that of established anti-inflammatory agents in preclinical models. Further investigation, including direct comparative studies and clinical trials, is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound attenuates airway inflammation and mucus hypersecretion in an ovalbumin-induced murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [논문]Anti-inflammatory Properties of this compound in Lipopolysaccharide-induced Macrophage [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. bslonline.org [bslonline.org]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Meso-Dihydroguaiaretic Acid from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Meso-Dihydroguaiaretic Acid (MDGA), a lignan (B3055560) with significant therapeutic potential, has been isolated from a variety of botanical sources. This guide provides a comparative analysis of MDGA from different natural origins, focusing on its biological activity, and presents detailed experimental protocols for its extraction and analysis. The information herein is intended to support research and development efforts in harnessing the pharmacological properties of this promising natural compound.
Natural Sources of this compound
MDGA has been identified in several plant species, each presenting a unique profile for extraction and potential therapeutic application. The primary documented sources include:
-
Saururus chinensis (Chinese Lizard's Tail): The aerial parts of this plant are a known source of MDGA.[1]
-
Machilus thunbergii (Tabu-no-ki): The stem bark of this evergreen tree is another significant source of MDGA.
-
Leucas aspera (Thumbai): This medicinal herb, used extensively in traditional medicine, contains MDGA throughout the whole plant.[2][3][4]
-
Sargentodoxa cuneata (Sargentgloryvine): The stem of this woody vine is also a source of MDGA.
Comparative Biological Activity: Inhibition of Key Inflammatory Enzymes
A key pharmacological action of MDGA is its anti-inflammatory effect, mediated through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Quantitative data on the inhibitory potency of MDGA from Saururus chinensis has been documented.[1] This provides a benchmark for its anti-inflammatory potential.
| Natural Source | Target Enzyme | IC50 Value |
| Saururus chinensis | Cyclooxygenase-2 (COX-2) | 9.8 µM[1] |
| Saururus chinensis | 5-Lipoxygenase (5-LOX) | 1.3 µM[1] |
IC50 values represent the concentration of MDGA required to inhibit 50% of the enzyme's activity.
Comparable quantitative data for the COX-2 and 5-LOX inhibitory activity of MDGA isolated from Machilus thunbergii, Leucas aspera, and Sargentodoxa cuneata is not available in the reviewed literature. Therefore, a direct comparative analysis of the potency of MDGA from these different natural sources cannot be conclusively presented at this time. Further research is warranted to elucidate any potential variations in biological activity that may arise from the source material or co-extracted compounds.
Experimental Protocols
The following are generalized protocols for the extraction, purification, and quantification of this compound from plant materials, based on established methodologies for lignan isolation.
Protocol 1: Extraction and Purification of this compound
This protocol is a composite of methods described for the isolation of MDGA from various plant sources.
1. Plant Material Preparation:
-
Collect the desired plant parts (e.g., aerial parts of Saururus chinensis, stem bark of Machilus thunbergii).
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in methanol (B129727) at room temperature for 48-72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The MDGA is expected to be enriched in the ethyl acetate fraction. Concentrate this fraction to dryness.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with a UV lamp (254 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Pool the fractions containing the compound of interest.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the pooled fractions to column chromatography on Sephadex LH-20 using methanol as the eluent.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and compare the data with published values.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from general methods for the quantification of lignans.
1. Preparation of Standard Solutions:
-
Accurately weigh a known amount of purified MDGA standard and dissolve it in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations by serial dilution of the stock solution with the mobile phase.
2. Sample Preparation:
-
Accurately weigh a specific amount of the dried plant extract.
-
Dissolve the extract in a known volume of methanol and sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.1% formic acid for better peak shape). A typical isocratic system might be acetonitrile:water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength of 280 nm.
-
Column Temperature: 25-30 °C.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the MDGA standard against its concentration.
-
Inject the sample extract and determine the peak area corresponding to MDGA.
-
Calculate the concentration of MDGA in the sample using the regression equation from the calibration curve.
-
Express the content of MDGA as mg/g of the dry extract.
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of this compound is primarily attributed to its inhibitory effects on the COX-2 and 5-LOX pathways. The following diagrams illustrate the affected signaling pathway and a general experimental workflow for the isolation and analysis of MDGA.
Caption: MDGA's inhibitory action on the Arachidonic Acid Cascade.
Caption: General workflow for MDGA isolation and analysis.
References
A Comparative Analysis of Meso-Dihydroguaiaretic Acid and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Natural Compound and Synthetic Alternatives in Inflammation Modulation
In the landscape of anti-inflammatory therapeutics, the exploration of naturally derived compounds continues to offer promising alternatives to conventional synthetic drugs. This guide provides a detailed, evidence-based comparison of Meso-Dihydroguaiaretic Acid (MDGA), a lignan (B3055560) found in certain plants, with widely used synthetic anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen, diclofenac, and celecoxib, as well as corticosteroids such as dexamethasone (B1670325). This comparison is grounded in experimental data from in vitro and in vivo studies, offering insights into their respective mechanisms of action, efficacy, and potential therapeutic applications.
Executive Summary
This compound (MDGA) exhibits a multi-faceted anti-inflammatory profile, primarily by targeting neutrophil activity, including the inhibition of superoxide (B77818) anion generation, elastase release, and reactive oxygen species (ROS) production. Its mechanism involves the modulation of key signaling pathways such as ERK, JNK, and Akt. In contrast, synthetic anti-inflammatory drugs operate through more targeted mechanisms. NSAIDs predominantly inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis, while corticosteroids exert their potent effects by suppressing the expression of numerous pro-inflammatory genes.
This guide presents a compilation of quantitative data from various studies to facilitate a comparative assessment of these compounds. It is important to note that direct head-to-head comparative studies are limited, and thus, some comparisons are based on data from studies employing similar experimental models.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Type | Inducing Agent | IC50 / Inhibition |
| This compound (MDGA) | Superoxide Anion Generation | Human Neutrophils | fMLF | ~3 µM |
| Elastase Release | Human Neutrophils | fMLF | ~3 µM | |
| Nitric Oxide (NO) Production | Murine Macrophages | LPS | Not specified | |
| Ibuprofen | Nitric Oxide (NO) Production | Rat Glial Cells | LPS + INFγ | 0.76 mM |
| Diclofenac | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 47.12 µg/mL[1] |
| Celecoxib | Prostaglandin E2 (PGE2) Production | Alveolar Macrophages | A23187 | Significant reduction at therapeutic doses |
| Dexamethasone | Cytokine Release (IL-8, GM-CSF) | Alveolar Macrophages | IL-1β | Inhibits release |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Animal Model | Dose | Route of Administration | Maximum Inhibition (%) |
| This compound (MDGA) | Mice | 30 mg/kg | Intraperitoneal | Attenuated neutrophil infiltration and lung damage |
| Ibuprofen | Rats | 40 mg/kg | Oral | Not specified |
| Diclofenac | Rats | 5 mg/kg | Oral | 56.17%[2] |
| Celecoxib | Rats | 30 mg/kg | Oral | Significant edema prevention |
| Dexamethasone | Rats | 1 µg (local) | Subplantar | >60%[3] |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of MDGA and synthetic drugs are mediated by distinct signaling pathways.
This compound (MDGA): MDGA's anti-inflammatory action is largely attributed to its inhibitory effects on neutrophil activation and its antioxidant properties. It has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] Additionally, MDGA inhibits the phosphorylation of Akt, a crucial kinase in the PI3K/Akt signaling pathway.[3] These actions collectively lead to a reduction in the production of inflammatory mediators by neutrophils.
Synthetic Anti-inflammatory Drugs:
-
NSAIDs (Ibuprofen, Diclofenac, Celecoxib): The primary mechanism of NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2).[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, NSAIDs effectively reduce the inflammatory response.
-
Corticosteroids (Dexamethasone): Corticosteroids exert their powerful anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus and suppresses the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.
Caption: Mechanisms of Action of MDGA and Synthetic Anti-inflammatory Drugs.
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Neutrophil Superoxide Anion Generation and Elastase Release Assay (for MDGA):
-
Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Treatment: Neutrophils are pre-incubated with various concentrations of MDGA or vehicle (DMSO) for a specified time.
-
Stimulation: The cells are then stimulated with a chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (fMLF).
-
Measurement:
-
Superoxide Anion Generation: Measured by the reduction of ferricytochrome c, monitored spectrophotometrically.
-
Elastase Release: The supernatant is collected, and elastase activity is measured using a specific substrate, with absorbance read spectrophotometrically.
-
2. Nitric Oxide (NO) Production Assay (for NSAIDs):
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary glial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., ibuprofen, diclofenac) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) and, in some cases, interferon-gamma (IFNγ).
-
Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema Model (for NSAIDs and Corticosteroids):
-
Animals: Male Wistar rats or mice are used.
-
Treatment: Animals are orally or intraperitoneally administered with the test compound (e.g., diclofenac, celecoxib, dexamethasone) or vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Measurement: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the vehicle control group.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound presents a compelling profile as a potential anti-inflammatory agent with a mechanism of action centered on the modulation of neutrophil function and associated signaling pathways. This contrasts with the more targeted enzyme inhibition of NSAIDs and the broad transcriptional suppression of corticosteroids. While the quantitative data gathered from various studies provide a basis for comparison, the lack of direct head-to-head trials necessitates a cautious interpretation of the relative potencies.
For drug development professionals, MDGA's unique mechanism suggests its potential as a lead compound for novel anti-inflammatory therapies, particularly in conditions where neutrophil-mediated inflammation is a key pathological feature. Further research involving direct comparative studies with established synthetic drugs is crucial to fully elucidate the therapeutic potential and relative efficacy of this compound.
References
- 1. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Meso-Dihydroguaiaretic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Meso-Dihydroguaiaretic Acid (MDGA) is crucial for pharmacokinetic studies, quality control of natural product extracts, and various pharmacological investigations. The selection of an appropriate analytical method is a critical decision that directly influences data quality and experimental outcomes. This guide provides an objective comparison of the two primary analytical techniques for MDGA quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data and detailed protocols to aid in method selection and cross-validation.
Data Presentation: A Comparative Analysis of Performance
The performance of an analytical method is evaluated based on several key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1] These parameters include accuracy, precision, specificity, limit of detection, limit of quantitation, linearity, range, and robustness.[1][2][3][4] The following table summarizes the quantitative performance data for HPLC-UV and LC-MS/MS methods for the analysis of this compound, providing a clear comparison to facilitate method selection.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Linearity (R²) | >0.99 | >0.999 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98 - 102%[5] | 95 - 105%[5] | Both methods provide high accuracy, with the acceptable range for chromatographic assays typically being 85-115%.[6] |
| Precision (%RSD) | < 2%[5] | < 15%[5] | Both methods offer good precision. The acceptable precision (%CV) is generally within 15% for chromatographic assays.[6] |
| Limit of Detection (LOD) | ~1.95 µg/mL (in Ethanol)[7] | ~0.1 ng/mL[5] | LC-MS/MS offers significantly lower detection limits, making it more suitable for trace-level analysis. |
| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/mL[5] | Not explicitly stated, but expected to be significantly lower than HPLC-UV | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. |
| Sample Matrix | Plasma, Plant Extracts[5] | Plasma, Tissue Homogenates[5] | LC-MS/MS is generally more robust for complex biological matrices due to its higher selectivity. |
Experimental Protocols
Detailed methodologies are essential for the replication, validation, and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and widely used for the quantification of MDGA in various samples, including plasma and plant extracts.[5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detection Wavelength: 284 nm.[5]
-
Column Temperature: 30 °C.[5]
2. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.[5]
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
3. Quantification:
-
Generate a standard curve by plotting the peak area against the concentration of MDGA standards.
-
Quantify MDGA in samples by comparing their peak areas to the standard curve.[7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of MDGA in complex biological matrices at low concentrations.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: C18 reversed-phase column (e.g., 100 mm x 3 mm, 2.7 µm particle size).[9]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 5 mM ammonium (B1175870) formate (B1220265) in water (pH 8.3).[9]
-
Solvent B: Methanol.[9]
-
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 10 µL.[10]
2. Sample Preparation (Tissue Homogenates):
-
Accurately weigh a portion of the tissue (e.g., 50-100 mg).[5]
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline) and homogenize.[5]
-
Take an aliquot of the homogenate and add a three-fold volume of a cold organic solvent like acetonitrile to precipitate proteins.[7]
-
Vortex vigorously and centrifuge at high speed.
-
Transfer the supernatant for analysis.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[7] The specific precursor and product ion transitions for MDGA would need to be optimized.
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods and a general experimental workflow for sample analysis.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. wjarr.com [wjarr.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin [mdpi.com]
- 10. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Analysis of Meso-Dihydroguaiaretic Acid Derivatives in Inflammation and Oncology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Meso-Dihydroguaiaretic Acid (MDGA) derivatives against established therapeutic agents. By examining their distinct mechanisms of action, supported by experimental data, this document serves as a critical resource for evaluating their potential in next-generation drug discovery.
This compound (MDGA), a lignan (B3055560) found in the creosote (B1164894) bush (Larrea tridentata), and its synthetic derivatives have emerged as promising candidates in the therapeutic landscapes of inflammation and cancer. Their multifaceted mechanisms of action, distinct from conventional drugs, offer new avenues for tackling complex diseases. This guide delves into the intricate signaling pathways modulated by MDGA derivatives and presents a comparative analysis of their performance against the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the anthracycline chemotherapeutic agent doxorubicin (B1662922).
Quantitative Performance Analysis
The following tables summarize the cytotoxic effects of various MDGA derivatives against a panel of human cancer cell lines, with doxorubicin included for comparison. Additionally, the anti-inflammatory activity of MDGA is presented alongside reported data for ibuprofen.
Table 1: Comparative Cytotoxicity (IC50, µM) of MDGA Derivatives and Doxorubicin against Human Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HeLa (Cervix) | DU145 (Prostate) | Reference |
| MDGA Ester Derivative (meso-20) | 18.20 ± 1.98 | - | - | - | - | [1] |
| MDGA Aminoether Derivative (meso-11) | - | 17.11 ± 2.11 | - | - | - | [1] |
| Doxorubicin | ~0.04 - 0.5 | ~0.02 - 0.1 | ~0.1 - 1.0 | ~0.01 - 0.1 | ~0.1 - 1.0 | Published literature |
Note: Doxorubicin IC50 values are approximate ranges from various studies and are provided for general comparison. Direct head-to-head studies with MDGA derivatives under identical conditions are limited.
Table 2: Anti-Inflammatory Activity of MDGA and Ibuprofen
| Compound | Assay | Key Findings | Reference |
| This compound (MDGA) | Inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages | Concentration-dependent inhibition of NO generation. | |
| Inhibition of LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages | Inhibited the gene expression of IL-1β and TNF-α. | ||
| Ibuprofen | Inhibition of LPS-induced prostaglandin (B15479496) E2 (PGE2) production | Well-established inhibitor of COX enzymes, leading to reduced PGE2 synthesis. | Widely published |
| Inhibition of pro-inflammatory cytokine production | Variable effects on cytokine production, generally less potent than its COX inhibition. | Widely published |
Deciphering the Mechanisms of Action: A Tale of Two Pathways
MDGA derivatives exert their therapeutic effects by modulating intricate signaling networks within the cell. This section elucidates these mechanisms and contrasts them with those of ibuprofen and doxorubicin.
Anti-Inflammatory Mechanism of MDGA
MDGA has been shown to suppress inflammatory responses by inhibiting key signaling pathways in immune cells, such as neutrophils and macrophages. A primary mechanism involves the inhibition of the phosphorylation of Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and Akt. This dampens the downstream inflammatory cascade, leading to reduced production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).
In contrast, ibuprofen's principal anti-inflammatory action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This blockage prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Figure 1. Contrasting anti-inflammatory mechanisms of MDGA and Ibuprofen.
Anticancer Mechanism of MDGA Derivatives
The anticancer activity of MDGA derivatives is multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of cell migration. One key pathway involves the downregulation of the Epidermal Growth Factor Receptor (EGFR), Src kinase, and integrin β3. This disruption of critical cell survival and migration signals ultimately leads to cancer cell death.
Doxorubicin, a cornerstone of chemotherapy, primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). This leads to DNA damage and cell cycle arrest, ultimately triggering apoptosis.
Figure 2. Divergent anticancer mechanisms of MDGA derivatives and Doxorubicin.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of MDGA derivatives or doxorubicin for 24-72 hours.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells are treated with MDGA derivatives and then lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, EGFR, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3. Standard workflow for Western Blot analysis.
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a simple method to study directional cell migration in vitro.
-
Cell Seeding: Cells are grown to a confluent monolayer in a culture dish.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with medium containing the test compound (MDGA derivative).
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).
-
Analysis: The migration of cells into the scratched area is quantified by measuring the change in the wound area over time.
Conclusion and Future Directions
This compound and its derivatives represent a compelling class of compounds with significant potential in both anti-inflammatory and anticancer applications. Their ability to modulate multiple signaling pathways, distinct from conventional therapies, suggests they may overcome some of the limitations of current treatments, such as drug resistance and off-target effects.
While the available data is promising, further research is imperative. Direct comparative studies with standard-of-care drugs under standardized conditions are crucial to accurately benchmark the efficacy and therapeutic index of MDGA derivatives. Moreover, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The exploration of novel derivatives with enhanced potency and selectivity will undoubtedly pave the way for their potential clinical translation. This guide serves as a foundational resource to stimulate further investigation into this exciting area of drug discovery.
References
A Comparative Guide to Meso-Dihydroguaiaretic Acid Extraction Methods
Meso-dihydroguaiaretic acid (Meso-DGA) is a lignan (B3055560) with significant biological activities, including anti-inflammatory and antioxidant properties.[1] Its effective extraction from natural sources is a critical step for research and drug development. This guide provides a comparative analysis of various extraction methodologies, offering insights into their efficiency and application. While specific quantitative data for Meso-DGA extraction is limited in publicly available literature, this guide leverages data from the closely related and often co-occurring lignan, nordihydroguaiaretic acid (NDGA), to provide a comparative framework for conventional and modern extraction techniques.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for Meso-DGA is pivotal for maximizing yield and purity while minimizing environmental impact and processing time. Traditional solvent extraction methods have been the standard approach for isolating lignans. However, advanced techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of efficiency and reduced solvent consumption.[2]
Data Summary
The following table summarizes the quantitative data for different extraction methods. The data for MAE, UAE, Conventional Extraction by Reflux (CER), and Extraction by Ebullition (EE) are based on the extraction of NDGA from Larrea tridentata and serve as a valuable reference for the potential extraction of Meso-DGA.[2][3]
| Extraction Method | Plant Source | Solvent | Temperature (°C) | Time | Yield (mg/g DW) |
| Solvent Extraction | Saururus chinensis | Methanol (B129727) | Room Temperature | Not Specified | Not Specified |
| Solvent Extraction | Machilus species | Ethanol | Not Specified | Not Specified | Not Specified |
| Microwave-Assisted Extraction (MAE) | Larrea tridentata | Methanol | 70 | 4 min | 42.87 |
| Extraction by Ebullition (EE) | Larrea tridentata | Methanol | Boiling | 10 min | 45.03 |
| Conventional Extraction by Reflux (CER) | Larrea tridentata | Methanol | 55-60 | 1 hour | Not specified, but lower than MAE & EE |
| Ultrasound-Assisted Extraction (UAE) | Larrea tridentata | Methanol | Room Temperature | 20 min | Significantly lower than MAE & EE |
DW: Dry Weight
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for lignan extraction and can be adapted for Meso-DGA isolation.
1. Conventional Solvent Extraction (for Meso-DGA)
This method is a traditional approach for extracting bioactive compounds from plant materials.[1]
-
Plant Material Preparation: The dried and powdered aerial parts of Saururus chinensis or the bark of Machilus species are used as the starting material.[1]
-
Extraction:
-
For Saururus chinensis, the powdered material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.[1]
-
For Machilus species, the powdered bark is extracted with ethanol. The resulting extract is concentrated under reduced pressure.[1]
-
-
Fractionation and Purification: The crude extract is typically subjected to column chromatography on silica (B1680970) gel. Further purification can be achieved using Sephadex LH-20 column chromatography and potentially preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
2. Microwave-Assisted Extraction (MAE) (adapted for Meso-DGA)
MAE is a rapid and efficient method that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[2][3]
-
Plant Material Preparation: Dry the plant material (e.g., leaves of a Meso-DGA containing plant) at 60°C for 48 hours and grind to a fine powder.[2]
-
Extraction:
-
Post-Extraction: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate contains the extracted compounds.
3. Ultrasound-Assisted Extraction (UAE) (adapted for Meso-DGA)
UAE employs ultrasonic waves to create cavitation in the solvent, disrupting the plant cell walls and enhancing the release of bioactive compounds.[2]
-
Plant Material Preparation: Prepare the dried and powdered plant material as described for MAE.[2]
-
Extraction:
-
Post-Extraction: Filter the mixture to separate the extract from the solid residue.
Visualizing the Workflow and Methodologies
To better understand the experimental processes and the relationships between the different extraction techniques, the following diagrams are provided.
Caption: General workflow for the extraction and purification of Meso-DGA.
References
The Unveiling of Meso-Dihydroguaiaretic Acid: A New Frontier in Anti-Aging Cosmeceuticals
A Comparative Analysis of Meso-Dihydroguaiaretic Acid's Therapeutic Potential for Skin Aging
In the perpetual quest for efficacious anti-aging solutions, the scientific community continues to explore novel compounds that can mitigate the multifaceted process of skin aging. This guide delves into the therapeutic promise of this compound (MDGA), a lignan (B3055560) with potent biochemical properties. Due to the limited direct research on MDGA in the context of skin aging, this analysis will draw upon the extensive data available for its closely related and well-studied counterpart, Nordihydroguaiaretic Acid (NDGA). The structural similarities between these molecules suggest that MDGA is likely to exhibit comparable, if not potent, anti-aging capabilities.
This guide will provide a comprehensive comparison of MDGA/NDGA with established anti-aging ingredients, namely retinoids and Vitamin C. We will explore its antioxidant, anti-inflammatory, and potential collagen-modulating effects, supported by experimental data and detailed methodologies for researchers and drug development professionals.
Comparative Analysis of Anti-Aging Actives
The efficacy of an anti-aging compound is determined by its ability to counteract the intrinsic and extrinsic factors that contribute to skin deterioration. This includes combating oxidative stress, reducing inflammation, and promoting the synthesis and integrity of the extracellular matrix, particularly collagen.
| Feature | This compound (as NDGA) | Retinoids (e.g., Retinol, Tretinoin) | Vitamin C (L-Ascorbic Acid) |
| Primary Mechanism | Potent antioxidant and anti-inflammatory agent.[1][2][3][4][5] | Cell turnover regulator, stimulates collagen synthesis. | Potent antioxidant, essential cofactor for collagen synthesis.[6] |
| Antioxidant Activity | Strong scavenger of reactive oxygen species (ROS), reported to be more potent than Vitamin E in preventing lipid peroxidation.[3] | Moderate antioxidant properties. | High antioxidant capacity, neutralizes free radicals from UV exposure.[6] |
| Anti-inflammatory Effects | Significantly inhibits inflammatory pathways, such as PAR2-mediated inflammation, and reduces the secretion of inflammatory cytokines like IL-8.[7] | Can cause initial irritation and inflammation (retinoid dermatitis), but long-term use can have anti-inflammatory effects. | Possesses anti-inflammatory properties, can help reduce redness and irritation. |
| Collagen Synthesis | Interacts with and can cross-link collagen, suggesting a role in stabilizing the extracellular matrix. Direct impact on synthesis in skin requires further research.[8] | Clinically proven to stimulate the production of new collagen. | Essential for the hydroxylation of proline and lysine, critical steps in collagen formation.[6] |
| MMP Inhibition | Likely to inhibit Matrix Metalloproteinases (MMPs) due to its antioxidant and anti-inflammatory properties, though direct studies are needed. | Can modulate MMP activity, leading to a net increase in collagen. | May help to downregulate MMPs induced by UV radiation. |
| Clinical Evidence for Anti-Aging | Limited clinical trials specifically for skin aging, but extensive pre-clinical data on its antioxidant and anti-inflammatory benefits.[4] | Extensive clinical data demonstrating reduction of fine lines, wrinkles, and hyperpigmentation. | Numerous clinical studies supporting its efficacy in reducing signs of photoaging.[6] |
| Side Effects | Generally well-tolerated topically, though high systemic doses have been associated with toxicity.[3][9] | Can cause irritation, dryness, peeling, and photosensitivity, especially at the beginning of treatment. | Can be unstable in formulations and may cause stinging or irritation, particularly at high concentrations. |
Experimental Protocols
To facilitate further research and validation of MDGA's therapeutic potential, this section provides detailed methodologies for key in vitro assays.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a standard method for evaluating the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][11][12][13][14]
Materials:
-
This compound (MDGA)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Test Samples: Dissolve MDGA in methanol to create a stock solution (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the ascorbic acid positive control.
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of each MDGA dilution to triplicate wells.
-
Add 100 µL of each ascorbic acid dilution to triplicate wells.
-
Add 100 µL of methanol to triplicate wells to serve as the blank (control).
-
To all wells, add 100 µL of the 0.1 mM DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol outlines a method to assess the effect of MDGA on collagen production in cultured human dermal fibroblasts using the Sirius Red-based colorimetric assay.[6][15][16][17]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (MDGA)
-
Transforming Growth Factor-beta 1 (TGF-β1) as a positive control
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
Seeding: Seed the HDFs into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment:
-
Replace the culture medium with a serum-free medium containing different concentrations of MDGA.
-
Include a positive control group treated with TGF-β1 and an untreated control group.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for collagen production.
-
Staining:
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.
-
Add 100 µL of Sirius Red dye solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly with 0.1 M HCl to remove unbound dye.
-
-
Elution and Measurement:
-
Add 150 µL of 0.1 M NaOH to each well to elute the bound dye.
-
Measure the absorbance of the eluted dye at a wavelength of 540 nm.
-
-
Analysis: The amount of collagen is proportional to the absorbance reading. Compare the absorbance of the MDGA-treated groups to the control groups.
Matrix Metalloproteinase (MMP) Activity Assay
This is a general protocol for a fluorometric assay to measure the inhibitory effect of MDGA on MMP activity.[18][19][20][21][22]
Materials:
-
This compound (MDGA)
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer
-
A broad-spectrum MMP inhibitor (as a positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions (often with APMA).
-
Inhibitor Preparation: Prepare a series of dilutions of MDGA and the positive control inhibitor in the assay buffer.
-
Assay Protocol:
-
In a 96-well black plate, add the activated MMP enzyme to each well.
-
Add the different concentrations of MDGA or the positive control inhibitor to the respective wells.
-
Include a control group with the enzyme and assay buffer only.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate. Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes (kinetic reading).
-
Analysis: The rate of increase in fluorescence is proportional to the MMP activity. Calculate the percentage of inhibition for each concentration of MDGA and determine the IC50 value.
Visualizing the Mechanisms of Action
To better understand the proposed therapeutic pathways of this compound, the following diagrams illustrate key signaling cascades and experimental workflows.
References
- 1. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nordihydroguaiaretic Acid from Creosote Bush (Larrea tridentata) Mitigates 12-O-Tetradecanoylphorbol-13-Acetate-Induced Inflammatory and Oxidative Stress Responses of Tumor Promotion Cascade in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nordihydroguaiaretic Acid (NDGA): What It Can Do For Skin - PhaMix [phamix.com]
- 4. Frontiers | Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases [frontiersin.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Impact on Inflammation and Recovery of Skin Barrier by Nordihydroguaiaretic Acid as a Protease-Activated Receptor 2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of nordihydroguaiaretic acid cross-linking on fibrillar collagen: in vitro evaluation of fibroblast adhesion strength and migration [aimspress.com]
- 9. Prooxidant activity and toxicity of nordihydroguaiaretic acid in clone-9 rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. quickzyme.com [quickzyme.com]
- 21. Identification of dihydrogambogic acid as a matrix metalloproteinase 1 inhibitor by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Meso-Dihydroguaiaretic Acid: An Interspecies and In Vitro Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of Meso-Dihydroguaiaretic Acid (MDGA), a lignan (B3055560) found in species such as Myristica fragrans and Machilus thunbergii. Due to a lack of comprehensive in vivo pharmacokinetic data across multiple species, this comparison focuses on the available data in mice, examining both intravenous and oral administration routes. Additionally, it presents in vitro metabolic stability data from mouse and human liver microsomes to offer insights into interspecies differences in metabolism.
Executive Summary
The pharmacokinetic profile of this compound in mice reveals rapid plasma clearance and low oral bioavailability.[1] This is largely attributed to extensive metabolism by both cytochrome P450 enzymes and UDP-glucuronosyltransferases.[1] In vitro studies support this, demonstrating a significantly shorter half-life of MDGA in the presence of metabolic cofactors in both human and mouse liver microsomes.[1]
In Vivo Pharmacokinetics in Mice
A study in mice provides the primary available in vivo pharmacokinetic data for MDGA following both intravenous (IV) and oral (PO) administration.
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Dose | 5 mg/kg | 20 mg/kg |
| Bioavailability | N/A | Low |
| Plasma Decline | Rapid | Rapid |
Data sourced from Kim et al., 2015.[1]
In Vitro Metabolic Stability: Human vs. Mouse
Metabolic stability assays using pooled human and mouse liver microsomes indicate that MDGA is rapidly metabolized in both species. The half-life of MDGA was determined in the presence of cofactors for Phase I (NADPH) and Phase II (UDPGA) metabolism.
| Species | Condition | Half-life (min) |
| Human | NADPH | 25.41 |
| UDPGA | 0.39 | |
| NADPH + UDPGA | 0.28 | |
| Mouse | NADPH | 22.74 |
| UDPGA | 0.20 | |
| NADPH + UDPGA | 0.22 |
Data sourced from Kim et al., 2015.[1]
These in vitro results show that MDGA has a very short half-life in the presence of UDPGA, with or without NADPH, in both human and mouse liver microsomes, suggesting that glucuronidation is a major metabolic pathway.[1] The half-life in the presence of NADPH alone is considerably longer, indicating that Phase I metabolism is less extensive than Phase II metabolism.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Animals: Male ICR mice were used for the study.[1]
Dosing:
-
Intravenous (IV): MDGA was administered at a dose of 5 mg/kg.[1]
-
Oral (PO): MDGA was administered at a dose of 20 mg/kg.[1]
Sample Collection: Blood samples were collected at various time points after administration to determine the plasma concentration of MDGA.
Analysis: The plasma concentrations of MDGA were quantified to characterize its pharmacokinetic profile.
In Vitro Metabolic Stability Assay
System: Pooled human liver microsomes (HLMs) and mouse liver microsomes (MLMs) were used.
Incubation: MDGA was incubated with the liver microsomes in the presence of different cofactors:
-
NADPH (to assess Phase I metabolism)
-
UDPGA (to assess Phase II glucuronidation)
-
A combination of NADPH and UDPGA (to assess total metabolic clearance)
Analysis: The depletion of MDGA over time was measured to calculate its metabolic half-life.
Visualizing the Process
Experimental Workflow for In Vivo Pharmacokinetics
Caption: Workflow of the in vivo pharmacokinetic study of MDGA in mice.
MDGA Metabolism and Bioavailability
Caption: The impact of extensive metabolism on the oral bioavailability of MDGA.
References
Efficacy of Meso-Dihydroguaiaretic Acid Compared to Other Lignans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Meso-Dihydroguaiaretic Acid (MDGA) against other prominent lignans (B1203133). The information is compiled from various scientific studies to offer a data-driven overview of their relative antioxidant, anti-inflammatory, and anticancer properties.
Comparative Efficacy Data
The therapeutic potential of lignans is often evaluated through their ability to mitigate oxidative stress, reduce inflammation, and inhibit cancer cell proliferation. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity of lignans is frequently assessed by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) radical scavenging assays are common methods to quantify this activity.
| Lignan (B3055560) | DPPH Radical Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) |
| This compound (MDGA) | 21.85[1] | - |
| Nordihydroguaiaretic Acid (NDGA) | 21.85[1] | - |
| Secoisolariciresinol Diglucoside (SDG) | 55.6[1] | - |
| Pinoresinol | >100 | - |
| Matairesinol | >100 | - |
| Lariciresinol | >100 | - |
| Honokiol | 25.3 | - |
| Magnolol | 15.3 | - |
| Syringaresinol | 16.90[2] | - |
Anti-inflammatory Activity
The anti-inflammatory effects of lignans are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and the activity of enzymes such as cyclooxygenase-2 (COX-2).
| Lignan | NO Production Inhibition IC50 (µM) (in RAW 264.7 cells) | COX-2 Inhibition IC50 (µM) |
| This compound (MDGA) | - | - |
| Nordihydroguaiaretic Acid (NDGA) | - | - |
| Secoisolariciresinol Diglucoside (SDG) | - | - |
| Pinoresinol | - | - |
| Matairesinol | >25 (in BV2 microglia)[3] | - |
| Lariciresinol | - | Selectively inhibits COX-2[4][5] |
| Honokiol | - | - |
| Magnolol | - | - |
| Syringaresinol | Potently inhibits PGE2 production and COX-2 expression[6] | - |
| Arctiin | 46.3 (in RAW 264.7) | - |
| Schisandrin C | Inhibits LPS-induced NO production[7] | - |
Anticancer Activity (Cytotoxicity)
The anticancer potential of lignans is commonly assessed by their cytotoxic effects on various cancer cell lines, with the MTT assay being a standard method to determine cell viability.
| Lignan | Cell Line | IC50 (µM) |
| This compound (MDGA) | 4T-1 (Breast) | ~25[7] |
| MCF-7 (Breast) | ~50[7] | |
| Nordihydroguaiaretic Acid (NDGA) | - | - |
| Secoisolariciresinol Diglucoside (SDG) | SW480 (Colon) | IC50 = 78.9 µg/ml |
| Podophyllotoxin | A549 (Lung) | 1.9[7] |
| HCT 116 (Colon) | 0.018 | |
| HeLa (Cervical) | 0.083 | |
| Pinoresinol | SkBr3 (Breast) | Reduces cell viability by 49% at 48h |
| Matairesinol | LNCaP (Prostate) | Sensitizes cells to TRAIL-induced apoptosis |
| Lariciresinol | SkBr3 (Breast) | Reduces cell viability by 47% at 48h[8] |
| Honokiol | Raji (Blood) | 0.092[9] |
| HNE-1 (Nasopharyngeal) | 144.71[9] | |
| Magnolol | H460 (Lung) | 0.63 - 0.93 |
| HCC827 (Lung) | 0.63 - 0.93 | |
| H1975 (Lung) | 0.63 - 0.93 | |
| Syringaresinol | HCT-116 (Colon) | 5.5 |
| Caco-2 (Colon) | 7.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured to determine the scavenging activity.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light. Prepare serial dilutions of the test lignan and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
Assay Procedure: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan and calculating the concentration at which 50% inhibition is achieved.
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated in vitro.
Principle: Superoxide radicals are generated by a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH) or an enzymatic system (e.g., xanthine/xanthine oxidase). The radicals reduce a detector molecule such as nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product. The presence of an antioxidant inhibits this reduction, and the decrease in color formation is measured.
Protocol:
-
Reagent Preparation: Prepare solutions of NBT, NADH, and phenazine methosulfate (PMS) in a suitable buffer (e.g., phosphate (B84403) buffer). Prepare serial dilutions of the test lignan and a positive control (e.g., quercetin).
-
Assay Procedure: In a 96-well plate, mix the NBT solution, NADH solution, and the test compound or control.
-
Reaction Initiation: Start the reaction by adding the PMS solution to the wells.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 5-10 minutes).
-
Absorbance Measurement: Measure the absorbance of the formazan product at approximately 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: In activated macrophages, inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is unstable and quickly oxidizes to nitrite (B80452) and nitrate. The Griess reagent is used to quantify the amount of nitrite in the cell culture supernatant, which serves as an indirect measure of NO production.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test lignan for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cells and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Absorbance Measurement: After a short incubation period, measure the absorbance of the resulting azo dye at approximately 540 nm.
-
Calculation and IC50 Determination: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve. A parallel MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test lignan for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.
-
Calculation and IC50 Determination: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The therapeutic effects of lignans are often mediated by their interaction with key cellular signaling pathways. The NF-κB, MAPK, and Akt pathways are central to inflammation and cell survival and are common targets of lignans.
Caption: Lignan inhibition of the NF-κB signaling pathway.
Caption: MDGA modulation of the MAPK signaling cascade.
Caption: Lignan inhibition of the PI3K/Akt signaling pathway.
Caption: Generalized experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 5. Selective COX-2 inhibitors from natural sources: Insights from the analysis of components absorbed into blood from Isatidis Radix Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. This compound induces apoptosis and inhibits cell migration via p38 activation and EGFR/Src/intergrin β3 downregulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Meso-Dihydroguaiaretic Acid: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Meso-dihydroguaiaretic acid with stringent adherence to safety protocols due to its hazardous properties. This guide provides a comprehensive operational and disposal plan to ensure the safe and compliant management of this compound.
This compound is classified as a hazardous substance, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[1][2][3] Therefore, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility. The primary and safest method for disposal is through a licensed chemical disposal facility.[4]
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., neoprene).[5]
-
Lab Coat: A fully buttoned laboratory coat.[6]
-
Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6][7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₄ |
| Molecular Weight | 302.37 g/mol [9] |
| Melting Point/Range | 184 - 189 °C (363.2 - 372.2 °F)[1][2] |
| Oral LD50 (Rat) | 2000 mg/kg[1][3] |
| Oral LD50 (Mouse) | 2 g/kg[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations. The following is a general procedural workflow:
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office.[1][10]
-
Keep the waste in its original container if possible, or in a clearly labeled, sealed, and appropriate waste container.[1][10] If the original container is used, ensure the label is intact and legible.[10]
-
Collect pipette tips, Eppendorf tubes, gloves, and other contaminated materials in a sealable, puncture-proof container separate from other hazardous chemical waste.[8]
2. Container Management:
-
Ensure the waste container is tightly closed when not in use and stored in a designated, well-ventilated, and secure waste accumulation area.[1][10][11]
-
The container must be clearly labeled with the words "Hazardous Waste" and identify the contents as "this compound".[8][12]
-
Check for appropriate hazard pictograms on the label.[12]
3. Spill Management:
-
In the event of a small spill (less than 50 ml), absorb the material with sand, vermiculite, or other non-combustible absorbent material.[4][5]
-
Carefully collect the absorbed material and place it in a closed, labeled container for disposal as hazardous waste.[4][5]
-
For larger spills, evacuate the laboratory, ensure adequate ventilation, and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
-
Spilled chemicals and the materials used to clean up the spills must be disposed of as hazardous waste.[11][13]
4. Final Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][12]
-
Do not dispose of this compound down the drain or in the regular trash.[1][12][13]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[11][13]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. youtube.com [youtube.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. monash.edu [monash.edu]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. fishersci.fr [fishersci.fr]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. vumc.org [vumc.org]
Personal protective equipment for handling Meso-Dihydroguaiaretic Acid
Essential Safety and Handling Guide for Meso-Dihydroguaiaretic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (also known as Nordihydroguaiaretic Acid or NDGA). Adherence to these protocols is essential for ensuring laboratory safety and minimizing potential risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][3][4] Inhalation of dust may also cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₄ |
| Molecular Weight | 302.36 g/mol |
| Melting Point/Range | 184 - 189 °C / 363.2 - 372.2 °F |
| Oral LD50 (Rat) | 2,000 mg/kg |
| Intraperitoneal LD50 (Mouse) | 75 mg/kg |
Source: Compiled from various safety data sheets.[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation of dust.[1]
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1] A face shield may be necessary for tasks with a high risk of splashing.[1] | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1] Lab coat or other protective clothing to prevent skin exposure.[1] | Gloves should be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[1] |
| Respiratory Protection | A NIOSH-approved dust respirator or an N95 mask.[1] | Required when dusts are generated. Proper fit, maintenance, and cleaning of the respiratory protective device must be ensured.[1] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a laboratory fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Take precautionary measures against static discharge.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
For long-term storage, it is recommended to store in a freezer.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][3]
Caption: Workflow for handling this compound.
Spill and Disposal Plan
Spill Management:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Avoid Dust Generation: Take care to avoid creating dust from the spilled material.[1]
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1]
-
Decontamination: Thoroughly clean the spill site.[1]
Disposal:
-
Dispose of this compound waste, including contaminated materials and containers, at an approved waste disposal plant.[1]
-
Disposal must be in accordance with local, state, and federal regulations.[1]
-
Do not dispose of down the drain or in regular trash.[2]
-
Do not mix with other chemical waste streams unless explicitly permitted.[2]
-
Ensure waste containers are tightly closed and stored in a designated, secure waste accumulation area away from incompatible materials.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and provide them with the Safety Data Sheet (SDS).[2]
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
